Vitamin K
Description
Vitamin K has been reported in Glycine max, Aronia melanocarpa, and other organisms with data available.
This compound is the term "this compound" refers to a group of chemically similar fat-soluble compounds called naphthoquinones: vitamin K1 (phytonadione) is found in plants and is the primary source of this compound for humans through dietary consumption, vitamin K2 compounds (menaquinones) are made by bacteria in the human gut, and vitamin K3 (menadione) is a water-soluble preparation available for adults only. This compound is necessary for the liver to produce the coagulation factors II, VII, IX, and X, as well as the clotting factors protein C, protein S, and protein Z; this compound deficiency can result in deficiencies of these coagulation factors and excess bleeding. An injection of this compound is routinely given to newborn infants to prevent this compound deficiency bleeding, also known as hemorrhagic disease of the newborn. This compound deficiency is rare in adults but may result from chronic malnutrition or an inability to absorb dietary vitamins.
Phylloquinone is often called vitamin K1. It is a fat-soluble vitamin that is stable to air and moisture but decomposes in sunlight. It is found naturally in a wide variety of green plants. Phylloquinone is also an antidote for coumatetralyl. This compound is needed for the posttranslational modification of certain proteins, mostly required for blood coagulation.
Phylloquinone is a metabolite found in or produced by Saccharomyces cerevisiae.
A lipid cofactor that is required for normal blood clotting. Several forms of this compound have been identified: this compound 1 (phytomenadione) derived from plants, this compound 2 (menaquinone) from bacteria, and synthetic naphthoquinone provitamins, this compound 3 (menadione). This compound 3 provitamins, after being alkylated in vivo, exhibit the antifibrinolytic activity of this compound. Green leafy vegetables, liver, cheese, butter, and egg yolk are good sources of this compound.
See other relationships...
Structure
2D Structure
Properties
IUPAC Name |
2-methyl-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWXNTAXLNYFJB-LKUDQCMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12001-79-5, 27696-10-2, 81818-54-4, 84-80-0 | |
| Record name | Vitamin K | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012001795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vitamin K semiquinone radical | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027696102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081818544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phylloquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270681 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vitamin K | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Vitamin K | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Phylloquinone and Menaquinone Biosynthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathways of phylloquinone (vitamin K1) and menaquinone (vitamin K2). It details the enzymatic steps, intermediates, and genetic regulation of these essential metabolic routes. This document is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in drug discovery and development targeting these pathways.
Introduction
Vitamins K are a group of fat-soluble vitamins essential for various physiological processes, including blood coagulation, bone metabolism, and signal transduction. The two primary natural forms are phylloquinone (K1), synthesized by plants and cyanobacteria, and a series of menaquinones (K2), predominantly produced by bacteria. The distinct biosynthetic pathways of these two vitamin K forms offer unique targets for antimicrobial drug development and metabolic engineering. This guide will explore the core differences and similarities between the phylloquinone and menaquinone biosynthetic pathways.
Core Biosynthetic Pathways
Both phylloquinone and menaquinone share a common biosynthetic origin, diverging from the shikimate pathway. The naphthoquinone ring of both vitamins is derived from chorismate. However, the subsequent steps and the origin of the aliphatic side chain differ significantly.
Menaquinone (Vitamin K2) Biosynthesis in Bacteria
The biosynthesis of menaquinone in bacteria, particularly well-studied in Escherichia coli, follows the canonical "menaquinone pathway." This pathway utilizes chorismate and α-ketoglutarate as primary precursors. The genes encoding the enzymes of this pathway are typically organized in the men operon (menA-G).[1]
The key steps are as follows:
-
Isochorismate synthesis: Chorismate is converted to isochorismate by isochorismate synthase (MenF) .
-
SEPHCHC synthesis: Isochorismate reacts with α-ketoglutarate in a reaction catalyzed by 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) synthase (MenD) .[2]
-
SHCHC synthesis: The enolpyruvyl side chain of SEPHCHC is removed by SHCHC synthase (MenH) to yield 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC).
-
o-Succinylbenzoate synthesis: SHCHC is aromatized to o-succinylbenzoate (OSB) by o-succinylbenzoate synthase (MenC) .[3]
-
OSB-CoA ligation: OSB is activated to its coenzyme A thioester, OSB-CoA, by o-succinylbenzoate-CoA ligase (MenE) .[4]
-
DHNA-CoA synthesis: OSB-CoA is cyclized to 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) by DHNA-CoA synthase (MenB) .
-
DHNA formation: The CoA is removed from DHNA-CoA by a yet to be fully characterized thioesterase to yield 1,4-dihydroxy-2-naphthoate (DHNA).
-
Prenylation: The soluble DHNA is prenylated with a species-specific polyprenyl diphosphate by the membrane-bound DHNA-prenyltransferase (MenA) to form demethylmenaquinone.[5][6][7]
-
Methylation: Finally, demethylmenaquinone is methylated by demethylmenaquinone methyltransferase (MenG) to produce the final menaquinone.
Phylloquinone (Vitamin K1) Biosynthesis in Plants and Cyanobacteria
Phylloquinone biosynthesis in plants is a more complex, compartmentalized process, involving enzymes located in plastids and peroxisomes.[8][9] While it shares homology with the bacterial menaquinone pathway, there are key differences, notably the fusion of several men genes into a single multifunctional protein in plants called PHYLLO .[8][10]
The key steps are as follows:
-
Isochorismate synthesis: In plants, chorismate is converted to isochorismate by a separate isochorismate synthase (ICS) , which is not part of the PHYLLO protein.[11][12] This step represents a critical branch point for the synthesis of other important compounds like salicylic acid.
-
Early steps in the plastid: The subsequent three steps, analogous to the reactions catalyzed by MenD, MenC, and MenH in bacteria, are carried out by the multifunctional PHYLLO protein within the plastid, converting isochorismate and α-ketoglutarate to o-succinylbenzoate (OSB).
-
Peroxisomal steps: OSB is then transported to the peroxisome where it is activated to OSB-CoA by acyl-activating enzyme 14 (AAE14) , which is homologous to MenE.[13] Subsequently, DHNA-CoA synthase , homologous to MenB, catalyzes the formation of DHNA-CoA. Finally, a specific DHNA-CoA thioesterase (DHNAT) hydrolyzes DHNA-CoA to DHNA.
-
Final steps in the plastid: DHNA is transported back to the plastid for the final steps. DHNA phytyltransferase , homologous to MenA, catalyzes the attachment of a phytyl group from phytyl-diphosphate to DHNA, forming demethylphylloquinone.[14] The final methylation step is carried out by demethylphylloquinone methyltransferase , homologous to MenG, to produce phylloquinone.[15]
Quantitative Data on Biosynthetic Enzymes
The following tables summarize the available kinetic parameters for the enzymes involved in menaquinone and phylloquinone biosynthesis. Data is primarily from studies on E. coli, M. tuberculosis, and Arabidopsis thaliana. It is important to note that kinetic parameters can vary depending on the organism and assay conditions.
Table 1: Kinetic Parameters of Menaquinone Biosynthesis Enzymes
| Enzyme | Organism | Substrate(s) | Km (µM) | Vmax or kcat | Reference(s) |
| MenF | E. coli | Chorismate | ~30 | - | [11] |
| MenD | E. coli | Isochorismate | 0.053 | - | [16] |
| 2-Oxoglutarate | 1.5 | - | [16] | ||
| MenC | E. coli | SHCHC | - | kcat/Km = 2.5 x 105 M-1s-1 | [17] |
| MenE | M. phlei | o-Succinylbenzoate | - | - | [13] |
| M. tuberculosis | ATP | Ki (competitive) = 5.4 nM (for OSB-AMS inhibitor) | - | [9] | |
| OSB | Ki (noncompetitive) = 11.2 nM (for OSB-AMS inhibitor) | - | [9] | ||
| MenA | M. tuberculosis | DHNA | 8.2 | - | [5] |
Table 2: Kinetic Parameters of Phylloquinone Biosynthesis Enzymes
| Enzyme | Organism | Substrate(s) | Km (µM) | Vmax or kcat | Reference(s) |
| ICS1 | A. thaliana | Chorismate | 34.3 ± 3.7 | kcat = 38.1 ± 1.5 min-1 | [11] |
| ICS2 | A. thaliana | Chorismate | 28.8 ± 6.9 | kcat = 17.0 ± 1.2 min-1 | [11] |
| PHYLLO | A. thaliana | - | - | - | [8][10] |
| AAE14 | A. thaliana | - | - | - | [13] |
| DHNAT | A. thaliana | - | - | - | [13] |
Note: A dash (-) indicates that the data was not available in the searched literature.
Experimental Protocols
This section provides an overview of common experimental protocols used to study the enzymes of the phylloquinone and menaquinone biosynthetic pathways.
General Approach for Enzyme Assays
Most enzyme assays for these pathways involve the expression and purification of recombinant enzymes, followed by incubation with their respective substrates and detection of the product. Product formation can be monitored using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and spectrophotometry.
Specific Enzyme Assay Protocols
MenA (DHNA-prenyltransferase) Assay: [5]
-
Principle: This assay measures the transfer of a radiolabeled prenyl group from a donor like [1-3H]farnesyl diphosphate (FPP) to DHNA.
-
Reaction Mixture: 0.1 M Tris-HCl (pH 8.0), 5 mM MgCl2, 2.5 mM dithiothreitol, 0.1% CHAPS, membrane protein preparation containing MenA, DHNA, and [1-3H]FPP.
-
Procedure:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extract the lipid-soluble product (demethylmenaquinone).
-
Quantify the radioactivity in the product using liquid scintillation counting.
-
MenE (o-Succinylbenzoate-CoA Ligase) Assay: [18]
-
Principle: A coupled-enzyme assay where the product OSB-CoA is used by the subsequent enzyme, MenB, to produce a detectable product. Alternatively, a direct assay measures the production of pyrophosphate (PPi) or the consumption of ATP.
-
Pyrophosphate Detection Assay:
-
Reaction Mixture: Assay buffer, MenE enzyme, OSB, Coenzyme A, and ATP.
-
Procedure:
-
Initiate the reaction by adding ATP.
-
Incubate for a set time at room temperature.
-
Add a pyrophosphate detection reagent (e.g., a fluorescent sensor).
-
Measure the fluorescence, which is proportional to the amount of PPi produced.
-
-
Plant Isochorismate Synthase (ICS) Assay: [11]
-
Principle: This assay measures the conversion of chorismate to isochorismate.
-
Reaction Mixture: 100 mM Tris-HCl (pH 7.7), 10 mM MgCl2, 1.5 mM chorismate, and purified recombinant ICS enzyme.
-
Procedure:
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction and separate the substrate and product using reverse-phase HPLC.
-
Detect and quantify chorismate and isochorismate by their absorbance at 274 nm.
-
Genetic Regulation
Menaquinone Biosynthesis in Bacteria
In many bacteria, the genes for menaquinone biosynthesis (menA-G) are organized into one or more operons.[1] An operon is a cluster of genes under the control of a single promoter, allowing for their coordinated expression.[18] The regulation of the men operon is often linked to the cell's metabolic state and the availability of oxygen. For example, in E. coli, menaquinone is the primary quinone used for anaerobic respiration, and the expression of the men genes is upregulated under anaerobic conditions.
Phylloquinone Biosynthesis in Plants
The regulation of phylloquinone biosynthesis in plants is more complex due to the involvement of multiple cellular compartments and the branching of the pathway. The expression of the key genes, such as ICS and PHYLLO, is regulated by developmental cues and environmental stresses. For instance, the expression of ICS1 in Arabidopsis is strongly induced by pathogen attack to increase the production of the defense hormone salicylic acid, which can impact the flux towards phylloquinone.[11][12]
Conclusion
The biosynthetic pathways of phylloquinone and menaquinone, while sharing a common evolutionary origin, have distinct features in terms of their enzymatic machinery, subcellular organization, and regulation. Understanding these differences is crucial for developing targeted antimicrobial agents that inhibit bacterial menaquinone synthesis without affecting the host. Furthermore, knowledge of these pathways can be leveraged for the metabolic engineering of plants to enhance their nutritional value by increasing phylloquinone content. This technical guide provides a foundational understanding of these vital pathways to aid future research and development in these areas.
References
- 1. In-depth analysis of isochorismate synthase-derived metabolism in plant immunity: Identification of meta-substituted benzoates and salicyloyl-malate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menaquinone biosynthesis in Escherichia coli: identification of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate as a novel intermediate and re-evaluation of MenD activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]
- 5. Characterization of MenA (isoprenyl diphosphate:1,4-dihydroxy-2-naphthoate isoprenyltransferase) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of six important amino acid residues of MenA from Bacillus subtilis natto for enzyme activity and formation of menaquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Menaquinone (vitamin K2) biosynthesis: localization and characterization of the menA gene from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The biosynthesis of phylloquinone(vitamin K1) in higher plants [edoc.ub.uni-muenchen.de]
- 9. Stable analogues of OSB-AMP: potent inhibitors of MenE, the o-succinylbenzoate-CoA synthetase from bacterial menaquinone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A plant locus essential for phylloquinone (vitamin K1) biosynthesis originated from a fusion of four eubacterial genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The biochemical properties of the two Arabidopsis thaliana isochorismate synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative analysis of plant isochorismate synthases reveals structural mechanisms underlying their distinct biochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. o-Succinylbenzoate: coenzyme A ligase, an enzyme involved in menaquinone (vitamin K2) biosynthesis, displays broad specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. uniprot.org [uniprot.org]
- 17. Evolution of enzymatic activity in the enolase superfamily: functional studies of the promiscuous o-succinylbenzoate synthase from Amycolatopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
The Expanding Horizon of Vitamin K: A Technical Guide to its Non-Canonical Signaling Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long recognized for its essential role in blood coagulation, vitamin K is emerging from the shadow of its canonical function as a gamma-glutamyl carboxylase cofactor to be appreciated as a pleiotropic signaling molecule. This technical guide delves into the non-canonical signaling functions of this compound, exploring its roles in regulating diverse cellular processes independent of the traditional coagulation cascade. We will examine the molecular mechanisms, present key quantitative data, provide detailed experimental protocols for studying these pathways, and visualize the intricate signaling networks. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this compound's non-canonical activities in areas such as oncology, inflammation, and neurodegeneration.
The Gas6/TAM Signaling Axis: A Bridge Between Apoptosis and Cellular Regulation
One of the most well-characterized non-canonical functions of this compound is mediated through the this compound-dependent protein, Growth Arrest-Specific 6 (Gas6). Gas6 acts as a ligand for the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases, initiating a signaling cascade that governs a multitude of cellular responses, including cell survival, proliferation, migration, and efferocytosis (the clearance of apoptotic cells).[1][2][3]
The functionality of Gas6 is critically dependent on this compound-mediated gamma-carboxylation of specific glutamate residues within its N-terminal Gla domain. This modification allows Gas6 to bind to phosphatidylserine exposed on the surface of apoptotic cells, effectively bridging the apoptotic cell with phagocytes expressing TAM receptors.[2][4]
Signaling Pathway
Upon binding of carboxylated Gas6 to a TAM receptor, the receptor dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This activation triggers downstream signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways, which are central to cell survival and proliferation.[3][5][6]
References
- 1. This compound-Dependent Protein Activation: Normal Gamma-Glutamyl Carboxylation and Disruption in Disease [mdpi.com]
- 2. A fluorescent method to determine this compound-dependent gamma-glutamyl carboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Gas6/TAM Axis in Sepsis: Time to Consider Its Potential Role as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GAS6-AXL signaling pathway triggers actin remodeling that drives membrane ruffling, macropinocytosis, and cancer-cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Koagulation Vitamin: A Technical Guide to the Discovery and Timeline of Vitamin K Vitamers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide chronicles the pivotal discoveries and scientific advancements in our understanding of the vitamin K family. From its initial identification as an essential factor for blood coagulation to the elucidation of its diverse vitamers and their multifaceted roles in human health, this document provides a comprehensive timeline, details key experimental methodologies, and presents quantitative data for the various forms of this compound.
A Century of Discovery: The this compound Timeline
The journey of this compound discovery spans nearly a century, marked by serendipitous observations, meticulous biochemical analyses, and groundbreaking clinical applications.
-
1929: Danish scientist Henrik Dam, while studying cholesterol metabolism in chickens fed a fat-free diet, observes a hemorrhagic disease characterized by uncontrolled bleeding.[1][2][3] He notes that this condition is not prevented by the known vitamins A, C, or D.[3]
-
1935: Dam proposes the name "this compound" for the anti-hemorrhagic factor, derived from the German term "Koagulationsvitamin".[4]
-
1939: Edward A. Doisy at Saint Louis University and his team isolate vitamin K1 (phylloquinone) from alfalfa.[5] Concurrently, several laboratories, including that of Louis F. Fieser, achieve the chemical synthesis of vitamin K1.[5]
-
Late 1930s: Doisy's group also isolates a second form, vitamin K2 (menaquinone), from putrefied fishmeal.[5]
-
1943: Henrik Dam and Edward A. Doisy are jointly awarded the Nobel Prize in Physiology or Medicine for their discovery of this compound and its chemical nature.[5]
-
1945: Dentist Weston A. Price describes a "new vitamin-like activator" he calls "Activator X," which he finds in the butterfat, organs, and fat of animals consuming rapidly growing green grass, and in certain sea foods like fish eggs.[6][7] This is later identified as vitamin K2.[8]
-
1950s: The various forms of vitamin K2 (menaquinones) with differing side chain lengths (MK-n) are first identified.[4][9]
-
1970s: A major breakthrough in understanding the mechanism of this compound action occurs with the discovery of the this compound cycle and the identification of the this compound-dependent amino acid, gamma-carboxyglutamic acid (Gla).[3][10] This discovery elucidates how this compound acts as a cofactor for the enzyme gamma-glutamyl carboxylase.[5]
-
1970s-Present: A growing number of this compound-dependent proteins (VKDPs) are identified, expanding the known roles of this compound beyond coagulation to include bone metabolism, cardiovascular health, and cellular growth.[3][10] To date, 17 different VKDPs have been identified.[11]
The this compound Vitamers: A Comparative Overview
This compound is not a single compound but a family of fat-soluble vitamers that share a common 2-methyl-1,4-naphthoquinone ring structure. The primary forms are phylloquinone (K1) and a series of menaquinones (K2).
Table 1: Quantitative Comparison of Major this compound Vitamers
| Property | Vitamin K1 (Phylloquinone) | Vitamin K2 (Menaquinone-4, MK-4) | Vitamin K2 (Menaquinone-7, MK-7) |
| Primary Dietary Sources | Green leafy vegetables (kale, spinach, broccoli)[12] | Animal products (meat, eggs, dairy)[13] | Fermented foods (natto, some cheeses)[9] |
| Bioavailability | Lower from plant sources; enhanced with fats | Generally higher than K1 from food | High; well-absorbed[14][15] |
| Serum Half-life | Short (~1-2 hours) | Short (~2 hours peak, rapidly cleared)[15] | Long (~72 hours)[15] |
| Recommended Daily Intake (Adults) | 90-120 mcg (total this compound)[16] | Not specifically established | Not specifically established |
Key Experimental Protocols
The discovery and characterization of this compound were reliant on the development of robust bioassays and analytical techniques.
The Chick Anti-Hemorrhagic Assay
This bioassay was fundamental to the initial discovery and quantification of this compound activity.
Objective: To determine the this compound activity of a test substance by measuring its ability to reverse or prevent hemorrhagic symptoms in this compound-deficient chicks.
Methodology:
-
Induction of this compound Deficiency:
-
Newly hatched chicks are placed on a this compound-deficient diet for a period of 2-3 weeks.[13]
-
The diet is typically a purified or semi-purified formulation, free of green plant material and other sources of this compound.
-
The development of deficiency is monitored by observing for signs of hemorrhage (e.g., subcutaneous bleeding, bruising) and by measuring prothrombin time.[13]
-
-
Administration of Test Substance:
-
The test substance is administered to groups of deficient chicks, either orally or via injection.
-
Different doses of the test substance are typically evaluated.
-
A control group receives no test substance, and a positive control group receives a known amount of a standard this compound preparation.
-
-
Assessment of Anti-Hemorrhagic Activity:
-
After a defined period (e.g., 24-48 hours), blood samples are collected from the chicks.
-
Prothrombin time is measured to assess the degree of blood coagulation. A shorter prothrombin time indicates higher this compound activity.
-
The potency of the test substance is determined by comparing the prothrombin time of the test groups to that of the standard this compound preparation.[13]
-
Isolation and Structural Elucidation of Phylloquinone (Vitamin K1)
The isolation of vitamin K1 from alfalfa by Doisy's group was a landmark achievement.
Objective: To isolate and purify vitamin K1 from a natural source and determine its chemical structure.
Methodology:
-
Extraction:
-
Dried alfalfa meal is extracted with a non-polar solvent such as petroleum ether or hexane to obtain a crude lipid extract.
-
The solvent is evaporated to yield a concentrated oil.
-
-
Chromatographic Separation:
-
The crude extract is subjected to a series of chromatographic steps to separate the various components. This may include:
-
Adsorption chromatography on columns packed with materials like magnesium oxide or silica gel.
-
Elution with a gradient of solvents of increasing polarity.
-
Fractions are collected and monitored for anti-hemorrhagic activity using the chick bioassay.
-
-
-
Purification and Crystallization:
-
Active fractions are further purified by repeated chromatography and crystallization to obtain pure vitamin K1 as a yellow oil.
-
-
Structural Elucidation:
-
The purified vitamin K1 is subjected to various analytical techniques to determine its chemical structure, including:
-
Elemental analysis to determine the empirical formula.
-
Ultraviolet (UV) and Infrared (IR) spectroscopy to identify functional groups.
-
Nuclear Magnetic Resonance (NMR) spectroscopy to determine the arrangement of atoms.
-
Mass spectrometry to determine the molecular weight and fragmentation pattern.
-
-
The this compound Cycle and its Significance
The biological activity of this compound is mediated through a cyclic pathway that allows for the continuous carboxylation of this compound-dependent proteins.
This cycle is crucial for the post-translational modification of specific glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues in VKDPs.[17] This carboxylation is essential for the calcium-binding capacity of these proteins, which is critical for their biological function in processes such as blood coagulation and bone mineralization.[5]
Experimental Workflow: Gamma-Glutamyl Carboxylase (GGCX) Activity Assay
Assessing the activity of GGCX is fundamental to understanding the efficacy of this compound vitamers and the impact of genetic variations or inhibitors on the this compound cycle.
Conclusion
The discovery and ongoing research into the this compound family have unveiled a complex and vital area of nutritional science. From its initial role in hemostasis, the functions of this compound have expanded to encompass a wide range of physiological processes. The distinct properties of the different vitamers, particularly the long half-life and extrahepatic distribution of menaquinone-7, present exciting opportunities for targeted nutritional interventions and drug development. A thorough understanding of the historical discoveries, experimental methodologies, and quantitative characteristics of each vitamer is essential for researchers and scientists working to harness the full potential of this multifaceted vitamin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The discovery of this compound and its clinical applications [pubmed.ncbi.nlm.nih.gov]
- 4. vitamink2.ca [vitamink2.ca]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. What is Activator X? Could It Supercharge Your Health? | by Dean Gee | ILLUMINATION | Medium [medium.com]
- 8. A fluorescent method to determine this compound-dependent gamma-glutamyl carboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. karger.com [karger.com]
- 11. researchgate.net [researchgate.net]
- 12. Food Sources of this compound | HealthLink BC [healthlinkbc.ca]
- 13. nobelprize.org [nobelprize.org]
- 14. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PMC [pmc.ncbi.nlm.nih.gov]
- 15. menaq7.com [menaq7.com]
- 16. amplahealth.org [amplahealth.org]
- 17. Functional Study of the this compound Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Gut Microbiota in Menaquinone (Vitamin K2) Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vitamin K2, a family of molecules known as menaquinones (MK-n), plays a crucial role in human health beyond its traditional association with blood coagulation, impacting cardiovascular and bone health.[1] While dietary sources contribute to the human vitamin K budget, the gut microbiota serves as a significant endogenous factory for menaquinone synthesis.[2] This guide provides a comprehensive technical overview of the intricate relationship between the gut microbiota and menaquinone production. It delves into the biosynthetic pathways, identifies key bacterial producers, and outlines the experimental methodologies used to investigate this vital metabolic function. Quantitative data are summarized for clarity, and critical pathways and workflows are visualized to facilitate a deeper understanding for researchers and professionals in drug development.
Biosynthesis of Menaquinones by Gut Microbiota
Bacteria synthesize menaquinones as essential components of their electron transport chains, particularly during anaerobic respiration.[3] The biosynthesis of menaquinones is a complex process involving multiple metabolic pathways, including glycolysis, the pentose phosphate pathway, and the shikimate pathway.[4]
There are two primary pathways for the biosynthesis of the naphthoquinone ring, the core structure of menaquinones:
-
The Classical (o-succinylbenzoate) Pathway: This is the most common pathway, utilized by the vast majority of prokaryotes, including Escherichia coli.[5] It begins with chorismate, a product of the shikimate pathway.[6] A series of enzymatic reactions catalyzed by proteins encoded by the men gene cluster (MenA-H) converts chorismate into 1,4-dihydroxy-2-naphthoate (DHNA).[6][7]
-
The Futalosine Pathway: A more recently discovered alternative pathway found in microorganisms that lack the men genes.[6] This pathway also starts with chorismate but proceeds through different intermediates.[6]
The isoprenoid side chain, which varies in length and defines the different menaquinone forms (e.g., MK-4, MK-7), is synthesized via the methylerythritol phosphate (MEP) or mevalonate (MVA) pathway.[4] The final step in menaquinone synthesis is the attachment of the isoprenoid side chain to the DHNA ring, a reaction catalyzed by a prenyltransferase.[6]
Mandatory Visualization: Menaquinone Biosynthesis Pathway
Caption: Classical menaquinone biosynthesis pathway in bacteria.
Key Bacterial Producers of Menaquinones in the Human Gut
A diverse range of bacterial species within the human gut microbiome can synthesize menaquinones.[8] The specific forms and quantities of menaquinones produced vary significantly between different bacterial genera and species.[9]
| Bacterial Genus/Species | Predominant Menaquinone (MK-n) Forms Produced | Phylum |
| Bacteroides spp. (e.g., B. fragilis) | MK-10, MK-11 | Bacteroidetes |
| Prevotella spp. | Associated with menaquinone presence | Bacteroidetes |
| Escherichia coli | MK-8 | Proteobacteria |
| Klebsiella pneumoniae | Menaquinone producer | Proteobacteria |
| Eubacterium lentum | MK-6 | Firmicutes |
| Veillonella spp. | MK-7 | Firmicutes |
| Lactococcus lactis | MK-8, MK-9 | Firmicutes |
| Propionibacterium spp. | Menaquinone producer | Actinobacteria |
| Bacillus spp. (e.g., B. subtilis) | MK-7 | Firmicutes |
This table is a summary of findings from multiple sources.[6][8][9][10]
Factors Influencing Menaquinone Synthesis and Bioavailability
The production of menaquinones by the gut microbiota is not static and can be influenced by several factors:
-
Diet: Dietary components can modulate the composition of the gut microbiota, thereby indirectly affecting menaquinone synthesis. For example, diets rich in whole grains have been shown to alter fecal menaquinone concentrations.[11]
-
Antibiotics: Broad-spectrum antibiotics can disrupt the gut microbiota, potentially leading to a deficiency in menaquinone-producing bacteria.[12]
-
Host Factors: Host genetics and the physiological state of the gastrointestinal tract can influence the microbial ecosystem and, consequently, menaquinone production.
-
Microbial Interactions: The complex interactions between different bacterial species within the gut can also impact the synthesis of menaquinones. Some bacteria that cannot synthesize menaquinones on their own can utilize those produced by other species.[13]
The contribution of gut-synthesized menaquinones to the host's this compound status is a subject of ongoing research. While it is established that menaquinones are produced in the colon, their absorption from this region is thought to be less efficient than the absorption of dietary vitamin K1 (phylloquinone) in the small intestine.[14] However, evidence suggests that bacterially synthesized menaquinones, particularly in the ileum, can play a significant role in meeting the host's this compound requirements.[2]
Mandatory Visualization: Factors Influencing Host Menaquinone Status
Caption: Interplay of factors affecting host menaquinone levels.
Experimental Protocols for Studying Menaquinone Synthesis
Investigating the role of gut microbiota in menaquinone synthesis requires a combination of microbiological, analytical, and in vivo techniques.
Anaerobic Cultivation of Menaquinone-Producing Bacteria
-
Media Preparation: Prepare an appropriate anaerobic broth or agar medium (e.g., Brain Heart Infusion, supplemented with hemin and vitamin K1 as a growth factor for some anaerobes).
-
Inoculation: In an anaerobic chamber or using anaerobic jars, inoculate the medium with a pure culture of the bacterium of interest or a complex fecal sample.
-
Incubation: Incubate the cultures under anaerobic conditions (e.g., 85% N2, 10% CO2, 5% H2) at 37°C for a duration appropriate for the growth of the target organisms (typically 24-72 hours).
-
Harvesting: Centrifuge the culture to pellet the bacterial cells. Wash the cells with a suitable buffer to remove residual media components.
Quantification of Menaquinones by High-Performance Liquid Chromatography (HPLC)
-
Extraction:
-
Lyophilize the bacterial cell pellets or fecal samples.
-
Extract lipids, including menaquinones, using a two-phase solvent system, typically chloroform/methanol or hexane/isopropanol.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Purification (Optional): For complex samples, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
-
HPLC Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., ethanol or isopropanol).
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute the menaquinones using a mobile phase gradient, often consisting of a non-polar solvent in a polar organic modifier.
-
Detect the menaquinones using a UV detector (at ~248 nm) or a fluorescence detector (after post-column reduction). Mass spectrometry (LC-MS) can also be used for more sensitive and specific quantification.[15]
-
-
Quantification: Compare the peak areas of the samples to those of known standards for different menaquinone isoforms (MK-4 through MK-13).
Germ-Free Animal Models
-
Gnotobiotic Setup: Utilize germ-free animals (typically mice or rats) raised in sterile isolators to eliminate any contribution from a native gut microbiota.
-
Colonization: Monocolonize the germ-free animals with a specific menaquinone-producing bacterial strain or a defined consortium of bacteria.
-
Dietary Control: Feed the animals a this compound-deficient diet to ensure that the only source of menaquinones is from the colonized bacteria.
-
Sample Collection: Collect fecal samples, cecal contents, and tissues (e.g., liver) for menaquinone analysis using HPLC.
-
Analysis: Compare the menaquinone levels in the colonized animals to those in germ-free controls to determine the contribution of the specific bacteria to the host's this compound status.
Mandatory Visualization: Experimental Workflow for Menaquinone Quantification
Caption: Workflow for quantifying microbial menaquinones.
Conclusion and Future Directions
The gut microbiota is a significant and dynamic source of menaquinones, with the potential to impact human health. Understanding the specific bacterial species responsible for menaquinone synthesis, the factors that regulate their production, and the extent of their absorption by the host is critical for developing novel therapeutic and nutritional strategies. Future research should focus on:
-
Metagenomic and Metatranscriptomic Analyses: To identify the prevalence and activity of menaquinone biosynthesis genes in diverse human populations.
-
Stable Isotope Labeling Studies: To trace the fate of microbially synthesized menaquinones and accurately quantify their contribution to host this compound status.
-
Clinical Intervention Studies: To investigate the effects of prebiotics, probiotics, and dietary interventions on gut menaquinone production and its association with health outcomes.
By elucidating the complex interplay between the gut microbiota and this compound metabolism, researchers and drug development professionals can unlock new avenues for promoting cardiovascular and bone health and potentially mitigating chronic diseases.
References
- 1. researchportal.vub.be [researchportal.vub.be]
- 2. The production of menaquinones (vitamin K2) by intestinal bacteria and their role in maintaining coagulation homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Review Explores Relationship Between this compound and the Gut Microbiome [casi.org]
- 9. The Relationship Among Intestinal Bacteria, this compound and Response of this compound Antagonist: A Review of Evidence and Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of menaquinones by intestinal anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fecal concentrations of bacterially derived this compound forms are associated with gut microbiota composition but not plasma or fecal cytokine concentrations in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Everything You Need to Know About Vitamin K2 [healthline.com]
- 13. Quinones are growth factors for the human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Colonic absorption of menaquinone-4 and menaquinone-9 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
The Core Mechanism of Vitamin K-Dependent Carboxylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delineates the intricate molecular mechanism of vitamin K-dependent γ-glutamyl carboxylation, a critical post-translational modification essential for the biological activity of a specific group of proteins involved in blood coagulation, bone metabolism, and vascular biology. This document provides a comprehensive overview of the this compound cycle, the enzymatic machinery, reaction kinetics, and detailed experimental protocols for studying this vital biological process.
Introduction to this compound-Dependent Carboxylation
This compound, a fat-soluble vitamin, functions as an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[1][2] This enzyme catalyzes the conversion of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues within the "Gla domains" of this compound-dependent proteins (VKDPs).[3][4][5] This modification is crucial as the Gla residues are responsible for the calcium-binding properties of these proteins, which is a prerequisite for their biological function.[1][2] Prominent VKDPs include the blood coagulation factors II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C, S, and Z.[1][4][5]
The carboxylation reaction is intrinsically linked to the This compound cycle , a metabolic pathway that regenerates the active form of this compound.[1][3][6] This cycle involves the interplay of two key enzymes located in the endoplasmic reticulum (ER): GGCX and this compound epoxide reductase (VKOR).[3][7]
The this compound Cycle: A Signaling Pathway for Carboxylation
The this compound cycle is a continuous process that ensures a sustained supply of the active form of this compound, the hydroquinone (KH2), which is required by GGCX.[3][6][8] The cycle is initiated with the dietary intake of this compound in its quinone form.[6]
As depicted in Figure 1, the quinone form of this compound is reduced to the active hydroquinone form (KH2) by VKOR.[6] GGCX then utilizes KH2 as a cofactor to carboxylate Glu residues to Gla.[3][4][5] In this coupled reaction, KH2 is oxidized to this compound epoxide (KO).[3][6] To complete the cycle, VKOR catalyzes the reduction of KO back to the quinone form, which can then be re-reduced to KH2.[6] The anticoagulant drug warfarin exerts its effect by inhibiting VKOR, thereby disrupting the recycling of this compound and impairing the carboxylation of coagulation factors.[9][10][11]
Enzymatic Mechanism of γ-Glutamyl Carboxylase (GGCX)
GGCX is an integral membrane protein of the endoplasmic reticulum that catalyzes the carboxylation reaction.[4][5] The catalytic mechanism is a complex process that involves the activation of a C-H bond at the γ-carbon of the glutamate residue.
The widely accepted "base-strength amplification" model proposes that GGCX utilizes the energy from the oxidation of this compound hydroquinone to generate a strong base capable of abstracting a proton from the γ-carbon of glutamate.[12]
The reaction begins with the deprotonation of KH2, which then reacts with molecular oxygen to form a highly reactive this compound hydroperoxide or a related peroxy-bridge intermediate.[12] This intermediate is a strong base that abstracts a proton from the γ-carbon of a glutamate residue, forming a carbanion intermediate.[3][12] This carbanion then attacks a molecule of carbon dioxide, resulting in the formation of a γ-carboxyglutamate residue.[3] Concurrently, the this compound intermediate collapses to form this compound epoxide.[12]
Quantitative Data on Enzyme Kinetics
The efficiency of the this compound-dependent carboxylation is governed by the kinetic parameters of GGCX and VKOR. These parameters can be influenced by substrate and cofactor concentrations, as well as the presence of inhibitors.
Table 1: Michaelis-Menten Constants (Km) for VKOR Activity
| Tissue | Genotype | Km (μM) |
|---|---|---|
| Liver | Wild Type | 2.8 ± 0.4 |
| Liver | Y139C | 4.2 ± 0.6 |
| Kidney | Wild Type | 3.1 ± 0.5 |
| Kidney | Y139C | 5.0 ± 0.8 |
| Testis | Wild Type | 2.9 ± 0.4 |
| Testis | Y139C | 4.5 ± 0.7 |
| Lung | Wild Type | 3.3 ± 0.5 |
| Lung | Y139C | 5.2 ± 0.9 |
Data adapted from studies on rat models.[13]
Table 2: Warfarin Inhibition Constants (IC50) for VKORC1 Mutants
| VKORC1 Mutant | Warfarin IC50 (μM) | Fold Resistance vs. Wild-Type |
|---|---|---|
| Wild-Type | 0.005 ± 0.001 | 1 |
| Y25F | 0.3 ± 0.1 | ~60 |
| A26P | 0.065 ± 0.015 | ~13 |
| Y139F | 3.0 ± 0.5 | ~600 |
Data from cell-based functional studies.[9]
Experimental Protocols
In Vitro γ-Glutamyl Carboxylation Assay
This assay measures the incorporation of radiolabeled CO2 into a synthetic peptide substrate.
Materials:
-
Purified recombinant GGCX
-
Synthetic peptide substrate (e.g., FLEEL)
-
Vitamin K1 hydroquinone (KH2)
-
[¹⁴C]NaHCO₃ (source of ¹⁴CO₂)
-
Dithiothreitol (DTT)
-
CHAPS buffer (pH 7.4)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing CHAPS buffer, DTT, the synthetic peptide substrate, and purified GGCX.
-
Initiate the reaction by adding vitamin K1 hydroquinone and [¹⁴C]NaHCO₃.
-
Incubate the reaction mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding TCA to precipitate the peptide.
-
Wash the precipitate to remove unincorporated [¹⁴C]NaHCO₃.
-
Dissolve the washed precipitate and measure the incorporated radioactivity using a scintillation counter.
Microsomal VKOR Activity Assay
This assay measures the conversion of this compound epoxide (KO) to this compound by VKOR in microsomal preparations.
Materials:
-
Microsomes prepared from cells or tissues expressing VKOR
-
Vitamin K1 epoxide (KO)
-
Dithiothreitol (DTT) or reduced glutathione (GSH) as a reducing agent[14]
-
Reaction buffer (e.g., 200 mM HEPES, pH 7.5, containing 150 mM KCl)[14][15]
-
Isopropanol/hexane solution
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column
Procedure:
-
Pre-incubate the microsomal preparation with or without an inhibitor (e.g., warfarin) on ice.[15]
-
Initiate the reaction by adding the reaction buffer containing the reducing agent and vitamin K1 epoxide.[14][15]
-
Incubate the reaction at 30°C for a specified time (e.g., 1.5 hours).[15]
-
Stop the reaction by adding an isopropanol/hexane mixture to extract the lipids.[15]
-
Separate the hexane phase, evaporate it to dryness, and resuspend the residue in a suitable solvent (e.g., methanol).[15]
-
Analyze the conversion of KO to this compound using HPLC.[15]
Cell-Based Carboxylation Assay
This assay assesses the carboxylation of a reporter protein in a cellular context.
This assay typically utilizes a reporter protein, such as a chimeric Factor IX Gla domain-Protein C (FIXgla-PC), expressed in a cell line like HEK293.[16][17] The extent of carboxylation of the secreted reporter protein is then quantified using an ELISA with an antibody specific to the fully carboxylated Gla domain.[17] This approach allows for the study of GGCX and VKOR function in a more physiologically relevant environment.[4][5]
Conclusion
The this compound-dependent carboxylation is a sophisticated and vital post-translational modification. A thorough understanding of its mechanism, the enzymes involved, and their kinetics is paramount for research in hemostasis, bone biology, and for the development of novel anticoagulant therapies. The experimental protocols provided herein offer a foundation for the investigation of this intricate biological process. Further research into the structure and regulation of GGCX and VKOR will undoubtedly unveil new insights into the diverse roles of this compound-dependent proteins in health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Gamma-glutamyl carboxylase - Wikipedia [en.wikipedia.org]
- 3. This compound-Dependent Protein Activation: Normal Gamma-Glutamyl Carboxylation and Disruption in Disease [mdpi.com]
- 4. This compound-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-dependent carboxylation of coagulation factors: insights from a cell-based functional study | Haematologica [haematologica.org]
- 6. m.youtube.com [m.youtube.com]
- 7. The catalytic mechanism of this compound epoxide reduction in a cellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Study of the this compound Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Warfarin and this compound epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and function of this compound epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Establishment of the Variation of this compound Status According to Vkorc1 Point Mutations Using Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Missense VKOR mutants exhibit severe warfarin resistance but lack VKCFD via shifting to an aberrantly reduced state - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane this compound epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multiplexed measurement of variant abundance and activity reveals VKOR topology, active site and human variant impact - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insights into this compound-dependent carboxylation: home field advantage | Haematologica [haematologica.org]
The Expanding Roles of Vitamin K-Dependent Proteins Beyond Coagulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin K-dependent proteins (VKDPs), a group of proteins requiring this compound-mediated gamma-carboxylation for their biological activity, have long been recognized for their essential roles in hemostasis. However, a growing body of evidence has illuminated their critical extrahepatic functions, extending their relevance to a wide array of physiological and pathological processes. This technical guide provides an in-depth exploration of the core extrahepatic roles of key VKDPs, including Matrix Gla Protein (MGP), Osteocalcin, Growth Arrest-Specific protein 6 (Gas6), Gla-Rich Protein (GRP), and Protein S. We delve into their molecular mechanisms, associated signaling pathways, and the experimental methodologies employed to investigate their functions. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the burgeoning field of extrahepatic VKDPs and their therapeutic potential.
Introduction: The Significance of Gamma-Carboxylation
The defining feature of this compound-dependent proteins is the post-translational modification of specific glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues. This reaction is catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX), which utilizes this compound as an essential cofactor. The presence of Gla residues confers a negative charge to the protein, enabling it to bind to positively charged calcium ions and hydroxyapatite crystals. This calcium-binding capacity is fundamental to the diverse functions of VKDPs, from regulating blood coagulation to inhibiting soft tissue calcification and modulating signal transduction.[1][2]
The this compound cycle is a critical cellular process that ensures a continuous supply of the reduced form of this compound (hydroquinone), the active cofactor for GGCX. This cycle involves the reduction of this compound quinone to hydroquinone and the subsequent conversion of this compound epoxide back to the quinone form by the enzyme this compound epoxide reductase (VKOR). Warfarin, a commonly used anticoagulant, exerts its effect by inhibiting VKOR, thereby limiting the availability of reduced this compound and impairing the carboxylation and function of VKDPs.[3]
Matrix Gla Protein (MGP): The Guardian of Vascular Health
Matrix Gla Protein (MGP) is a potent inhibitor of vascular calcification, a pathological process implicated in cardiovascular disease, particularly in patients with chronic kidney disease (CKD).[4][5][6][7] Synthesized by vascular smooth muscle cells (VSMCs) and chondrocytes, MGP undergoes both this compound-dependent carboxylation and phosphorylation to become fully active.[6][8][9]
Extrahepatic Functions of MGP
-
Inhibition of Vascular Calcification: Carboxylated MGP (cMGP) directly binds to calcium phosphate crystals, preventing their growth and deposition within the vascular wall.[5][6] It also inhibits the osteogenic transdifferentiation of VSMCs, a key cellular event in the calcification process.[4] MGP is thought to antagonize the pro-calcific effects of Bone Morphogenetic Proteins (BMPs) such as BMP-2 and BMP-4.[4][6]
-
Regulation of Bone Metabolism: While primarily known for its vascular role, MGP is also expressed in bone and cartilage, suggesting a role in skeletal development and homeostasis.[4][6]
Signaling Pathways
The precise signaling pathways through which MGP exerts its inhibitory effects on vascular calcification are still being elucidated. However, a key mechanism involves the antagonism of BMP signaling.
Caption: MGP's inhibition of the BMP signaling pathway.
Experimental Protocols
Table 1: Methodologies for Studying Matrix Gla Protein
| Experiment | Methodology | Description | Quantitative Data Example |
| Measurement of MGP isoforms | Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes conformation-specific monoclonal antibodies to differentiate between total MGP, carboxylated MGP (cMGP), uncarboxylated MGP (ucMGP), and dephosphorylated-uncarboxylated MGP (dp-ucMGP).[7] | Serum dp-ucMGP levels in healthy individuals: ~300-700 pmol/L.[10] |
| Assessment of Vascular Calcification | In vitro cell culture of Vascular Smooth Muscle Cells (VSMCs) | VSMCs are cultured in a calcifying medium (high phosphate) to induce osteogenic differentiation and mineralization. The inhibitory effect of MGP can be assessed.[11] | Alizarin Red S staining to quantify calcium deposition. |
| Immunohistochemistry | Staining of arterial tissue sections | Uses antibodies specific to different MGP isoforms to visualize their localization within healthy and calcified vascular tissues.[12] | Co-localization of ucMGP with areas of calcification. |
Osteocalcin: A Bone-Derived Hormone with Systemic Effects
Osteocalcin, also known as bone Gla protein (BGP), is the most abundant non-collagenous protein in bone, produced by osteoblasts.[13][14] While its role in bone mineralization is well-established, emerging evidence indicates that its uncarboxylated form (ucOC) functions as a hormone with significant extra-skeletal effects, particularly in energy metabolism.[13][14][15][16]
Extrahepatic Functions of Osteocalcin
-
Regulation of Glucose Homeostasis: Undercarboxylated osteocalcin has been shown to increase insulin secretion and proliferation of pancreatic β-cells.[13][14][15] It also improves insulin sensitivity in peripheral tissues.[13][14][16]
-
Energy Metabolism: ucOC can reduce the accumulation of visceral fat.[13][14][15]
-
Male Fertility: Osteocalcin has been implicated in stimulating testosterone production in the testes.[13][14]
-
Brain Function: There is evidence suggesting a role for osteocalcin in cognitive function.[13][14]
Signaling Pathways
The hormonal actions of undercarboxylated osteocalcin are mediated through specific G-protein coupled receptors, such as GPRC6A, in target tissues.
Caption: Hormonal signaling of undercarboxylated osteocalcin.
Experimental Protocols
Table 2: Methodologies for Studying Osteocalcin
| Experiment | Methodology | Description | Quantitative Data Example |
| Measurement of Osteocalcin Carboxylation Status | Hydroxyapatite (HAP) Binding Assay | This method separates carboxylated osteocalcin (which binds to HAP) from uncarboxylated osteocalcin. The amount of ucOC in the supernatant is then quantified by immunoassay.[6] | Percentage of ucOC in total osteocalcin can be determined. |
| Direct Immunoassay for ucOC | ELISA | Utilizes monoclonal antibodies that specifically recognize the uncarboxylated form of osteocalcin.[4] | Serum ucOC levels in healthy individuals can be measured. |
| Cell-based Assays | Pancreatic β-cell culture | The effect of different forms of osteocalcin on insulin secretion and cell proliferation can be assessed. | Glucose-stimulated insulin secretion (GSIS) assay. |
Growth Arrest-Specific Protein 6 (Gas6): A Modulator of Cell Signaling
Gas6 is a this compound-dependent protein that functions as a ligand for the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[17] The Gas6/TAM signaling pathway is involved in a multitude of cellular processes, including cell growth, survival, and inflammation.[17][18]
Extrahepatic Functions of Gas6
-
Cell Growth and Survival: Gas6 promotes cell proliferation and protects against apoptosis in various cell types.[17]
-
Inflammation and Immunity: The Gas6/TAM system plays a role in the clearance of apoptotic cells and the dampening of inflammatory responses.[18]
-
Nervous System: Gas6 is widely distributed in the central nervous system and is implicated in its development and protection.[17][18]
-
Kidney Function: Dysregulation of Gas6 has been associated with chronic kidney disease.[9][19]
-
Cancer: The Gas6/Axl signaling axis is often upregulated in cancer and is associated with tumor progression and drug resistance.[11][20]
Signaling Pathways
The binding of Gas6 to its TAM receptors activates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.
Caption: The Gas6/TAM signaling pathway.
Experimental Protocols
Table 3: Methodologies for Studying Gas6
| Experiment | Methodology | Description | Quantitative Data Example |
| Measurement of Gas6 levels | ELISA | Quantifies the concentration of Gas6 in plasma, serum, or cell culture supernatants. | Plasma Gas6 levels in healthy individuals: ~15-60 ng/mL. |
| Assessment of TAM Receptor Activation | Western Blotting | Detects the phosphorylation of TAM receptors and downstream signaling proteins (e.g., Akt, ERK) upon Gas6 stimulation. | Fold-change in protein phosphorylation. |
| Cell Migration and Invasion Assays | Transwell Assay (Boyden Chamber) | Measures the ability of Gas6 to promote the migration and invasion of cells through a porous membrane. | Number of migrated/invaded cells per field. |
Gla-Rich Protein (GRP): A Novel Player in Calcification and Inflammation
Gla-Rich Protein (GRP), also known as Upper Zone of Growth Plate and Cartilage Matrix Associated Protein (UCMA), is the most densely gamma-carboxylated protein identified to date.[21][22] It is expressed in cartilage and bone and has been found to accumulate at sites of pathological calcification.[21]
Extrahepatic Functions of GRP
-
Inhibition of Calcification: Similar to MGP, GRP is thought to function as an inhibitor of ectopic calcification.[21][22][23] It may modulate calcium availability in the extracellular matrix.[21]
-
Cartilage Homeostasis: GRP may play a role in the organization and stabilization of the cartilage matrix due to its association with fibrillar collagens.[21]
-
Inflammation: Recent studies suggest that GRP has anti-inflammatory properties and may be involved in the cross-talk between calcification and inflammation, particularly in osteoarthritis.[22]
Experimental Protocols
Table 4: Methodologies for Studying GRP
| Experiment | Methodology | Description | Quantitative Data Example |
| Measurement of GRP levels | ELISA | Quantifies GRP concentrations in serum or other biological fluids. | Serum GRP levels can be measured in pg/mL to ng/mL range. |
| Assessment of Calcification Inhibition | In vitro calcification assays | Similar to those used for MGP, these assays can determine the ability of GRP to inhibit mineral deposition in cell cultures.[22] | Reduction in calcium content in GRP-treated cultures. |
| Gene Expression Analysis | Real-time PCR | Measures the mRNA expression levels of GRP in different tissues or in response to various stimuli. | Fold-change in GRP gene expression. |
Protein S: Beyond Anticoagulation
Protein S is a well-known anticoagulant that acts as a cofactor for activated protein C (APC) in the degradation of coagulation factors Va and VIIIa. However, Protein S also has functions independent of its role in hemostasis.
Extrahepatic Functions of Protein S
-
Apoptotic Cell Clearance: Protein S can bind to phosphatidylserine on the surface of apoptotic cells, facilitating their recognition and removal by phagocytes through interaction with TAM receptors.[18]
-
Nervous System: Protein S is present in the brain and may have neuroprotective effects.[18]
-
Cancer: The role of Protein S in cancer is complex and appears to be context-dependent, with both pro- and anti-tumorigenic effects reported.[24]
Signaling Pathways
The interaction of Protein S with TAM receptors on phagocytes is a key signaling event in the clearance of apoptotic cells.
Caption: Protein S-mediated clearance of apoptotic cells.
Experimental Protocols
Table 5: Methodologies for Studying Protein S
| Experiment | Methodology | Description | Quantitative Data Example |
| Measurement of Protein S levels | Immunoassays (ELISA, RIA) | Quantify total and free Protein S antigen levels in plasma. | Normal plasma concentration of total Protein S is approximately 20-25 µg/mL. |
| Functional Assays | Clotting-based assays | Measure the anticoagulant activity of Protein S as a cofactor for APC. | Prolongation of clotting time. |
| Phagocytosis Assays | Flow cytometry or microscopy | Assess the ability of Protein S to enhance the engulfment of apoptotic cells by phagocytes (e.g., macrophages). | Percentage of phagocytic cells containing labeled apoptotic bodies. |
Conclusion and Future Directions
The extrahepatic roles of this compound-dependent proteins represent a rapidly evolving field of research with significant implications for human health and disease. From the prevention of vascular calcification by MGP to the hormonal regulation of metabolism by osteocalcin and the intricate cell signaling modulated by Gas6 and Protein S, it is clear that the biological significance of this protein family extends far beyond hemostasis.
For drug development professionals, these proteins and their associated pathways present novel therapeutic targets for a range of conditions, including cardiovascular disease, metabolic disorders, and cancer. The development of specific agonists or antagonists for these pathways, as well as strategies to optimize the carboxylation status of VKDPs through this compound supplementation, hold considerable promise.
Future research should continue to unravel the complex signaling networks regulated by extrahepatic VKDPs, identify new members of this protein family, and further elucidate their roles in health and disease. The refinement of experimental methodologies and the implementation of well-designed clinical trials will be crucial in translating our growing understanding of these multifaceted proteins into effective therapeutic interventions.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. AN ELISA-BASED METHOD TO QUANTIFY OSTEOCALCIN CARBOXYLATION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study protocol of the InterVitaminK trial: a Danish population-based randomised double-blinded placebo-controlled trial of the effects of this compound (menaquinone-7) supplementation on cardiovascular, metabolic and bone health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ELISA Kit [ABIN6971070] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 8. In vitro models for calcification - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. An ELISA-based method to quantify osteocalcin carboxylation in mice. [vivo.weill.cornell.edu]
- 11. mdpi.com [mdpi.com]
- 12. Novel conformation-specific antibodies against matrix gamma-carboxyglutamic acid (Gla) protein: undercarboxylated matrix Gla protein as marker for vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Randomized Controlled Clinical Trial of the Effect of Treatment with Vitamin K2 on Vascular Calcification in Hemodialysis Patients (Trevasc-HDK) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of bioactive osteocalcin in humans using a novel immunoassay reveals association with glucose metabolism and β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gla-Rich Protein Is a Novel this compound-Dependent Protein Present in Serum That Accumulates at Sites of Pathological Calcifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Functional study of the this compound cycle in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. In Vitro Models of Cardiovascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pure.psu.edu [pure.psu.edu]
Methodological & Application
Application Note: Quantification of Vitamin K1, MK-4, and MK-7 in Human Plasma by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin K is a group of fat-soluble vitamins essential for blood coagulation and bone and cardiovascular health. The two primary natural forms are vitamin K1 (phylloquinone, PK) and vitamin K2 (menaquinones, MKs).[1][2] Vitamin K1 is primarily found in green leafy vegetables, while vitamin K2 is a series of compounds with varying side-chain lengths, such as MK-4 and MK-7, found in animal tissues and fermented foods.[1] Accurate quantification of this compound levels in plasma is crucial for clinical research and nutritional studies, but it presents analytical challenges due to their lipophilic nature and low circulating concentrations.[2][3]
This application note describes a robust and sensitive method for the simultaneous quantification of vitamin K1, MK-4, and MK-7 in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method employs a straightforward sample preparation procedure and offers high throughput, making it suitable for large-scale clinical studies.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described HPLC-MS/MS method for the analysis of Vitamin K1, MK-4, and MK-7 in human plasma.
Table 1: Method Performance Characteristics
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Mean Recovery (%) |
| Vitamin K1 (Phylloquinone) | 0.10 - 10 | 0.05 - 0.14 | > 92% |
| Vitamin K2 (Menaquinone-4) | 0.10 - 10 | 0.14 | > 92% |
| Vitamin K2 (Menaquinone-7) | 0.10 - 10 | 2.2 - 4.40 | > 92% |
Data compiled from multiple sources.[3][4][5][6][7]
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-assay CV (%) | Inter-assay CV (%) |
| Vitamin K1 | Low (0.25 ng/mL) | < 10.4% | < 15% |
| Mid (0.75 ng/mL) | < 3.2% | < 15% | |
| High (8.00 ng/mL) | < 2.3% | < 15% | |
| Vitamin K2 (MK-4) | Low (0.25 ng/mL) | < 14.3% | < 15% |
| Mid (0.75 ng/mL) | < 3.2% | < 15% | |
| High (8.00 ng/mL) | < 6.7% | < 15% | |
| Vitamin K2 (MK-7) | Low (0.25 ng/mL) | < 11.1% | < 15% |
| Mid (0.75 ng/mL) | < 6.0% | < 15% | |
| High (8.00 ng/mL) | < 7.0% | < 15% |
Data represents typical performance and may vary between laboratories.[3][5][6][8]
Experimental Protocols
1. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
This protocol is a common and effective method for extracting lipophilic vitamins like this compound from a plasma matrix.[9][10]
-
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., d7-labeled Vitamin K1, MK-4, and MK-7 in methanol)
-
Ethanol, HPLC grade
-
Hexane, HPLC grade
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 4000 x g
-
Nitrogen evaporator
-
-
Procedure:
-
Pipette 500 µL of plasma sample, calibration standard, or quality control sample into a centrifuge tube.
-
Add 50 µL of the internal standard solution and vortex briefly.
-
Add 1.5 mL of cold ethanol to precipitate proteins. Vortex for 1 minute.[10]
-
Add 4 mL of hexane and vortex for an additional 1 minute.[10]
-
Centrifuge at 4000 x g for 10 minutes to separate the layers.[10]
-
Carefully transfer the upper organic (hexane) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[10]
-
Reconstitute the dried extract in 100-200 µL of the mobile phase (e.g., 15:85 water:methanol) and transfer to an autosampler vial for analysis.[3][10]
-
2. HPLC-MS/MS Analysis
-
Instrumentation:
-
HPLC system (e.g., Thermo Scientific Vanquish, Waters ACQUITY UPLC)[7][10]
-
Reversed-phase C18 or PFP column (e.g., 100 x 2.1 mm, 2.6 µm)[10]
-
Triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Endura, Waters Xevo TQ-S micro)[7][10]
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[4][10]
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid and 5mM Ammonium Formate in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: A typical gradient starts with a high percentage of aqueous phase and ramps up to a high percentage of organic phase to elute the lipophilic analytes.
-
Flow Rate: 0.4 mL/min[4]
-
Column Temperature: 50 °C[4]
-
Injection Volume: 5 µL[3]
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive APCI or ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Nebulizer Gas (Nitrogen): 60 psi[4]
-
APCI Probe Temperature: 400 °C[4]
-
MRM Transitions: Specific precursor-to-product ion transitions for Vitamin K1, MK-4, MK-7, and their respective internal standards should be optimized.
-
Visualizations
References
- 1. Quantification of Vitamin K1 and menaquionones (MK4, MK5, MK6, MK7, MK8, MK9) in plasma using LC-MS/MS â Vitas Analytical Services [vitas.no]
- 2. it.restek.com [it.restek.com]
- 3. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 4. bevital.no [bevital.no]
- 5. Determination of Vitamin K1, MK-4, MK-7, and D Levels in Human Serum of Postmenopausal Osteoporosis Women Based on High Stability LC-MS/MS: MK-7 May Be a New Marker of Bone Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. A concise review of quantification methods for determination of this compound in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Measuring Vitamin K Epoxide Reductase (VKOR) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K epoxide reductase (VKOR) is a critical enzyme in the this compound cycle, responsible for converting this compound 2,3-epoxide back to this compound, which is essential for the gamma-carboxylation of several blood coagulation factors.[1][2] As the molecular target of the widely used anticoagulant warfarin, the study of VKOR activity is paramount for understanding the mechanisms of anticoagulation, developing new therapeutic agents, and investigating warfarin resistance.[3][4][5] These application notes provide detailed protocols for measuring VKOR activity using established in vitro and cell-based assays.
The primary function of VKOR is to reduce this compound epoxide, a process that can be reconstituted and measured in vitro using microsomal preparations containing the enzyme.[6][7] The activity is typically determined by quantifying the conversion of this compound epoxide to this compound. This document outlines two common in vitro methods: the dithiothreitol (DTT)-driven assay and the more physiologically relevant glutathione (GSH)-driven assay. Additionally, a cell-based assay is described, which provides a more integrated view of VKOR function in a cellular context.[4][8]
Signaling Pathway and Experimental Workflow
The this compound cycle is essential for the post-translational modification of this compound-dependent proteins.[9] VKOR plays a central role in this cycle by reducing this compound epoxide.
Caption: The this compound Cycle and the Role of VKOR.
The general workflow for an in vitro VKOR activity assay involves the preparation of microsomes, the enzymatic reaction, and subsequent analysis of the products.
References
- 1. Structure and function of this compound epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the warfarin inhibition constant Ki for this compound 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new cell culture-based assay quantifies this compound 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane this compound epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of the Variation of this compound Status According to Vkorc1 Point Mutations Using Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purified this compound epoxide reductase alone is sufficient for conversion of this compound epoxide to this compound and this compound to vitamin KH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural features determining the this compound epoxide reduction activity in the VKOR family of membrane oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The catalytic mechanism of this compound epoxide reduction in a cellular environment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Culture Models for Studying Vitamin K Deficiency
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin K is an essential fat-soluble vitamin crucial for the post-translational modification of specific proteins, a process known as gamma-carboxylation. This modification is vital for the function of proteins involved in blood coagulation, bone metabolism, and the prevention of vascular calcification.[1][2][3] Studying the mechanisms of this compound action and the pathological consequences of its deficiency is critical for understanding and developing treatments for a range of human diseases. In vitro cell culture models provide a controlled environment to investigate the this compound cycle, the function of this compound-dependent proteins, and the effects of this compound deficiency (VKD). These models are invaluable for screening potential therapeutic compounds and elucidating the cellular and molecular pathways governed by this compound.
Featured Cell Culture Models
A variety of cell lines have been utilized to study different aspects of this compound metabolism and deficiency. The choice of cell model often depends on the specific research question, such as investigating coagulation, bone metabolism, or cancer biology.
| Cell Line | Origin | Key Characteristics & Applications in this compound Research | Relevant Citations |
| HEK293 | Human Embryonic Kidney | Commonly used for recombinant protein expression.[4] Efficiently performs this compound-dependent carboxylation.[5] Possesses a warfarin-resistant pathway for this compound reduction.[1][5] | [1][4][5] |
| AV12 | Syrian Hamster Kidney | Less efficient in this compound-dependent carboxylation compared to HEK293.[1][5] Lacks a warfarin-resistant this compound reductase activity, making it sensitive to warfarin.[1][5] | [1][5] |
| 3T3 Fibroblasts | Mouse Embryo | Useful for studying the extrahepatic role of this compound and the effects of this compound antagonists.[6] Demonstrates the metabolic interconversion of vitamin K1 and its epoxide.[6] | [6] |
| LS180 | Human Colon Adenocarcinoma | Suitable for investigating the regulation of drug-metabolizing enzymes by this compound.[7] Endogenously expresses the pregnane X receptor (PXR), which is activated by this compound.[7] | [7] |
| U937 | Human Histiocytic Lymphoma | A model for studying the effects of this compound on cancer cell growth and apoptosis.[8] | [8] |
| PANC-1 | Human Pancreatic Carcinoma | Used to study the production and release of PIVKA-II (Protein Induced by this compound Absence or Antagonist-II) in pancreatic cancer.[9] | [9] |
| Various Cancer Cell Lines | Human | Including breast, cervical, and ovarian cancer cell lines, have been used to investigate the anti-cancer properties of different forms of this compound (K1, K2, K3).[9][10] | [9][10] |
Experimental Protocols
Protocol 1: Induction of this compound Deficiency in Cell Culture
This protocol describes a general method for inducing this compound deficiency in a selected cell line (e.g., HEK293 or 3T3 fibroblasts) using a this compound antagonist, warfarin.
Materials:
-
Selected cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)
-
This compound-free cell culture medium
-
Warfarin stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate the cells at a desired density in complete cell culture medium and allow them to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Induction of Deficiency:
-
Aspirate the complete medium from the cells.
-
Wash the cells once with sterile PBS to remove residual this compound.
-
Add this compound-free cell culture medium to the cells.
-
Add warfarin to the medium at a final concentration typically ranging from 1 µM to 10 µM. The optimal concentration should be determined empirically for the specific cell line and experimental goals.
-
-
Incubation: Incubate the cells for 24-48 hours to induce this compound deficiency. This duration may need to be optimized.
-
Harvesting: After the incubation period, the cell culture supernatant can be collected to measure secreted this compound-dependent proteins, and the cells can be harvested for analysis of intracellular proteins or enzyme activity.
Protocol 2: Assessment of this compound Deficiency using ELISA for PIVKA-II
This protocol outlines the measurement of an under-carboxylated form of prothrombin (PIVKA-II), a biomarker for this compound deficiency, in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatant from control and this compound deficient cells
-
PIVKA-II ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatant from both control and warfarin-treated (this compound deficient) cells. Centrifuge the supernatant to remove any cellular debris.
-
ELISA Procedure:
-
Follow the manufacturer's instructions provided with the PIVKA-II ELISA kit.
-
Typically, this involves coating a microplate with a capture antibody specific for PIVKA-II.
-
Add standards and samples (cell culture supernatant) to the wells.
-
Incubate to allow PIVKA-II to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add a detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP).
-
Incubate to allow the detection antibody to bind to the captured PIVKA-II.
-
Wash the plate again.
-
Add the enzyme substrate (e.g., TMB).
-
Incubate to allow for color development, which is proportional to the amount of PIVKA-II.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the absorbance values of the known standards.
-
Determine the concentration of PIVKA-II in the cell culture supernatants by interpolating their absorbance values on the standard curve.
-
Compare the PIVKA-II levels between control and this compound deficient samples. A significant increase in PIVKA-II in the treated samples indicates successful induction of this compound deficiency.
-
Signaling Pathways and Workflows
References
- 1. Functional Study of the this compound Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights on this compound biology with relevance to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Deficiency - Nutritional Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 4. This compound-dependent protein production in transgenic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional study of the this compound cycle in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fibroblast cell culture model to study this compound metabolism and the inhibition of this compound epoxide reductase by known and suspected antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Role of this compound in Selected Malignant Neoplasms in Women - PMC [pmc.ncbi.nlm.nih.gov]
"development of synthetic vitamin K analogs for research"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The development of synthetic vitamin K analogs has opened up exciting avenues for research in various fields, including cancer biology, neuroscience, and immunology. These novel compounds, engineered with modified side chains and functional groups, exhibit enhanced and often targeted biological activities compared to their natural counterparts. This document provides detailed application notes and experimental protocols for the investigation of synthetic this compound analogs, offering a comprehensive resource for their synthesis, characterization, and application in a research setting.
I. Application Notes
Overview of Synthetic this compound Analogs
This compound, a group of fat-soluble vitamins, is essential for blood coagulation and bone metabolism.[1] Natural forms include phylloquinone (vitamin K1) from plants and menaquinones (vitamin K2) synthesized by bacteria.[2] Synthetic analogs, such as vitamin K3 (menadione), and more complex, newly synthesized molecules, are being explored for their potent and diverse biological effects.[1][2] These analogs are designed to modulate specific cellular pathways, offering improved efficacy and novel mechanisms of action.
Key Research Applications
-
Cancer Research: Synthetic this compound analogs have demonstrated significant potential as anti-cancer agents.[3] Analogs like vitamin K2 and K3 can induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines, including liver, breast, and prostate cancer.[3][4][5] Some analogs exhibit synergistic effects when used in combination with conventional chemotherapeutic drugs, potentially overcoming drug resistance.[3]
-
Neuroscience: Certain synthetic this compound analogs have been shown to induce the differentiation of neuronal progenitor cells into neurons.[2][6] This has profound implications for the development of therapies for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7] These analogs can activate specific signaling pathways, such as those involving the steroid and xenobiotic receptor (SXR), to promote neuronal development.[7][8]
-
Immunology and Inflammation: Recent studies have highlighted the anti-inflammatory properties of synthetic this compound analogs.[9] Vitamins K3 and K4 have been identified as potent and selective inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in various inflammatory diseases.[9][10] By blocking the assembly of the NLRP3 inflammasome, these analogs can reduce the production of pro-inflammatory cytokines.[9]
II. Quantitative Data Summary
The following tables summarize the reported efficacy of various synthetic this compound analogs in different research applications.
Table 1: Anti-Cancer Activity of Synthetic this compound Analogs
| Analog | Cancer Cell Line | Assay | Endpoint | IC50 / Effective Concentration | Reference |
| Vitamin K3 (Menadione) | Ovarian cancer (TYK-nu) | Apoptosis Assay | Superoxide production, Cytochrome c release | Not specified | [10] |
| Vitamin K2 | Human bladder cancer (T24, J82, EJ) | Apoptosis Assay (Annexin V-FITC/PI) | Increased apoptosis | Concentration-dependent | [11] |
| Vitamin K3 thio-derivative | Doxorubicin-sensitive and -resistant cancer cell lines | Cytotoxicity Assay | Cell viability | Not specified | [12] |
| Compound 5 (this compound analog) | Liver cancer cells | Apoptosis Assay | Induction of apoptosis | Not specified | [5] |
Table 2: Neuronal Differentiation Activity of Synthetic this compound Analogs
| Analog | Cell Type | Assay | Endpoint | Potency Compared to Control | Reference |
| Menaquinone-2 analogue with p-fluoroaniline | Neuronal progenitor cells | Neuronal Differentiation Assay | Neuronal differentiation | >2x greater than control | [2][6] |
| Menaquinone-3 analogue with m-methylphenyl group | Neuronal progenitor cells | Neuronal Differentiation Assay | Neuronal differentiation | 2x greater than control | [5] |
| This compound analogs with retinoic acid-conjugated side chains | Mouse neural progenitor cells | Neuronal Differentiation Assay (Map2 expression) | Neuronal differentiation | ~3x greater potency than natural this compound | [8] |
Table 3: Anti-Inflammatory Activity of Synthetic this compound Analogs
| Analog | Target | Assay | Endpoint | Mechanism of Action | Reference |
| Vitamin K3 (Menadione) | NLRP3 Inflammasome | Inflammasome Activation Assay | Inhibition of IL-1β and IL-18 secretion | Blocks NLRP3-ASC interaction | [9][13] |
| Vitamin K4 (Menadiol) | NLRP3 Inflammasome | Inflammasome Activation Assay | Inhibition of IL-1β and IL-18 secretion | Blocks NLRP3-ASC interaction | [9] |
III. Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of synthetic this compound analogs on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthetic this compound analog stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthetic this compound analog in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted analog solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the analog).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the analog concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by synthetic this compound analogs.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthetic this compound analog stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the synthetic this compound analog for the specified time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
Data Analysis: The flow cytometry data will distinguish between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive). Quantify the percentage of cells in each quadrant.
Neuronal Differentiation Assay
This protocol is used to evaluate the potential of synthetic this compound analogs to induce neuronal differentiation of progenitor cells.
Materials:
-
Neuronal progenitor cells (e.g., derived from mouse cerebrum)
-
Neuronal differentiation medium
-
Synthetic this compound analog stock solution
-
Cell culture plates or coverslips coated with a suitable substrate (e.g., poly-L-lysine)
-
Antibodies against neuronal markers (e.g., MAP2, β-III tubulin) and astrocyte markers (e.g., GFAP)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Plate neuronal progenitor cells on coated plates or coverslips in differentiation medium.
-
Treat the cells with the synthetic this compound analog at various concentrations. Include a vehicle control.
-
Incubate the cells for a period sufficient to observe differentiation (e.g., 48-72 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Incubate the cells with primary antibodies against neuronal and astrocyte markers.
-
Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies and DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
Data Analysis: Quantify the percentage of cells expressing neuronal markers (e.g., MAP2-positive) and astrocyte markers (e.g., GFAP-positive) in the treated and control groups. An increase in the proportion of neuron-specific marker-positive cells indicates induction of neuronal differentiation.
IV. Visualizations
References
- 1. Alternative therapeutic approach to renal-cell carcinoma: induction of apoptosis with combination of vitamin K3 and D-fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] New Aspects of this compound Research with Synthetic Ligands: Transcriptional Activity via SXR and Neural Differentiation Activity | Semantic Scholar [semanticscholar.org]
- 3. broadpharm.com [broadpharm.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Synthetic Small Molecules Derived from Natural this compound Homologues that Induce Selective Neuronal Differentiation of Neuronal Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Vitamin K2-mediated apoptosis in cancer cells: role of mitochondrial transmembrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitamin K2 Induces Mitochondria-Related Apoptosis in Human Bladder Cancer Cells via ROS and JNK/p38 MAPK Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vitamin K3 thio-derivative: a novel specific apoptotic inducer in the doxorubicin-sensitive and -resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic this compound analogs inhibit inflammation by targeting the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
"application of CRISPR-Cas9 to study vitamin K-dependent genes"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 technology to investigate the function of vitamin K-dependent genes. The methodologies outlined herein are based on established research, including a notable genome-wide CRISPR-Cas9 knockout screen that successfully identified the warfarin-resistant this compound reductase.[1][2][3][4]
The this compound-dependent (VKD) carboxylation is a critical post-translational modification that converts glutamate (Glu) residues into gamma-carboxyglutamate (Gla) residues in VKD proteins.[5][6][7] This process is essential for the function of proteins involved in blood coagulation, bone metabolism, and the prevention of vascular calcification.[8][9][10] The enzyme responsible for this reaction, γ-glutamyl carboxylase (GGCX), requires reduced this compound (KH2) as a cofactor.[8][11] The this compound cycle, which regenerates KH2, is a key target for anticoagulants like warfarin.[12] CRISPR-Cas9 technology offers a powerful tool to dissect this pathway by enabling precise knockout, knockdown, or activation of the genes involved.
A significant application of CRISPR-Cas9 in this field has been the identification of novel enzymes in the this compound cycle. For instance, a genome-wide CRISPR-Cas9 knockout screen was employed to identify the long-elusive warfarin-resistant this compound reductase.[1][2][3][4] This study utilized a reporter cell line engineered to undergo apoptosis upon successful this compound-dependent carboxylation.[13][14] By selecting for cells that survived in the presence of this compound and warfarin, researchers were able to identify genes essential for the warfarin-resistant reduction of this compound. This screen successfully identified Ferroptosis Suppressor Protein 1 (FSP1) as the enzyme responsible for this activity.[1][2][13]
CRISPR-Cas9 has also been instrumental in creating cell lines to study the effect of specific mutations in this compound-dependent genes. For example, by knocking out the endogenous GGCX gene in HEK293 cells, researchers were able to create a clean background to study the functional consequences of patient-derived GGCX mutations.[11][15] This approach allows for the precise characterization of how different mutations affect the carboxylation of various this compound-dependent proteins, providing insights into the genotype-phenotype correlations of bleeding and non-bleeding disorders.[15]
Data Presentation
Table 1: Summary of a Genome-Wide CRISPR-Cas9 Screen for Warfarin-Resistant this compound Reductase [13]
| Parameter | Description |
| Cell Line | HEK293 cells stably expressing a FIXgla-Fas reporter (FIXgla-Fas/HEK293). |
| Reporter Mechanism | Carboxylation of the FIXgla-Fas reporter protein leads to Fas-mediated apoptosis. |
| CRISPR Library | Brunello lentiviral library. |
| Screening Condition | 11 µM this compound and 5 µM warfarin for 24 hours. |
| Selection Method | Positive selection for surviving cells (cells where the carboxylation-apoptosis pathway is disrupted). |
| Primary Hit | FSP1 (Ferroptosis Suppressor Protein 1). |
Table 2: Validation of FSP1 Knockout on this compound Reductase Activity [13]
| Cell Line | Condition | Normalized Carboxylation Efficiency (%) |
| FIXgla-Met.Luc/HEK293 | Non-targeting sgRNA | 100% |
| FSP1 KO | 11 µM this compound + 5 µM warfarin | Significantly Reduced |
| FSP1 KO + FSP1 re-expression | 11 µM this compound + 5 µM warfarin | Restored |
Experimental Protocols
Protocol 1: Generation of a Stable Cas9-Expressing Cell Line
This protocol describes the generation of a cell line that constitutively expresses Cas9, which is a prerequisite for introducing sgRNAs to target specific genes.
-
Vector Selection : Choose a lentiviral vector that expresses both Cas9 and a selectable marker (e.g., puromycin resistance).
-
Lentivirus Production :
-
Co-transfect HEK293T cells with the Cas9-expressing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Concentrate the virus if necessary.
-
-
Transduction :
-
Seed the target cells (e.g., HEK293) at an appropriate density.
-
The next day, infect the cells with the Cas9-lentivirus at various multiplicities of infection (MOIs) in the presence of polybrene (8 µg/mL).
-
-
Selection :
-
48 hours post-transduction, replace the medium with fresh medium containing the appropriate concentration of the selection agent (e.g., puromycin).
-
Continue selection for 7-10 days, replacing the medium every 2-3 days, until non-transduced control cells are all dead.
-
-
Validation :
-
Expand the resistant cell population.
-
Confirm Cas9 expression and activity using a functional assay or Western blot.
-
Protocol 2: sgRNA Design and Cloning for Targeting this compound-Dependent Genes
-
sgRNA Design :
-
Use online design tools to identify potential sgRNA sequences targeting the exon of the gene of interest (e.g., GGCX, VKORC1, FSP1).
-
Select sgRNAs with high on-target scores and low off-target scores.
-
-
Oligo Synthesis :
-
Synthesize two complementary oligos for each sgRNA sequence with appropriate overhangs for cloning into the sgRNA expression vector.
-
-
Annealing and Ligation :
-
Anneal the complementary oligos to form a double-stranded DNA fragment.
-
Ligate the annealed oligos into a linearized sgRNA expression vector (e.g., lentiCRISPRv2).
-
-
Transformation and Verification :
-
Transform the ligation product into competent E. coli.
-
Select colonies and verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Protocol 3: Knockout of a Target Gene in a Cas9-Expressing Cell Line
-
Lentivirus Production for sgRNA :
-
Produce lentivirus for the sgRNA expression vector following the same procedure as in Protocol 1.
-
-
Transduction :
-
Transduce the stable Cas9-expressing cell line with the sgRNA-lentivirus.
-
-
Selection :
-
If the sgRNA vector contains a different selectable marker, perform selection. If not, proceed to single-cell cloning.
-
-
Single-Cell Cloning :
-
Plate the transduced cells at a very low density in 96-well plates to isolate single clones.
-
Expand the individual clones.
-
-
Validation of Knockout :
-
Genomic DNA Analysis : Extract genomic DNA from the expanded clones and perform PCR followed by Sanger sequencing or T7 endonuclease I assay to detect indels.
-
Protein Analysis : Perform Western blot analysis to confirm the absence of the target protein.
-
Functional Assay : Use a relevant functional assay (e.g., ELISA-based carboxylation assay) to confirm the loss of function.
-
Protocol 4: Cell-Based Assay for this compound-Dependent Carboxylation [5][9][16]
This assay is used to assess the functional consequence of gene knockout on the this compound cycle.
-
Cell Seeding :
-
Seed the knockout and control cell lines (e.g., FIXgla-PC/HEK293) in a 24-well plate at approximately 60% confluency.
-
-
Treatment :
-
The following day, replace the medium with complete growth medium supplemented with either this compound or this compound epoxide (KO) and any inhibitors (e.g., warfarin).
-
-
Sample Collection :
-
After 24-48 hours of incubation, collect the cell culture medium.
-
-
ELISA for Carboxylated Reporter Protein :
-
Coat a 96-well plate with a capture antibody that specifically recognizes the carboxylated Gla domain of the reporter protein.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture medium to the wells and incubate.
-
Wash the wells and add a detection antibody that recognizes the reporter protein backbone.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the substrate and measure the absorbance or luminescence to quantify the amount of carboxylated reporter protein.
-
Mandatory Visualization
Caption: The this compound cycle, carboxylation, and the role of FSP1.
Caption: Workflow of a CRISPR-Cas9 screen for this compound-dependent genes.
Caption: Logical workflow for validating a gene knockout.
References
- 1. A genome-wide CRISPR-Cas9 knockout screen identifies FSP1 as the warfarin-resistant this compound reductase [ideas.repec.org]
- 2. A genome-wide CRISPR-Cas9 knockout screen identifies FSP1 as the warfarin-resistant this compound reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PrimoVeNde [liuc.primo.exlibrisgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Functional Study of the this compound Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-dependent carboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The this compound-dependent carboxylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into this compound-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Characterization of this compound–dependent carboxylase mutations that cause bleeding and nonbleeding disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of this compound-dependent carboxylase mutations that cause bleeding and nonbleeding disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Functional study of the this compound cycle in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models of Warfarin-Induced Vitamin K Deficiency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing and utilizing animal models of warfarin-induced vitamin K deficiency. The protocols detailed below are essential for investigating the physiological roles of this compound, the mechanisms of action of this compound antagonists like warfarin, and for the preclinical assessment of novel anticoagulants and reversal agents.
Introduction
This compound is a fat-soluble vitamin crucial for the post-translational modification of several proteins involved in blood coagulation, bone metabolism, and the prevention of vascular calcification. Warfarin, a widely used anticoagulant, functions by inhibiting the this compound epoxide reductase (VKOR) enzyme, a key component of the this compound cycle. This inhibition leads to the production of undercarboxylated, and therefore inactive, this compound-dependent proteins, including coagulation factors II, VII, IX, and X.[1][2] Animal models, particularly in rodents, are invaluable for studying the pathophysiology of this compound deficiency and the effects of warfarin.
Animal Models of Warfarin-Induced this compound Deficiency
The primary goal of these models is to induce a controlled state of this compound deficiency. This can range from a subclinical deficiency, where coagulation remains largely intact but extrahepatic this compound status is compromised, to a severe deficiency leading to hemorrhage. The choice of model depends on the specific research question.
Subclinical this compound Deficiency Model
This model is designed to study the extrahepatic effects of this compound deficiency, such as on bone and vascular health, while avoiding the complications of bleeding. This is achieved by administering warfarin in combination with a carefully titrated dose of vitamin K1 (phylloquinone).[3][4][5] The liver, which has a high requirement for this compound for coagulation factor synthesis, can utilize the supplemental vitamin K1 to maintain hemostasis. However, extrahepatic tissues, which may have different this compound uptake and utilization mechanisms, can still exhibit signs of deficiency.[3][4]
Overt this compound Deficiency and Anticoagulation Model
This model is used to study the anticoagulant effects of warfarin and to model bleeding complications. It involves the administration of warfarin without vitamin K1 supplementation, often in conjunction with a this compound-deficient diet to accelerate the onset and severity of the deficiency.[6][7]
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data from published studies on warfarin-induced this compound deficiency in rats.
Table 1: Warfarin Dosing Regimens in Rats
| Study Objective | Rat Strain | Warfarin Dose | Route of Administration | Treatment Duration | Reference |
| Subclinical extrahepatic deficiency | Sprague-Dawley | 14 mg/kg/day | Drinking water | 10 weeks | [3][4] |
| Subclinical extrahepatic deficiency | Sprague-Dawley | 100 mg/kg (daily) | Subcutaneous injection | 5-12 weeks | [5] |
| Overt Anticoagulation | Sprague-Dawley | 2 mg/kg | Oral | Single dose | [8][9] |
| Fetal effects | Pregnant Rats | 0.05 mg/kg or 0.1 mg/kg | Oral | Gestation days 0-15 | [10] |
| Toxicity Study | Norway Rats | 50 ppm in bait | Oral (in feed) | 6 days | [11] |
Table 2: Biochemical Markers in Warfarin-Treated Rats
| Parameter | Animal Model | Warfarin Treatment | Observed Change | Reference |
| Prothrombin Time (PT) | This compound-deficient diet + gentamicin | N/A (model comparison) | Prolonged in 21-day and 28-day models | [6][12] |
| Activated Partial Thromboplastin Time (APTT) | This compound-deficient diet + gentamicin | N/A (model comparison) | Prolonged in 14-day, 21-day, and 28-day models | [6][12] |
| Coagulation Factors II, VII, IX, X | This compound-deficient diet + gentamicin | N/A (model comparison) | Decreased in 28-day model | [6][12] |
| Plasma PIVKA-II | This compound-deficient diet + gentamicin | N/A (model comparison) | Assayed by ELISA | [6][12] |
| Brain Menaquinone-4 (MK-4) | Subclinical deficiency model | 14 mg/kg/day warfarin + 85 mg/kg/day phylloquinone for 10 weeks | Dramatic decrease in all brain regions | [3][4] |
Experimental Protocols
Protocol for Inducing Subclinical this compound Deficiency in Rats
This protocol is adapted from studies aiming to create an extrahepatic this compound deficiency while maintaining normal coagulation.[3][4]
Materials:
-
8-week-old male Sprague-Dawley rats
-
Warfarin sodium
-
Phylloquinone (Vitamin K1)
-
Sterile saline
-
Drinking water bottles
-
Standard rodent chow (AIN-93-based diet containing 750 µg phylloquinone/kg)
-
Subcutaneous injection supplies
Procedure:
-
Acclimatization: Acclimate rats to the housing conditions for at least one week before starting the experiment.
-
Vitamin K1 Pre-treatment: One week prior to warfarin administration, begin subcutaneous injections of phylloquinone (85 mg/kg/day), three times per week.
-
Warfarin Administration:
-
Prepare a solution of warfarin in the drinking water to achieve a daily dose of 14 mg/kg.
-
Monitor the volume of water consumed by the rats three times per week and adjust the warfarin concentration accordingly to maintain the target dose.
-
-
Treatment Duration: Continue the concurrent administration of warfarin in drinking water and subcutaneous phylloquinone injections for the desired study period (e.g., 10 weeks).
-
Control Group: Administer normal drinking water and subcutaneous injections of sterile saline to the control group on the same schedule.
-
Monitoring: Regularly monitor the animals for any signs of bleeding or distress. Prothrombin time can be periodically checked to ensure hemostasis is maintained.
Protocol for Measurement of Plasma PIVKA-II
Protein Induced by this compound Absence or Antagonist-II (PIVKA-II), an undercarboxylated form of prothrombin, is a sensitive marker of this compound deficiency.
Materials:
-
Rat plasma samples (collected in citrate-containing tubes)
-
PIVKA-II ELISA kit (commercially available) or Chemiluminescence Enzyme Immunoassay (CLEIA) analyzer[13][14]
-
Microplate reader (for ELISA)
Procedure (ELISA):
-
Follow the manufacturer's instructions provided with the specific PIVKA-II ELISA kit.
-
Typically, the procedure involves coating a microplate with an anti-PIVKA-II antibody, adding plasma samples and standards, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
After adding a substrate, the color development is measured using a microplate reader, and the concentration of PIVKA-II is determined by comparison to a standard curve.
Protocol for HPLC Analysis of Vitamin K1 in Rat Liver
This protocol provides a general framework for the quantification of phylloquinone in liver tissue.[15]
Materials:
-
Rat liver tissue
-
Homogenizer
-
Organic solvents (e.g., hexane, isopropanol)
-
Solid-phase extraction (SPE) columns (e.g., silica-based)
-
High-Performance Liquid Chromatography (HPLC) system with a reversed-phase column (e.g., C18) and a UV or fluorescence detector.
-
Vitamin K1 standard
-
Internal standard (e.g., vitamin K1 2,3-epoxide)
Procedure:
-
Homogenization: Homogenize a known weight of liver tissue in an appropriate buffer.
-
Lipid Extraction: Perform a lipid extraction using a suitable organic solvent mixture (e.g., hexane:isopropanol).
-
Purification:
-
Pass the lipid extract through an SPE column to remove interfering substances.
-
Elute the this compound-containing fraction.
-
-
HPLC Analysis:
-
Inject the purified sample onto the HPLC system.
-
Use a mobile phase gradient to separate vitamin K1 from other compounds.
-
Detect and quantify vitamin K1 based on its retention time and peak area relative to the internal standard and a standard curve.
-
Mandatory Visualizations
Signaling Pathway: The this compound Cycle and Warfarin's Mechanism of Action
Caption: The this compound cycle and the inhibitory action of warfarin on VKORC1.
Experimental Workflow: Induction and Analysis of Warfarin-Induced this compound Deficiency
Caption: Workflow for studying warfarin-induced this compound deficiency in rats.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Deficiency Induced by Warfarin Is Associated With Cognitive and Behavioral Perturbations, and Alterations in Brain Sphingolipids in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Deficiency Induced by Warfarin Is Associated With Cognitive and Behavioral Perturbations, and Alterations in Brain Sphingolipids in Rats [frontiersin.org]
- 5. Warfarin exposure and calcification of the arterial system in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishing a rat model for the study of this compound deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gender differences in pharmacokinetics of oral warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ejvs.journals.ekb.eg [ejvs.journals.ekb.eg]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 12. Establishing a rat model for the study of this compound deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effectiveness of PIVKA-II in the detection of hepatocellular carcinoma based on real-world clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Performance evaluation of serum PIVKA‐II measurement using HISCL‐5000 and a method comparison of HISCL‐5000, LUMIPULSE G1200, and ARCHITECT i2000 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of high-performance liquid chromatography to assay phylloquinone (vitamin K1) in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Vitamin K Status in Human Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K is a fat-soluble vitamin essential for the post-translational modification of several proteins, known as this compound-dependent proteins (VKDPs). This modification, a carboxylation reaction, is critical for their function in blood coagulation, bone metabolism, and the inhibition of vascular calcification.[1][2][3][4] Accurate assessment of this compound status is crucial in various research and clinical settings, from nutritional studies to the development of drugs that may interfere with this compound metabolism.
This document provides detailed application notes and protocols for the primary methods used to assess this compound status in human studies. It covers both direct measurement of circulating this compound forms and indirect functional assays that measure the activity of VKDPs.
Methods for Assessing this compound Status
The assessment of this compound status in humans can be broadly categorized into two main approaches:
-
Direct Methods: These involve the measurement of circulating concentrations of this compound vitamers, primarily phylloquinone (vitamin K1) and menaquinones (vitamin K2).[5][6]
-
Indirect Methods: These functional assays measure the levels of undercarboxylated this compound-dependent proteins, which increase when this compound status is insufficient.[1][6][7]
There is no single gold-standard biomarker for this compound status; the choice of method depends on the specific research question, the required sensitivity, and the timeframe of this compound status to be assessed (recent intake vs. long-term status).[5][7]
Data Presentation: Comparison of Key Biomarkers
The following table summarizes the key quantitative data for the most common biomarkers of this compound status.
| Biomarker | Method | Sample Type | Typical Reference Range | Deficiency Threshold/Cut-off | Key Considerations |
| Phylloquinone (Vitamin K1) | HPLC with Fluorescence Detection or LC-MS/MS | Serum, Plasma | 0.2 - 1.0 ng/mL (0.45 - 2.22 nmol/L)[3][8] | < 0.15 µg/L (< 0.33 nmol/L)[9] | Reflects recent dietary intake; levels can fluctuate significantly post-meal.[7][8] |
| Menaquinones (MK-4, MK-7) | LC-MS/MS | Serum, Plasma | MK-4: 0.02 - 0.24 ng/mL, MK-7: 0.12 - 3.54 ng/mL (in Chinese childbearing women)[10][11] | MK-7 < 0.12 ng/mL (in Chinese childbearing women)[10][11] | Circulating levels are generally low unless specific supplements are taken.[7] |
| PIVKA-II (Protein Induced by this compound Absence-II) | Immunoassay (ELISA, CLEIA) | Serum, Plasma | 17.4 - 50.9 mAU/mL (Abbott Architect)[12][9]; 3.98 - 8.40 ng/mL (in Chinese childbearing women)[10][11] | > 8.40 ng/mL (in Chinese childbearing women)[10][11] | A sensitive marker of hepatic this compound deficiency; also used as a tumor marker for hepatocellular carcinoma.[12][13][14] |
| Undercarboxylated Osteocalcin (ucOC) | Immunoassay with/without Hydroxyapatite Binding | Serum | 1.09 - 2.51 ng/mL (in Chinese childbearing women)[10][11] | > 2.51 ng/mL (in Chinese childbearing women)[10][11] | A sensitive marker of extra-hepatic this compound status, particularly in bone.[15] Results can be expressed as a percentage of total osteocalcin (%ucOC).[16] |
Signaling Pathways and Experimental Workflows
This compound Cycle and Carboxylation of this compound-Dependent Proteins
The following diagram illustrates the this compound cycle, which is fundamental to its role in protein carboxylation. This compound is a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which converts glutamate (Glu) residues on VKDPs to gamma-carboxyglutamate (Gla) residues.[2][4] This process is essential for the biological activity of these proteins.
Caption: The this compound cycle and its role in protein carboxylation.
General Workflow for this compound Status Assessment
This diagram outlines the general workflow from sample collection to data analysis for assessing this compound status.
References
- 1. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 2. Review on this compound Deficiency and its Biomarkers: Focus on the Novel Application of PIVKA-II in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Performance of Protein Induced by this compound Absence or Antagonist-II (PIVKA-II) for Hepatocellular Carcinoma Screening in Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bevital.no [bevital.no]
- 6. elkbiotech.com [elkbiotech.com]
- 7. Determination of phylloquinone (vitamin K1) in plasma and serum by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. Laboratory assessment of this compound status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reference Range of this compound Evaluating Indicators in Chinese Childbearing Women - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Human PIVKA-II ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Protein Induced by this compound Absence or Antagonist-II Versus Alpha-Fetoprotein in the Diagnosis of Hepatocellular Carcinoma: A Systematic Review With Meta-Analysis | Kobeissy | Journal of Clinical Medicine Research [jocmr.org]
- 15. Review on this compound Deficiency and its Biomarkers: Focus on the Novel Application of PIVKA-II in Clinical Practice. | Semantic Scholar [semanticscholar.org]
- 16. researchportal.helsinki.fi [researchportal.helsinki.fi]
Application Notes and Protocols for In Vitro γ-Glutamyl Carboxylase (GGCX) Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the principles and methodologies for various in vitro assays to determine the activity of γ-glutamyl carboxylase (GGCX), a critical enzyme in the vitamin K cycle. Detailed protocols for key assays are also included to guide researchers in setting up and performing these experiments.
Introduction to γ-Glutamyl Carboxylase (GGCX)
Gamma-glutamyl carboxylase is an integral membrane protein located in the endoplasmic reticulum.[1] It catalyzes the post-translational modification of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues in this compound-dependent proteins.[1][2] This carboxylation is essential for the biological activity of these proteins, which are involved in critical physiological processes such as blood coagulation, bone metabolism, and the prevention of vascular calcification.[1][3] GGCX utilizes the energy from the oxidation of reduced this compound (this compound hydroquinone, KH₂) to this compound epoxide (KO) to drive the carboxylation reaction.[1][4] Consequently, GGCX possesses dual enzymatic functions: carboxylation and this compound epoxidation.[1][4]
I. Application Notes: Assay Methodologies
Several in vitro methods have been developed to measure the activity of GGCX. The choice of assay depends on the specific research question, available equipment, and desired throughput.
1. Radiometric Assays
-
Principle: This traditional method measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into a synthetic peptide substrate.[5] The amount of radioactivity incorporated is directly proportional to the carboxylase activity.
-
Advantages: High sensitivity and well-established methodology.
-
Disadvantages: Requires handling of radioactive materials and specialized equipment for detection (scintillation counting).
2. Fluorometric Assays
-
Principle: This non-radioactive method employs a synthetic peptide substrate labeled with a fluorescent tag, such as fluorescein isothiocyanate (FITC).[5] The carboxylated and uncarboxylated forms of the peptide are separated by reversed-phase high-performance liquid chromatography (HPLC), and the fluorescence signal is used for quantification.[5]
-
Advantages: Avoids the use of radioactivity, offering a safer alternative. Provides good sensitivity and specificity.
-
Disadvantages: Requires an HPLC system with a fluorescence detector.
3. Cell-Based Assays
-
Principle: These assays utilize genetically engineered mammalian cell lines, such as HEK293 cells with the endogenous GGCX gene knocked out.[4][6] A this compound-dependent reporter protein is expressed in these cells, and the activity of exogenously introduced wild-type or mutant GGCX is assessed by measuring the extent of reporter protein carboxylation.[1][6] Carboxylation is typically quantified using an enzyme-linked immunosorbent assay (ELISA) with antibodies specific for the carboxylated form of the reporter protein.[1][6]
-
Advantages: Allows for the study of GGCX activity in a more native cellular environment.[4] It is suitable for high-throughput screening of GGCX inhibitors or for studying the functional consequences of GGCX mutations.[4][6]
-
Disadvantages: Requires expertise in cell culture and genetic engineering. The results can be influenced by cellular factors that affect protein expression and secretion.
4. HPLC-Based Assays for Epoxidase Activity
-
Principle: Since GGCX-mediated carboxylation is coupled to the conversion of reduced this compound to this compound epoxide, measuring the formation of this compound epoxide provides an indirect measure of carboxylase activity.[1][7] The different forms of this compound (reduced, oxidized, and epoxide) are extracted from the reaction mixture and separated and quantified by reversed-phase HPLC with UV detection.[1][8]
-
Advantages: Provides a direct measure of the epoxidase function of GGCX. Can be performed alongside carboxylation assays for a more complete understanding of enzyme function.
-
Disadvantages: Requires an HPLC system with a UV detector. The extraction of this compound forms can be technically demanding.
5. Western Blot-Based Assays
-
Principle: This method involves separating proteins by SDS-PAGE, transferring them to a membrane, and detecting the carboxylated protein of interest using a specific primary antibody that recognizes Gla residues.[9]
-
Advantages: Provides a qualitative or semi-quantitative assessment of carboxylation. Can be used to analyze the carboxylation of specific proteins in complex mixtures.
-
Disadvantages: Less quantitative than other methods. The availability of high-quality anti-Gla antibodies can be a limiting factor.
II. Data Presentation: Quantitative Comparison of Substrates
The choice of substrate is critical for in vitro GGCX assays. Synthetic peptides that mimic the propeptide and a portion of the mature this compound-dependent protein are commonly used.
| Substrate | Description | Km (µM) | Notes |
| proPT28 | A 28-residue peptide based on human proprothrombin (-18 to +10).[10] | 3.6[10] | Includes the complete propeptide and the first 10 residues of acarboxyprothrombin. Efficient substrate.[10] |
| proFIX28 | A 28-residue peptide based on human pro-Factor IX (-18 to +10).[11] | 3[11] | The Vmax is 2-3 times lower than that of proPT28.[11] |
| FLEEL | A pentapeptide substrate.[10] | ~2200[10] | A commonly used, but less efficient, substrate.[10][12] |
| ANTFLEEVRK | A 10-residue peptide based on prothrombin (+1 to +10).[10] | Poor Substrate[10] | Lacks the propeptide recognition site.[10] |
| ARSLLQRVRRANTFLEEVRK | A 20-residue peptide based on proprothrombin (-10 to +10).[10] | Poor Substrate[10] | Lacks a critical part of the propeptide recognition site.[10] |
III. Experimental Protocols
Protocol 1: In Vitro Carboxylation Assay using a Synthetic Peptide (e.g., FLEEL) and Radiolabeling
This protocol is adapted from methodologies that measure the incorporation of ¹⁴CO₂ into a peptide substrate.[9]
Materials:
-
Partially purified or recombinant GGCX
-
Peptide substrate (e.g., FLEEL)
-
Reduced this compound (KH₂)
-
[¹⁴C]-Sodium Bicarbonate (NaH¹⁴CO₃)
-
Reaction Buffer: 50 mM BES pH 6.9, 800 mM ammonium sulfate, 5 mM DTT, 0.16% CHAPS, 0.16% phosphatidylcholine
-
Factor X propeptide (optional, can enhance activity)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube. For a 50 µL reaction, combine:
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C) for 5 minutes.
-
Initiate the reaction by adding the GGCX enzyme preparation.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at the chosen temperature.
-
Stop the reaction by adding a small volume of a strong acid (e.g., 10% trichloroacetic acid) to precipitate the protein and peptide.
-
Spot an aliquot of the reaction mixture onto a filter paper disc.
-
Wash the filter paper discs extensively with the same acid solution to remove unincorporated [¹⁴C]-bicarbonate.
-
Dry the filter paper discs.
-
Place the dried discs into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of the enzyme based on the amount of incorporated radioactivity, the specific activity of the [¹⁴C]-bicarbonate, and the amount of enzyme used.
Protocol 2: Cell-Based GGCX Carboxylation Assay using ELISA
This protocol describes a method to assess GGCX activity in a cellular context using GGCX-deficient HEK293 cells.[1][6][8]
Materials:
-
GGCX-knockout HEK293 cells stably expressing a this compound-dependent reporter protein (e.g., Factor IX)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmids encoding wild-type or mutant GGCX
-
Transfection reagent
-
This compound₁
-
ELISA plate
-
Capture antibody (specific for the carboxylated reporter protein)
-
Detection antibody (conjugated to HRP)
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the GGCX-knockout reporter cells into a 24-well plate at a density that will result in 50-70% confluency on the day of transfection.[1]
-
Transfection: Transiently transfect the cells with plasmids encoding wild-type GGCX or its mutants using a suitable transfection reagent according to the manufacturer's instructions. Include a mock transfection control (no DNA).
-
This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the desired concentration of this compound₁ (e.g., 5 µM).[7]
-
Sample Collection: Incubate the cells for an additional 48 hours.[7] Collect the cell culture medium, which contains the secreted reporter protein.
-
ELISA:
-
Coat an ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the collected cell culture medium (diluted if necessary) to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis: Quantify the amount of carboxylated reporter protein by comparing the absorbance values to a standard curve. Normalize the results to the expression level of the reporter protein if necessary.
Protocol 3: HPLC-Based Assay for GGCX Epoxidase Activity
This protocol outlines the measurement of this compound epoxide formation in cultured cells.[7][8]
Materials:
-
HEK293 cells (can be GGCX-deficient for reconstitution experiments)
-
Plasmids for GGCX expression (if using knockout cells)
-
Warfarin
-
This compound₁
-
Solvents for extraction (e.g., isopropanol, hexane)
-
Reversed-phase HPLC system with a C18 column and UV detector
Procedure:
-
Cell Culture and Transfection: Culture and transfect HEK293 cells with GGCX expression plasmids as described in Protocol 2.
-
Warfarin Treatment: 40 hours post-transfection, incubate the cells with a cell culture medium containing 5 µM warfarin to inhibit endogenous this compound epoxide reductase.[7][8]
-
This compound Incubation: After the warfarin treatment, incubate the cells with 20 µM this compound₁ and 5 µM warfarin for 6 hours.[7][8]
-
This compound Extraction:
-
Harvest the cells by scraping.
-
Wash the cell pellet with PBS.
-
Extract the K vitamins from the cell pellet by adding a mixture of isopropanol and hexane.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the lipids and K vitamins.
-
Evaporate the solvent under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in the HPLC mobile phase.
-
Inject the sample into the HPLC system.
-
Separate the different forms of this compound using a reversed-phase C18 column and a suitable mobile phase (e.g., methanol/water mixture).
-
Detect the eluting this compound forms using a UV detector at 254 nm.[1]
-
-
Quantification: Identify and quantify the this compound epoxide peak based on its retention time and comparison to a standard. The amount of this compound epoxide formed is indicative of the GGCX epoxidase activity.
IV. Visualization of Key Processes
Caption: The catalytic cycle of γ-glutamyl carboxylase (GGCX) in the endoplasmic reticulum.
Caption: Workflow for a cell-based GGCX carboxylation assay using ELISA.
Caption: Comparison of different in vitro GGCX assay methodologies.
References
- 1. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation and identification of protein γ-glutamyl carboxylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fluorescent method to determine this compound-dependent gamma-glutamyl carboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. γ-Glutamyl carboxylase mutations differentially affect the biological function of this compound–dependent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exon 2 Skipping Eliminates Gamma-Glutamyl Carboxylase Activity, Indicating a Partial Splicing Defect in a Patient with this compound Clotting Factor Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-dependent carboxylation. A synthetic peptide based upon the gamma-carboxylation recognition site sequence of the prothrombin propeptide is an active substrate for the carboxylase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-dependent carboxylation. In vitro modification of synthetic peptides containing the gamma-carboxylation recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Tracing Vitamin K Metabolism with Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing stable isotope-labeled compounds to investigate the intricate metabolism of vitamin K. This powerful technique offers a precise and sensitive means to trace the absorption, distribution, conversion, and excretion of different forms of this compound in vivo, providing invaluable insights for nutritional science and drug development.
Introduction to Stable Isotope Tracing of this compound
This compound, a group of fat-soluble vitamins, plays a crucial role as a cofactor for the γ-glutamyl carboxylase (GGCX), an enzyme essential for the post-translational modification of this compound-dependent proteins involved in blood coagulation, bone metabolism, and vascular health.[1][2][3] The two primary natural forms are phylloquinone (PK or vitamin K1), found in plants, and menaquinones (MKs or vitamin K2), synthesized by bacteria.[4][5]
Stable isotope labeling, using non-radioactive isotopes such as deuterium (²H or D) and carbon-13 (¹³C), allows for the safe administration of tracers to human subjects and animals.[6][7] By replacing specific atoms in the this compound molecule with their heavier, stable isotopes, researchers can distinguish the administered dose from the endogenous this compound pool. This enables the precise tracking of the metabolic fate of the labeled vitamin.[8][9]
Key Metabolic Pathways of this compound
The this compound Cycle
The primary function of this compound is centered around the this compound cycle, which occurs in the endoplasmic reticulum.[4] This cycle facilitates the continuous regeneration of the active form of this compound, this compound hydroquinone (KH₂), which is required by GGCX. During the carboxylation of glutamic acid (Glu) residues to γ-carboxyglutamic acid (Gla) on target proteins, KH₂ is oxidized to this compound 2,3-epoxide (KO).[1][4] The enzyme this compound epoxide reductase (VKOR) then reduces KO back to this compound quinone, which is further reduced to KH₂, thus completing the cycle.[5]
Conversion of Phylloquinone (PK) to Menaquinone-4 (MK-4)
Mammals can convert dietary PK into MK-4, which is the predominant form of this compound stored in several extrahepatic tissues.[9] This conversion involves the removal of the phytyl side chain from PK to form menadione (MD) as an intermediate, followed by the addition of a geranylgeranyl pyrophosphate-derived side chain to create MK-4.[8][9] Stable isotope studies have been instrumental in confirming this pathway by demonstrating that the deuterium label on the naphthoquinone ring of administered d₄-PK is retained in the resulting MK-4, while the side chain is newly synthesized.[9]
Experimental Protocols Using Stable Isotopes
The following are generalized protocols based on methodologies reported in the literature for tracing this compound metabolism in both animal and human studies.
General Experimental Workflow
Protocol 1: Animal Study of PK to MK-4 Conversion
This protocol is adapted from studies investigating the tissue-specific conversion of phylloquinone to menaquinone-4 in rats.[8][9]
Objective: To quantify the conversion of deuterium-labeled phylloquinone (d₄-PK) to deuterium-labeled menaquinone-4 (d₄-MK-4) in various tissues.
Materials:
-
Deuterium-labeled phylloquinone (d₄-PK)
-
This compound-deficient rodent diet
-
Fischer 344 male rats (or other appropriate model)
-
Solvents for extraction (e.g., hexane, ethanol)
-
Solid-phase extraction (SPE) cartridges
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Acclimatization and Diet:
-
Dosing:
-
Sample Collection:
-
Sample Preparation:
-
Analysis:
-
Data Calculation:
-
Calculate the apparent conversion of d₄-PK to d₄-MK-4 in each tissue using the following formula:
-
% Conversion = [d₄-MK-4] / ([d₄-MK-4] + [d₄-PK]) * 100[8]
-
-
Protocol 2: Human Study of PK Bioavailability and Pharmacokinetics
This protocol is based on studies assessing the absorption and kinetics of phylloquinone in human subjects using ¹³C- and ²H-labeled PK.[7][13][14]
Objective: To determine the bioavailability and pharmacokinetic parameters of phylloquinone from a food matrix.
Materials:
-
¹³C-labeled phylloquinone (¹³C-PK), either synthesized or intrinsically labeled in a food (e.g., kale).[13][14]
-
²H-labeled phylloquinone (e.g., ring-D₄ this compound₁) for intravenous administration.[7]
-
Standardized meals.
-
Blood collection supplies.
-
LC-MS or GC-MS system.
Procedure:
-
Subject Recruitment:
-
Recruit healthy adult volunteers.
-
Ensure subjects are in a fasted state before dosing.[15]
-
-
Dosing:
-
Oral Dose: Administer a single dose of ¹³C-PK, either in a capsule with a standardized meal or as part of an intrinsically labeled food (e.g., 400g of ¹³C-labeled kale).[13][14][15]
-
Intravenous Dose (for absolute bioavailability): Concurrently, administer an intravenous dose of a different stable isotope-labeled form, such as ²H-PK, to measure disposal kinetics.[7]
-
-
Blood Sampling:
-
Sample Preparation:
-
Analysis:
-
Data Analysis:
Quantitative Data from Stable Isotope Studies
The use of stable isotopes has generated valuable quantitative data on this compound metabolism.
Table 1: Pharmacokinetic Parameters of Phylloquinone in Humans
| Parameter | Value | Isotope & Matrix | Reference |
| Bioavailability | 4.7% | ¹³C-Phylloquinone from kale | [13][14] |
| Absolute Absorption | 13% (± 9%) | Oral ²H-Phylloquinone capsule | [7][17] |
| Peak Plasma Concentration (Cmax) | 2.1 nmol/L (average) | ¹³C-Phylloquinone from kale | [13][14] |
| Time to Peak (Tmax) | 6 - 10 hours | ¹³C-Phylloquinone from kale | [13][14] |
| Plasma Half-life (t½) | 8.8 hours | ¹³C-Phylloquinone from kale | [13][14] |
| Tissue Half-life (t½) | 215 hours | ¹³C-Phylloquinone from kale | [13][14] |
| Disposal Kinetics (t½, exponential 1) | 0.22 (± 0.14) hours | Intravenous ²H-Phylloquinone | [7][17] |
| Disposal Kinetics (t½, exponential 2) | 2.66 (± 1.69) hours | Intravenous ²H-Phylloquinone | [7][17] |
Table 2: Tissue-Specific Conversion of d₄-PK to d₄-MK-4 in Rats
| Tissue | d₄-PK (pmol/g) after 7 days | d₄-MK-4 (pmol/g) after 7 days | % Conversion (Calculated) | Reference |
| Brain | 3.2 ± 0.5 | 115.0 ± 19.0 | 97.3% | [9] |
| Testes | 1.8 ± 0.3 | 25.0 ± 4.0 | 93.3% | [9] |
| Fat | 2.1 ± 0.7 | 1.8 ± 0.3 | 46.2% | [9] |
| Liver | 13.0 ± 3.0 | 3.7 ± 0.8 | 22.2% | [9] |
| Kidney | 4.2 ± 0.9 | 1.4 ± 0.3 | 25.0% | [9] |
| Serum | 15.0 ± 2.0 | Not specified | Not applicable | [9] |
| (Data adapted from reference[9]. Values are means ± SEM. The % Conversion is calculated as [d₄-MK-4] / ([d₄-MK-4] + [d₄-PK]) * 100) |
Analytical Considerations
The accurate measurement of stable isotope-labeled this compound requires sensitive and specific analytical techniques.
-
Mass Spectrometry (MS): This is the cornerstone of stable isotope studies.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The most common method, offering high sensitivity and specificity for quantifying this compound in complex biological matrices like plasma.[10][11][12] Atmospheric pressure chemical ionization (APCI) is often used as the ionization source.[11][18]
-
GC-MS (Gas Chromatography-Mass Spectrometry): An alternative that may require derivatization of the this compound molecule but can provide excellent separation and sensitivity.[7][16]
-
-
Sample Preparation: Proper sample cleanup is critical to remove interfering lipids. This typically involves a combination of liquid-liquid extraction, protein precipitation, and solid-phase extraction.[10][11][18]
Conclusion
Stable isotope tracing is an indispensable tool for elucidating the complex metabolism of this compound. It provides a safe and precise method for quantifying bioavailability, tissue distribution, and inter-conversion of different this compound forms. The protocols and data presented here serve as a guide for researchers and professionals in designing and interpreting studies aimed at understanding the role of this compound in health and disease, and for the development of novel therapeutics.
References
- 1. This compound – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. dialnet.unirioja.es [dialnet.unirioja.es]
- 4. Recent trends in the metabolism and cell biology of this compound with special reference to this compound cycling and MK-4 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SMPDB [smpdb.ca]
- 6. This compound Nutrition, Metabolism, and Requirements: Current Concepts and Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A stable isotope method for the simultaneous measurement of vitamin K1 (phylloquinone) kinetics and absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterium-labeled Phylloquinone Fed to α-Tocopherol Injected Rats Demonstrates Sensitivity of Low Phylloquinone-Containing Tissues to Menaquinone-4 Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterium-Labeled Phylloquinone Has Tissue-Specific Conversion to Menaquinone-4 among Fischer 344 Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bevital.no [bevital.no]
- 12. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound absorption and kinetics in human subjects after consumption of 13C-labelled phylloquinone from kale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The effect of different meals on the absorption of stable isotope-labelled phylloquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Vitamin K Analysis in Food Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of vitamin K in complex food matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing this compound in food?
A1: The primary challenges in this compound analysis stem from its low concentrations in complex food matrices, its sensitivity to light and alkaline conditions, and the presence of interfering substances, particularly lipids.[1][2][3] this compound exists as multiple vitamers, including phylloquinone (K1) and a series of menaquinones (K2), which can further complicate analysis.[4][5]
Q2: How can I prevent the degradation of this compound during sample preparation?
A2: To minimize degradation, it is crucial to protect samples from light by using amber glassware or covering containers with aluminum foil.[2] Avoid high temperatures and strong alkaline conditions, as this compound is sensitive to both.[2][6] Saponification, a common method to remove lipids, should be performed carefully with antioxidants like pyrogallol to prevent this compound loss.
Q3: What is the best extraction method for this compound from fatty foods?
A3: For high-fat matrices, a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) is often effective.[6][7] Enzymatic hydrolysis using lipase to break down triglycerides can also be employed prior to extraction.[6] Ultrasound-assisted extraction (UAE) has been shown to be an efficient method for extracting vitamin K1 from fat-containing foods.[1][6]
Q4: What are "matrix effects" in LC-MS/MS analysis of this compound and how can I mitigate them?
A4: Matrix effects are the alteration of ionization efficiency for the target analyte due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[8][9] To mitigate these effects, you can:
-
Improve sample cleanup: Utilize techniques like SPE to remove interfering substances.[7]
-
Optimize chromatography: Adjust the mobile phase gradient and column chemistry to separate this compound from interfering compounds.[9]
-
Use an internal standard: A stable isotope-labeled internal standard that co-elutes with the analyte can compensate for matrix effects.[8]
-
Change ionization source: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects for certain compounds compared to electrospray ionization (ESI).[7]
Q5: Which analytical technique is more suitable for this compound analysis: HPLC with fluorescence detection or LC-MS/MS?
A5: Both techniques are widely used.
-
HPLC with fluorescence detection (FLD): This method is highly sensitive, especially after post-column reduction of this compound to its hydroquinone form.[3] However, it may require more extensive sample cleanup to avoid interferences.
-
LC-MS/MS: This technique offers high selectivity and sensitivity and can often handle less pristine samples due to its ability to distinguish compounds based on their mass-to-charge ratio.[7][10] It is particularly useful for analyzing multiple this compound vitamers simultaneously.
Troubleshooting Guides
Sample Preparation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of this compound | Incomplete extraction from the food matrix, especially in high-fat samples.[6] | Optimize the extraction solvent and consider multi-step extractions. For fatty matrices, incorporate an enzymatic hydrolysis step with lipase or perform saponification.[6][11] Ultrasound-assisted extraction can also improve efficiency.[6] |
| Degradation of this compound during processing.[2] | Protect samples from light at all stages. Avoid high temperatures and strong alkaline conditions. Use antioxidants during saponification.[2] | |
| Inefficient solid-phase extraction (SPE) cleanup. | Ensure the SPE cartridge is appropriate for the analyte and matrix. Optimize the loading, washing, and elution steps. |
Chromatographic Problems (HPLC & LC-MS/MS)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Dilute the sample or inject a smaller volume. |
| Incompatibility between sample solvent and mobile phase.[12] | Dissolve the final extract in a solvent similar in composition to the initial mobile phase. | |
| Column contamination or degradation.[13] | Use a guard column to protect the analytical column.[13] If performance degrades, wash the column according to the manufacturer's instructions or replace it. | |
| Shifting Retention Times | Inconsistent mobile phase composition.[13] | Prepare fresh mobile phase daily and ensure thorough mixing. Use a mobile phase degasser.[12] |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Pump malfunction or leaks.[12] | Check for leaks in the system and ensure the pump is delivering a consistent flow rate. | |
| Baseline Noise or Drift | Contaminated mobile phase or detector.[12] | Use high-purity solvents and filter the mobile phase. Clean the detector cell. |
| Air bubbles in the system.[14] | Degas the mobile phase and prime the pump to remove any bubbles.[14] |
Detection Issues (LC-MS/MS)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Ion Suppression or Enhancement (Matrix Effect) | Co-eluting matrix components interfering with ionization.[8][9] | Improve sample cleanup using SPE.[7] Optimize chromatographic separation. Use a stable isotope-labeled internal standard.[8] Consider using a different ionization source (e.g., APCI).[7] |
| Low Signal Intensity | Poor ionization of this compound. | Optimize MS parameters such as spray voltage, gas flows, and temperature. |
| In-source fragmentation. | Adjust fragmentation voltage or collision energy to minimize fragmentation in the source. |
Quantitative Data Summary
The following tables summarize typical performance data for this compound analysis in various food matrices.
Table 1: Comparison of Extraction Methods for Vitamin K1
| Extraction Method | Food Matrix | Recovery (%) | Reference |
| Ultrasound-Assisted Extraction (UAE) with SPE | Fat-containing foods | 80.9 - 119.1 | [6][15] |
| Solvent Extraction | Vegetables | ~100 | [16] |
| Saponification followed by LLE | Various | Not specified | [11] |
| Enzymatic Hydrolysis (Lipase) | Fatty foods | Generally lower and less precise than other methods | [6] |
Table 2: Performance of LC-MS/MS Methods for this compound Analysis
| This compound Vitamer | Food Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Phylloquinone (K1) | Fat-containing foods | 0.05 | 0.16 | 80.9 - 119.1 | [6][15] |
| Phylloquinone (K1) | Infant Formula | - | 5 (ng/mL) | 95.6 - 115.5 | [4][17] |
| Menaquinone-4 (MK-4) | Various | - | 10 (ng/mL) | 43.4 | [4] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) and SPE for Vitamin K1 in Fat-Containing Foods
This protocol is adapted from Xu et al. (2020).[6]
-
Sample Preparation: Homogenize the food sample. Weigh 0.1 g of the homogenized sample into a centrifuge tube.
-
Extraction: Add 7 mL of n-hexane to the sample. Vortex for 1 minute. Perform ultrasound-assisted extraction for 50 minutes at 50°C with an ultrasonic power of 700 W.[6]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition a silica SPE cartridge with n-hexane.
-
Load the supernatant from the centrifugation step onto the cartridge.
-
Wash the cartridge with a suitable solvent to remove interferences.
-
Elute vitamin K1 with 8 mL of hexane/diethyl ether (97:3, v/v).[6]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
Protocol 2: Saponification for Lipid Removal
This is a general procedure and should be optimized for specific food matrices.
-
Sample Preparation: Weigh a suitable amount of the homogenized food sample into a flask.
-
Saponification: Add an ethanolic potassium hydroxide solution (e.g., 1 M KOH in 90% ethanol) and an antioxidant (e.g., pyrogallol). Reflux the mixture at a controlled temperature (e.g., 70-80°C) for 30-60 minutes.
-
Extraction: After cooling, add water and extract the unsaponifiable matter (containing this compound) with a non-polar solvent like hexane or diethyl ether. Repeat the extraction multiple times.
-
Washing: Wash the combined organic extracts with water to remove residual alkali.
-
Drying and Evaporation: Dry the organic phase with anhydrous sodium sulfate and evaporate to dryness. Reconstitute the residue for further cleanup or analysis.
Visualizations
Caption: General experimental workflow for this compound analysis in food matrices.
Caption: A logical troubleshooting workflow for common analytical problems.
References
- 1. Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Development of a this compound Database for Commercially Available Food in Australia [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A concise review of quantification methods for determination of this compound in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ankom.com [ankom.com]
- 12. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. mastelf.com [mastelf.com]
- 15. mdpi.com [mdpi.com]
- 16. scispace.com [scispace.com]
- 17. ro.ecu.edu.au [ro.ecu.edu.au]
"improving the stability of menaquinones in laboratory samples"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with menaquinones (Vitamin K2). This resource provides essential guidance on maintaining the stability of menaquinone samples in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause menaquinone degradation in laboratory samples?
A1: Menaquinones are sensitive to several environmental factors. The primary causes of degradation are exposure to light, alkaline pH, high temperatures, and atmospheric oxygen.[1][2][3] Light, particularly UV light, can cause both the degradation of the molecule and its conversion from the biologically active all-trans isomer to inactive cis isomers.[3][4] Alkaline conditions have also been shown to promote significant degradation.[2] While fairly heat-stable, prolonged exposure to high temperatures can lead to loss of potency.[3][4][5]
Q2: My menaquinone samples are showing lower than expected concentrations. What could be the issue?
A2: Lower than expected concentrations are typically due to degradation. First, review your storage and handling procedures. Ensure samples are consistently protected from light by using amber vials or by wrapping containers in foil.[6][7] Samples should be stored at low temperatures, such as 4°C for short-term storage or -20°C to -80°C for long-term stability.[3][6][8][9] Also, consider the pH of your sample matrix; alkaline conditions can degrade menaquinones.[2] Finally, the presence of certain minerals, particularly magnesium oxide, has been shown to destabilize menaquinones, especially under conditions of elevated temperature and humidity.[1][2][5]
Q3: What are the optimal storage conditions for menaquinone stock solutions and samples?
A3: For optimal stability, menaquinone solutions and samples should be stored in the dark at low temperatures with minimal exposure to oxygen.[3][9] For short-term storage (up to a week), refrigeration at 4°C is sufficient.[3][6] For long-term storage, temperatures of -20°C or -80°C are recommended.[8] It is also best practice to aliquot stock solutions to avoid repeated freeze-thaw cycles.[8] Storing samples under an inert gas like nitrogen or argon can further prevent oxidative degradation.
Q4: Can the type of solvent used affect the stability of menaquinones?
A4: Yes, the choice of solvent is important. Menaquinones have low solubility in polar solvents, which can complicate analysis and potentially lead to inaccurate quantification if the compound precipitates.[10] Common solvents for extraction and analysis include mixtures of n-hexane and isopropanol.[6][11] For HPLC analysis, solutions are often prepared in solvents like ethanol, methanol, or tetrahydrofuran.[1][2] The key is to ensure complete dissolution and to use high-purity solvents to avoid impurities that could catalyze degradation.[12]
Q5: I am formulating menaquinones with minerals. Are there any known compatibility issues?
A5: Yes, formulation with certain minerals can significantly impact menaquinone stability. Studies have shown that while menaquinone-7 (MK-7) is relatively stable in the presence of calcium carbonate and calcium citrate, it can be significantly destabilized by magnesium oxide, particularly under accelerated conditions of high temperature (40°C) and humidity (75% RH).[1][2][13] L-Arginine has also been observed to promote some degradation.[2] Therefore, if formulating with minerals, stability testing of the specific formulation is critical.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of menaquinone concentration in solution. | Light Exposure: Photo-degradation or photo-isomerization from active all-trans to inactive cis isomers.[3][4] | Store all menaquinone-containing solutions in amber glass vials or wrap containers in aluminum foil. Minimize exposure to ambient and UV light during all handling steps.[6][7] |
| Alkaline pH: The sample matrix or co-formulants may be creating an alkaline environment.[2] | Check the pH of your sample solution. If possible, adjust to a neutral or slightly acidic pH. Avoid alkaline buffers or excipients. | |
| Oxidation: The reduced form of menaquinone (menaquinol) is highly unstable and easily oxidized.[14] | Purge solutions with an inert gas (e.g., nitrogen, argon) before sealing. Use degassed solvents for sample preparation. | |
| Inconsistent results in HPLC analysis. | Incomplete Dissolution: Menaquinones are lipophilic and may not fully dissolve in polar solvents, leading to underestimation.[10] | Use appropriate solvent systems like n-hexane:isopropanol or ethanol with tetrahydrofuran to ensure complete dissolution.[1][2] Gentle warming or brief ultrasonication can aid dissolution, but prolonged ultrasonication should be validated to ensure it doesn't cause degradation.[6] |
| Precipitation in Mobile Phase: The analyte may be precipitating on the column if it has low solubility in the mobile phase.[10] | Optimize the mobile phase composition. Reverse-phase HPLC with mobile phases like methanol/water or methanol/acetonitrile is common.[2][15] | |
| Degradation during sample processing (e.g., drying). | High Temperature or Prolonged Drying: Heat can accelerate degradation.[4][5] | Use gentle drying methods. Drying under a stream of forced air or nitrogen at ambient temperature is often faster and preserves the vitamin better than vacuum drying at elevated temperatures.[6] |
Quantitative Stability Data
The stability of menaquinones can be significantly influenced by formulation and storage conditions. The tables below summarize data from stability studies of Menaquinone-7 (MK-7).
Table 1: Stability of MK-7 Formulated with Different Minerals After 12 Months at 25°C / 60% Relative Humidity
| Formulation | Stability (% Remaining) | Reference |
| MK-7 with Calcium Citrate | 95% | [16] |
| MK-7 with Calcium Carbonate | 97% | [16] |
| MK-7 with L-Arginine | 91% | [16] |
Data from a study on VitaMK7, a natural MK-7 extract.[16]
Table 2: Comparative Stability of Different MK-7 Products with Excipients under Standard and Accelerated Conditions
| MK-7 Product Type | Excipient | Stability after 6 months (40°C / 75% RH) | Stability after 12 months (25°C / 60% RH) | Reference |
| Natural Fermented (High Purity) | Calcium Carbonate | ~98% | ~100% | [2] |
| Natural Fermented (High Purity) | Magnesium Oxide | ~60% | ~90% | [2] |
| Synthetic | Calcium Carbonate | ~75% | ~95% | [2] |
| Synthetic | Magnesium Oxide | <10% | ~50% | [2] |
Values are estimated from graphical data presented in the cited study. The study highlights that higher purity profiles generally correlate with enhanced stability.[2]
Experimental Protocols
Protocol: Assessing Menaquinone Stability by HPLC-UV
This protocol outlines a general procedure for evaluating the stability of a menaquinone sample over time.
1. Materials and Reagents:
-
Menaquinone standard (e.g., MK-7, >99% purity)
-
Menaquinone sample for testing
-
HPLC-grade solvents: n-hexane, isopropanol, methanol, ethanol, tetrahydrofuran, acetonitrile, water[1][2][11]
-
Amber HPLC vials
-
HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11][15]
2. Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve the menaquinone standard in an appropriate solvent (e.g., 1% tetrahydrofuran in ethanol) to a known concentration (e.g., 1 mg/mL).[1][2] Store this stock solution at -20°C in the dark.
-
Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-50 µg/mL).
-
Sample Preparation: Prepare the test sample by dissolving or diluting it in the chosen solvent to a concentration that falls within the range of the calibration curve. For solid samples, an extraction step using a solvent like n-hexane:isopropanol may be necessary.[6]
3. Stability Study Setup:
-
Dispense aliquots of the prepared sample into amber vials for each time point and storage condition to be tested (e.g., 25°C/60% RH and 40°C/75% RH).[2]
-
Store the vials in calibrated stability chambers.
-
Designate a set of samples as the "time zero" control.
4. HPLC Analysis:
-
Chromatographic Conditions:
-
Procedure:
-
Analyze the "time zero" samples immediately after preparation to establish the initial concentration.
-
At each scheduled time point (e.g., 1, 3, 6, 12 months), retrieve the designated samples from the stability chambers.
-
Allow samples to equilibrate to room temperature.
-
Analyze the samples by HPLC along with the working standards to generate a calibration curve.
-
Calculate the concentration of menaquinone remaining in the samples at each time point.
-
5. Data Analysis:
-
Express the stability as the percentage of the initial ("time zero") concentration remaining at each time point.
-
Plot the percentage remaining versus time for each storage condition to determine the degradation rate.
Visualizations
Caption: Factors contributing to menaquinone degradation and isomerization.
Caption: Experimental workflow for a menaquinone stability study.
Caption: Troubleshooting decision tree for unstable menaquinone samples.
References
- 1. kingnature.ch [kingnature.ch]
- 2. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. real.mtak.hu [real.mtak.hu]
- 7. dlib.phenikaa-uni.edu.vn [dlib.phenikaa-uni.edu.vn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Stability of vitamin K2 as vitaMK7 [nutraceuticalbusinessreview.com]
- 13. researchgate.net [researchgate.net]
- 14. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of MENAQUINONE‐7 and fat‐soluble vitamin production by starter cultures during fermentation in dairy products using RPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nutritionaloutlook.com [nutritionaloutlook.com]
"troubleshooting poor separation of vitamin K vitamers in chromatography"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic separation of vitamin K vitamers.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format, offering step-by-step solutions to improve the separation of vitamin K1 (phylloquinone), vitamin K2 menaquinones (MK-4 and MK-7), and their isomers.
Question 1: Why am I seeing poor resolution between cis and trans isomers of vitamin K1?
Answer:
Poor resolution between vitamin K1 isomers is a common challenge. Several factors can contribute to this issue. Here is a systematic approach to troubleshoot and improve their separation:
-
Column Chemistry: Standard C18 columns may not provide adequate selectivity for these structural isomers.[1][2] Consider using a C30 column, which offers enhanced shape selectivity for hydrophobic, long-chain compounds like this compound.[1] Core-shell columns may also offer superior efficiency and shorter run times compared to fully porous columns.[3]
-
Mobile Phase Composition: The choice and composition of the mobile phase are critical. For reversed-phase liquid chromatography (RPLC), using a high percentage of methanol (e.g., 98% methanol with 2% water) can improve the resolution of vitamin K1 and K2 isomers on a C30 column.[1] For normal-phase chromatography, a mobile phase of heptane with small amounts of polar modifiers can be effective.[4]
-
Column Temperature: Lowering the column temperature can increase selectivity, but it may also lead to broader peaks. An optimal temperature, for instance 20°C for a C30 column with a methanol-based mobile phase, should be determined empirically.[1]
-
Equilibration Time (Normal-Phase): In normal-phase chromatography, insufficient column equilibration can lead to poor reproducibility and even reversal of elution order for vitamin K1 isomers.[4] Ensure the column is thoroughly equilibrated with the mobile phase, which may take significantly longer than for reversed-phase methods (e.g., up to 2 hours or about twenty column volumes).[4]
A troubleshooting workflow for poor isomer resolution is depicted below:
Caption: Troubleshooting workflow for poor vitamin K1 isomer separation.
Question 2: My this compound peaks are tailing. What are the common causes and solutions?
Answer:
Peak tailing can compromise peak integration and reduce analytical accuracy.[5] The primary cause is often secondary interactions between the analyte and the stationary phase.[6]
-
Active Silanol Groups: In reversed-phase chromatography, basic compounds can interact with ionized silanol groups on the silica surface, leading to tailing.[6][7]
-
Column Overload: Injecting too much sample can lead to peak tailing for all compounds in the chromatogram.[7][8]
-
Solution: Dilute your sample and reinject. If peak shape improves, column overload was the likely cause. Consider using a column with a higher capacity or a larger diameter.[8]
-
-
Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak tailing.
-
Solution: Replace the guard column and/or reverse-flush the analytical column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.[6]
-
-
Extra-Column Volume: Excessive volume from tubing and connections can cause band broadening and tailing.[7]
-
Solution: Use tubing with a narrow internal diameter and minimize the length of all connections between the injector, column, and detector.
-
Question 3: I am having trouble with co-elution of this compound vitamers with matrix components from biological samples. How can I improve selectivity?
Answer:
Co-elution with endogenous matrix components is a significant challenge in the analysis of this compound from complex samples like serum or plasma, often leading to ion suppression in LC-MS/MS.[3][9]
-
Sample Preparation: A simple protein precipitation may not be sufficient to remove all interferences.[9] Incorporate a solid-phase extraction (SPE) step for a more thorough cleanup.[10][11] Liquid-liquid extraction (LLE) is also a widely used and effective technique for the lipophilic this compound vitamers.[10]
-
Chromatographic Selectivity:
-
Column Choice: As mentioned, C30 columns provide excellent shape selectivity and can help resolve this compound isomers from matrix components.[1] Biphenyl phases can also offer alternative selectivity to traditional C18 columns and have been shown to successfully resolve this compound from phospholipids.[9]
-
Mobile Phase Modifiers: Adding small amounts of acids like formic or acetic acid to the mobile phase can sometimes improve peak shape and selectivity.[10]
-
-
Detection Method: If co-elution persists, a more selective detection method may be necessary. HPLC with fluorescence detection after post-column zinc reduction is a highly sensitive and specific method for this compound determination.[12][13][14] Tandem mass spectrometry (LC-MS/MS) also offers high selectivity and is effective for quantifying this compound in complex matrices.[3]
The relationship between different this compound vitamers is illustrated below:
Caption: Structural relationship of common this compound vitamers.
Frequently Asked Questions (FAQs)
Q1: What is the main difference between normal-phase and reversed-phase HPLC for this compound analysis?
A1: In normal-phase HPLC (NPLC), a polar stationary phase (like silica) is used with a non-polar mobile phase (e.g., heptane).[4] In reversed-phase HPLC (RPLC), a non-polar stationary phase (like C18 or C30) is used with a polar mobile phase (e.g., methanol/water).[10] RPLC is more commonly used for this compound analysis. NPLC can be effective for isomer separation but often requires longer equilibration times and may not be compatible with fluorescence detection after post-column reduction.[4][11]
Q2: Why is a C30 column often recommended over a C18 column for this compound separation?
A2: C30 columns have a higher density of bonded phase and are specifically designed to provide enhanced shape selectivity for long-chain, hydrophobic molecules. This makes them particularly well-suited for separating the structurally similar isomers of this compound, where traditional C18 columns may fail to provide adequate resolution.[1][2]
Q3: Can I use UV detection for this compound analysis?
A3: Yes, UV detection is possible (e.g., at 248 nm or 250 nm), but it may lack the sensitivity and selectivity required for analyzing low concentrations of this compound in biological samples.[1][15] Fluorescence detection after post-column reduction is reported to be more than 10 times more sensitive than UV detection.[11]
Q4: What are the advantages of using Ultra-Performance Convergence Chromatography (UPC²) for this compound analysis?
A4: UPC², a form of supercritical fluid chromatography (SFC), uses compressed CO2 as the primary mobile phase. For this compound analysis, it offers several advantages over traditional HPLC, including significantly faster separation times (e.g., under 4 minutes), reduced organic solvent consumption, and excellent resolution of vitamin K1 isomers and MK-4 on a C18 column.[16]
Data and Methodologies
Table 1: Comparison of HPLC Columns for this compound Isomer Separation
| Column Type | Dimensions | Mobile Phase | Key Findings | Reference |
| Acclaim C30 | 3 µm, 3.0 x 150 mm | 98% Methanol, 2% Water | Baseline resolution of Vitamin K1 and K2 isomers. | [1] |
| Acclaim C18 | 3 µm, 3.0 x 150 mm | 98% Methanol, 2% Water | Failed to resolve the structural isomers. | [1] |
| Kinetex EVO C18 (Core-shell) | 5 µm, 50 x 2.1 mm | Gradient Elution | Achieved high peak heights and signal-to-noise with a shorter run time. | [3] |
| Hypersil Silica (Normal-Phase) | 5 µm, 4.6 x 250 mm | Heptane with polar modifiers | Successfully separated cis and trans isomers of vitamin K1. | [4] |
Detailed Experimental Protocols
Method 1: Reversed-Phase HPLC for Vitamin K1 and K2 Isomers (Based on[1])
-
Objective: To resolve photo-isomers of Vitamin K1 and K2.
-
Column: Acclaim C30, 3 µm, 3.0 x 150 mm
-
Mobile Phase: 98% Methanol, 2% Deionized Water
-
Flow Rate: 0.65 mL/min
-
Column Temperature: 20 °C
-
Injection Volume: 2.5 µL
-
Detection: Diode Array (UV at 250 nm)
-
Sample Preparation: 500 µg/mL of Vitamin K1 and K2 in acetonitrile, exposed to UV light for 20 minutes to generate isomers.
Method 2: Normal-Phase HPLC for Vitamin K1 Isomers (Based on[4])
-
Objective: To separate cis and trans isomers and the trans-epoxy form of Vitamin K1.
-
Column: Hypersil Silica, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Heptane with small amounts of diisopropyl ether and octanol.
-
Flow Rate: 1.5 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Detection: UV at 254 nm
-
Important Note: Ensure column equilibration for at least 2 hours at 0.4 mL/min before analysis to achieve reproducible retention times.[4]
Method 3: UPC² for Rapid Separation of Vitamin K1 Isomers and MK-4 (Based on[16])
-
Objective: Rapid separation of cis and trans Vitamin K1 isomers and MK-4.
-
Column: ACQUITY UPC² HSS C18 SB, 1.8 µm, 3.0 x 100 mm
-
Mobile Phase A: Compressed CO2
-
Mobile Phase B: Acetonitrile/Methanol (50/50 v/v)
-
Flow Rate: 3.00 mL/min
-
Gradient: 0.5% B for 2 min, ramp to 20% B in 1.5 min, hold at 20% B for 0.5 min.
-
Column Temperature: 50 °C
-
Detection: PDA
-
Key Advantage: Baseline separation achieved in less than three minutes.[16]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. lcms.cz [lcms.cz]
- 3. Discover the Methodology for Effectively Evaluating and Screening for this compound Compounds | Separation Science [sepscience.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. acdlabs.com [acdlabs.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A concise review of quantification methods for determination of this compound in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of vitamins K1 , MK-4, and MK-7 in human serum of postmenopausal women by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. matilda.science [matilda.science]
- 15. ptfarm.pl [ptfarm.pl]
- 16. lcms.cz [lcms.cz]
Technical Support Center: Optimization of Vitamin K Extraction from Biological Tissues
Welcome to the technical support center for the optimization of vitamin K extraction from biological tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological tissues?
A1: The three most prevalent techniques for purifying this compound from biological matrices are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1] These methods aim to remove interfering matrix components, extract and concentrate the analytes, and minimize potential damage to analytical columns.[1] LLE is widely used due to the lipophilic nature of this compound, often employing solvents like hexane, cyclohexane, isooctane, and chloroform.[1] SPE is considered a faster, more cost-effective, and environmentally friendly alternative.[1]
Q2: My this compound recovery is low. What are the potential causes and solutions?
A2: Low recovery of this compound can be attributed to several factors:
-
Light Sensitivity: this compound is highly sensitive to light and can degrade if not protected. All sample preparation steps should be performed using amber glassware or under light-protected conditions.[2]
-
Incomplete Extraction from Matrix: The choice of extraction solvent and method is critical. For fatty tissues, a more rigorous extraction, potentially including enzymatic hydrolysis with lipase or saponification, may be necessary to release this compound from the lipid matrix.[3][4] However, saponification can degrade this compound, so the conditions must be carefully controlled.[4]
-
Matrix Effects: Endogenous compounds in the biological matrix, such as triglycerides, can interfere with the extraction and subsequent analysis, leading to ion suppression in mass spectrometry.[5] Additional cleanup steps, such as Solid-Phase Extraction (SPE), may be required to remove these interferences.[1][6]
-
Improper Solvent Selection: The solvent must be appropriate for the specific form of this compound and the tissue type. A common solvent system for LLE is ethanol and hexane.[7] For SPE, a combination of solvents is used for washing and elution, such as hexane/diethyl ether.[6]
Q3: How can I remove interfering compounds like triglycerides from my sample?
A3: Triglyceride interference is a common issue, especially in plasma and liver samples.[5] Here are some strategies to mitigate this:
-
Solid-Phase Extraction (SPE): SPE is an effective method for cleaning up samples and removing lipids. A silica SPE column can be used to retain this compound while allowing less polar lipids to be washed away.[6] A subsequent elution with a slightly more polar solvent will then recover the this compound.[6]
-
Enzymatic Hydrolysis: Using lipase to hydrolyze triglycerides before extraction can improve the extraction efficiency of this compound from fatty matrices.[8]
-
Chromatographic Separation: A preliminary HPLC step on a silica column can be used to separate this compound from the bulk of the lipid matrix before analytical chromatography.[6]
Q4: What are the best practices for handling and storing biological samples for this compound analysis?
A4: To ensure the integrity of this compound in your samples, follow these best practices:
-
Light Protection: Always use amber vials or tubes and minimize exposure to direct light during collection, processing, and storage.[2]
-
Low Temperature Storage: Store samples at -20°C or lower to prevent degradation.[3]
-
Use of Antioxidants: While not explicitly mentioned for this compound in the provided results, for other fat-soluble vitamins, the addition of antioxidants like BHT can prevent oxidation. This might be a consideration for this compound as well.
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can degrade analytes. Aliquot samples into smaller volumes before freezing if multiple analyses are planned.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Resolution in HPLC | - Inappropriate mobile phase composition.- Co-elution with interfering compounds.- Column degradation. | - Optimize the mobile phase. Acidic additives like formic or acetic acid can improve peak shape.[1]- Implement an additional sample cleanup step (e.g., SPE) to remove interferences.[1][6]- Use a guard column and ensure proper sample filtration. Replace the analytical column if necessary. |
| High Background Noise in Detector | - Contaminated solvents or reagents.- Insufficient sample cleanup.- Detector instability. | - Use high-purity HPLC-grade solvents.- Incorporate a more rigorous SPE cleanup protocol.[6]- Allow the detector to stabilize and ensure the lamp (for UV/Fluorescence) is in good condition. |
| Inconsistent Results Between Replicates | - Inhomogeneous sample.- Pipetting errors.- Inconsistent extraction efficiency. | - Thoroughly homogenize tissue samples before taking an aliquot.- Calibrate pipettes regularly.- Automate the extraction process if possible, or ensure manual steps are performed consistently. |
| Analyte Degradation | - Exposure to light.- Exposure to high temperatures.- Presence of oxidizing agents. | - Work under yellow or red light, or use amber glassware.[2]- Keep samples on ice or at a controlled low temperature during processing.[9]- Degas solvents and consider adding an antioxidant if oxidation is suspected. |
Quantitative Data Summary
Table 1: Comparison of this compound Extraction and Detection Methods
| Method | Biological Matrix | Extraction Technique | Detection Method | Recovery Rate (%) | Limit of Quantification (LOQ) | Reference |
| HPLC-FD | Human Plasma | LLE (Ethanol/Hexane) | Fluorescence | >92% | MK-4: 0.04 ng/mL, K1: 0.03 ng/mL, MK-7: 0.03 ng/mL | [7][10] |
| LC-MS/MS | Fat-containing foods | UAE + SPE | MS/MS | 80.9% - 119.1% | 0.16 µg/kg | [3][4] |
| HPLC-FD | Serum | SPE | Fluorescence | ~100% (spiked samples) | Not Specified | [11] |
| LC-MS/MS | Plasma | LLE (Cyclohexane) | MS/MS | Not Specified | VK1: 0.98 ± 0.52 ng/ml, MK-4: 0.45 ± 0.13 ng/ml, MK-7: 0.65 ± 0.31 ng/ml (Baseline concentrations) | [8] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is adapted from methods described for plasma this compound analysis.[7]
Materials:
-
Plasma sample
-
Ethanol
-
Hexane
-
Internal Standard (e.g., a synthetic this compound analog)
-
Amber centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 1 mL of plasma into an amber centrifuge tube.
-
Add the internal standard solution.
-
Add 2 mL of ethanol to precipitate proteins. Vortex for 30 seconds.
-
Add 5 mL of hexane to the tube.
-
Vortex vigorously for 2 minutes to extract the lipids, including this compound.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean amber tube.
-
Repeat the hexane extraction (steps 4-7) on the remaining aqueous layer and combine the hexane fractions.
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for HPLC or LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Tissue Homogenate
This protocol is a generalized procedure based on SPE cleanup for lipid-rich samples.[6]
Materials:
-
Tissue homogenate
-
Silica SPE cartridge (e.g., 500 mg)
-
Hexane
-
Diethyl ether
-
Collection tubes
-
SPE manifold
Procedure:
-
Precondition the SPE cartridge: Wash the silica cartridge with 5 mL of hexane. Do not allow the cartridge to go dry.
-
Load the sample: Load the lipid extract (previously extracted from the tissue homogenate and dissolved in hexane) onto the preconditioned cartridge.
-
Wash the cartridge: Wash the cartridge with 10 mL of hexane to elute interfering, non-polar lipids. Discard the eluate.
-
Elute this compound: Elute the this compound fraction with 5 mL of a hexane/diethyl ether (97:3, v/v) mixture into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for analysis.
Visualizations
Caption: Workflow for this compound extraction from plasma using LLE.
Caption: Workflow for this compound purification using SPE.
References
- 1. A concise review of quantification methods for determination of this compound in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS [mdpi.com]
- 4. Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bevital.no [bevital.no]
- 6. This compound analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Study of this compound in Plants by Pressurized Liquid Extraction and LC-MS/MS [mdpi.com]
- 10. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
"addressing matrix effects in LC-MS analysis of vitamin K"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of vitamin K.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to matrix effects during your LC-MS experiments for this compound analysis.
Q1: I'm observing significant ion suppression for my this compound analytes. What are the likely causes and how can I fix it?
A1: Ion suppression is a common matrix effect where co-eluting endogenous components from the sample interfere with the ionization of the target analyte, leading to a decreased signal.[1][2] For this compound, which is highly lipophilic, the main culprits are often phospholipids and other lipids present in biological matrices like plasma and serum.[3]
Troubleshooting Steps:
-
Optimize Sample Preparation: This is the most effective way to reduce matrix effects.[1][4]
-
Liquid-Liquid Extraction (LLE): Due to the lipophilic nature of this compound, LLE with nonpolar solvents like hexane, isooctane, or chloroform is effective.[5] A double LLE can further improve cleanup by first removing highly non-polar interferences with a solvent like hexane, and then extracting the analyte with a moderately non-polar solvent.[4]
-
Solid-Phase Extraction (SPE): SPE can selectively extract this compound while removing interfering matrix components.[1][5] Specific SPE cartridges, such as those for phospholipid removal, can be particularly effective.[3]
-
Protein Precipitation (PP): While a simpler technique, PP is often less effective at removing phospholipids and may need to be combined with other methods for cleaner extracts.[4][5]
-
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., d7-vitamin K1) is the gold standard for compensating for matrix effects.[6][7] Since it co-elutes with the analyte and is affected by ion suppression in a similar manner, the ratio of the analyte to the internal standard remains consistent, allowing for accurate quantification.[1]
-
Optimize Chromatographic Conditions:
-
Evaluate Ionization Source: Electrospray ionization (ESI) is known to be susceptible to ion suppression from phospholipids.[2][8] Atmospheric Pressure Chemical Ionization (APCI) can be less prone to these matrix effects for lipophilic compounds like this compound.[9]
Q2: My results show poor reproducibility and accuracy. Could this be related to matrix effects, and how can I assess it?
A2: Yes, poor reproducibility and accuracy are classic symptoms of uncompensated matrix effects.[6] You can quantitatively assess matrix effects using the post-extraction spike method.
Experimental Protocol: Post-Extraction Spike Method for Matrix Effect Assessment
This protocol allows you to quantify the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte spiked in the mobile phase or reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): A blank matrix sample is extracted first, and then the analyte is spiked into the final extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): The analyte is spiked into the blank matrix before the extraction process.
-
-
Analyze and Calculate:
-
Analyze all three sets by LC-MS.
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100%
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100%
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) x 100%
A Matrix Effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
-
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique to minimize matrix effects for this compound in plasma?
A1: A combination of protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is generally recommended for complex matrices like plasma.[5] For high-throughput analysis, phospholipid removal plates or cartridges can be very effective.[3]
Detailed Protocol: Phospholipid Removal for this compound Analysis in Plasma
This protocol is adapted from a method demonstrated to be effective for vitamin K1 and K2 analysis.[3]
-
Sample Preparation:
-
To a 500 µL aliquot of plasma, add 5 µL of the internal standard solution (e.g., K1-d7, MK4-d7, MK7-d7 at 100 ng/mL in methanol).
-
Add 1.5 mL of acetonitrile and vortex for 20 seconds.
-
Centrifuge at 4300 rpm for 10 minutes.
-
-
Phospholipid Removal:
-
Load the supernatant onto a phospholipid removal 96-well plate (e.g., Biotage ISOLUTE PLD+).
-
Apply a vacuum to collect the eluate.
-
-
Final Steps:
-
Evaporate the eluate to dryness at 50 °C under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 15:85 water:methanol).
-
Inject 5 µL for LC-MS/MS analysis.
-
Q2: How do I choose an appropriate internal standard for this compound analysis?
A2: The ideal internal standard is a stable isotope-labeled (e.g., deuterated) version of the analyte (e.g., vitamin K1-d7 for vitamin K1).[6][7] This is because it has nearly identical chemical properties and chromatographic behavior to the analyte, ensuring it experiences the same degree of matrix effects and variability during sample preparation.[1] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.
Q3: Can diluting my sample help reduce matrix effects?
A3: Yes, simple dilution of the sample extract can be an effective strategy to reduce the concentration of interfering matrix components.[6][10] However, this approach is only feasible if the resulting concentration of this compound is still well above the lower limit of quantification (LLOQ) of your assay.[10]
Quantitative Data Summary
The following tables summarize key performance data from various validated LC-MS methods for this compound analysis, highlighting the effectiveness of different strategies in managing matrix effects.
Table 1: Comparison of Sample Preparation Techniques and Recoveries
| Analyte(s) | Matrix | Sample Preparation Method | Average Recovery (%) | Reference |
| Vitamin K1 | Serum | PRiME µElution SPE | 84.9 | |
| K1, MK-4, MK-7 | Plasma | Phospholipid Removal Plate | Within 10% of nominal | [3] |
| K1, MK-4, MK-7 | Serum | LLE | 94.0 - 108.7 | [11] |
| K1, K2 | Fortified Foods | Dispersive Liquid-Liquid Microextraction | 70.99 - 91.87 | [12] |
Table 2: Matrix Effect and Precision Data from Selected Methods
| Analyte(s) | Matrix | Internal Standard | Matrix Effect | Inter-day Precision (%RSD) | Reference |
| Vitamin K1 | Serum | 13C6-Vitamin K1 | Significant suppression, compensated by IS | Not specified | |
| K1, MK-4, MK-7 | Serum | Deuterated IS | -2.8% to +13% | 7.2% - 15.2% | [11] |
| K1, MK-4, MK-7 | Plasma | Deuterated IS | Not specified | 3.39% - 5.75% | [3] |
Visualized Workflows and Logic
The following diagrams illustrate key workflows and decision-making processes for addressing matrix effects in this compound analysis.
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Logic for the post-extraction spike experiment.
References
- 1. longdom.org [longdom.org]
- 2. providiongroup.com [providiongroup.com]
- 3. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A concise review of quantification methods for determination of this compound in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of this compound encapsulated into lipid nanocarriers by dispersive liquid–liquid microextraction combined with liquid chromatography–atmospheric pressure chemical ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
"strategies to prevent photodegradation of phylloquinone during experiments"
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the photodegradation of phylloquinone (Vitamin K1) during experiments.
Troubleshooting Guides
Problem 1: My phylloquinone samples show significant degradation after analysis, even with precautions.
| Possible Cause | Troubleshooting Step |
| Inadequate Light Protection During Sample Handling | Even brief exposure to ambient laboratory light can initiate photodegradation. Work under subdued light conditions or use red light, which is less damaging. Immediately wrap sample containers in aluminum foil after preparation.[1][2] |
| Inappropriate Solvent Choice | The solvent can influence the rate of photodegradation. Some studies have shown that phylloquinone degradation is higher in its dosage form than as a bulk powder.[3][4][5] Consider testing stability in different high-purity solvents. |
| Oxygen Availability | Photo-oxidative degradation can occur. If suspected, deoxygenate solvents and perform experiments under an inert atmosphere (e.g., nitrogen or argon) to assess the role of oxygen.[6] |
| Contamination with Photosensitizers or Metals | Impurities in solvents or from labware can act as photosensitizers or catalysts for degradation.[4] Use high-purity solvents and meticulously clean all glassware. The use of chelating agents like EDTA can be considered to sequester trace metal ions.[6] |
Problem 2: I am observing inconsistent phylloquinone concentrations between replicate samples.
| Possible Cause | Troubleshooting Step |
| Non-Uniform Light Exposure | Ensure all samples are exposed to the light source uniformly. The position within a photostability chamber can affect the intensity of light received. Use a calibrated radiometer or lux meter to map and ensure consistent light intensity across all sample positions. |
| Temperature Fluctuations | Heat can accelerate degradation. Monitor and control the temperature of the experimental setup. Include a "dark control" sample stored at the same temperature to distinguish between thermal and photodegradation.[6] |
| Inconsistent Sample Preparation | Variations in sample preparation, such as final concentration or the presence of air bubbles, can affect degradation rates. Standardize the entire sample preparation workflow. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of phylloquinone photodegradation?
A1: Phylloquinone is highly sensitive to light, particularly UV radiation.[3][7] Exposure to light can lead to the degradation of the molecule, with the primary degradation pathway involving the cleavage of the phytyl side chain.[3] This process follows first-order kinetics.[3][4][5]
Q2: What are the best practices for storing phylloquinone standards and samples?
A2: To ensure stability, phylloquinone should be stored in a freezer at -20°C or -80°C and protected from light.[8][9][10] Stock solutions and working standards should be stored in amber glass vials or tubes wrapped in aluminum foil to prevent light exposure.[1][11][12] Studies have shown that phylloquinone is not stable in the refrigerator (2-8°C) over several days.[9]
Q3: How can I protect my phylloquinone samples during experimental procedures?
A3: During experimental procedures, it is crucial to minimize light exposure. Here are some key strategies:
-
Use Amber Vials: Amber glass is specifically designed to block harmful UV rays and is considered the gold standard for protecting light-sensitive compounds.[11][12][13][14][15]
-
Work in Low Light: Conduct all sample preparation and handling steps under subdued or red light conditions.
-
Foil Wrapping: For complete light blockage, wrap all sample containers, including autosampler vials, in aluminum foil.[1][2]
-
Inert Atmosphere: For particularly sensitive experiments, consider working in a glove box under an inert atmosphere (e.g., nitrogen or argon) to prevent photo-oxidation.[6]
Q4: Are there any chemical stabilizers that can prevent phylloquinone photodegradation?
A4: Yes, certain photoprotective agents and antioxidants can be added to formulations to improve the photostability of phylloquinone. Studies have investigated the use of agents such as p-aminobenzoic acid (PAPA), tartaric acid, boric acid, citric acid, sodium benzoate, titanium dioxide, and zinc oxide.[3][4][5] Antioxidants like Vitamin C, Vitamin E, and ubiquinone have also been shown to stabilize other light-sensitive molecules and could be considered for testing with phylloquinone.[16]
Q5: What analytical methods are suitable for quantifying phylloquinone and its degradation products?
A5: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a commonly used method for the quantitative analysis of phylloquinone.[17][18][19][20] For higher sensitivity and specificity, especially in complex matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is employed.[1][9]
Quantitative Data Summary
Table 1: Effect of Photoprotective Agents on the Photostability of Phylloquinone
| Photoprotective Agent | Concentration | Improvement in Photostability (Fold Increase) |
| p-aminobenzoic acid (PABA) | 0.01% | 46 |
| Propyl 4-hydroxybenzoate | 0.05% | 5 |
Data from a study on the photostability of phylloquinone in its dosage form.[3]
Experimental Protocols
Protocol 1: General Procedure for Handling and Preparing Phylloquinone Samples
-
Preparation of Working Area: Dim the laboratory lights or work under red light conditions.
-
Solvent Preparation: Use high-purity, degassed solvents.
-
Sample Weighing and Dissolution: Accurately weigh the phylloquinone standard in a tared amber vial. Add the appropriate solvent to achieve the desired concentration.
-
Mixing: Gently vortex or sonicate the vial until the phylloquinone is completely dissolved.
-
Storage of Stock Solutions: Tightly cap the amber vial, wrap it in aluminum foil, and store it at -20°C or below.[8]
-
Preparation of Working Solutions: When preparing dilutions, work quickly and keep the stock solution and subsequent dilutions protected from light at all times. Use amber volumetric flasks and pipettes.
-
Transfer to Analytical Vials: If using an autosampler for analysis, transfer the final samples to amber autosampler vials. If clear vials must be used, wrap them securely in aluminum foil.
Protocol 2: Quantification of Phylloquinone by HPLC-UV
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[3]
-
Mobile Phase: An isocratic or gradient mixture of organic solvents such as methanol, ethanol, and a buffered aqueous phase.
-
Detection: Monitor the eluent at the maximum absorption wavelength of phylloquinone, which is around 327 nm.[3]
-
Sample Injection: Inject a known volume of the prepared sample.
-
Quantification: Create a calibration curve using a series of phylloquinone standards of known concentrations. The concentration of the unknown sample is determined by comparing its peak area to the calibration curve.
Visualizations
Caption: A workflow diagram illustrating the key steps to prevent photodegradation of phylloquinone during experiments.
Caption: A simplified diagram showing the photodegradation of phylloquinone upon exposure to light.
References
- 1. Enhancing phylloquinone levels using ultraviolet-A radiation in indoor farming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phylloquinone | C31H46O2 | CID 5284607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing phylloquinone levels using ultraviolet-A radiation in indoor farming | PLOS One [journals.plos.org]
- 8. isotope.com [isotope.com]
- 9. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pacificvial.com [pacificvial.com]
- 12. apackaginggroup.com [apackaginggroup.com]
- 13. iltusa.com [iltusa.com]
- 14. thebottledepot.co [thebottledepot.co]
- 15. vialsdepot.com [vialsdepot.com]
- 16. Photodegradation of avobenzone: stabilization effect of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative analysis of phylloquinone (vitamin K1) in soy bean oils by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of an HPLC method for the determination of phylloquinone (vitamin K1) in various food matrixes | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. HPLC Method for Analysis of Vitamin K4 (Acetomenaphthone) and Vitamin K1 (Phytomenadione) on Lipak Column | SIELC Technologies [sielc.com]
"refining protocols for the synthesis of vitamin K derivatives"
Welcome to the technical support center for the synthesis of vitamin K derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of these vital compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in Friedel-Crafts Alkylation
Question: I am experiencing a low yield during the Friedel-Crafts alkylation of menadiol with an isoprenoid alcohol (e.g., phytol, geraniol) using a Lewis acid catalyst like BF₃·OEt₂. What are the potential causes and how can I improve the yield?
Answer: Low yields in this reaction are a common issue and can be attributed to several factors:
-
Side Reactions: The formation of byproducts is a significant contributor to low yields. Common side reactions include the formation of chromanols and C2-alkylated products.[1]
-
Catalyst Inactivation: Moisture in the reaction setup can hydrolyze the Lewis acid catalyst, rendering it inactive.
-
Substrate Decomposition: Menadiol is sensitive and can decompose under harsh reaction conditions.
-
Steric Hindrance: The bulky nature of the isoprenoid side chain can hinder the reaction.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Catalyst and Temperature: While BF₃·OEt₂ is common, consider exploring other Lewis acids. Some studies suggest that heterogeneous catalysts like partly hydroxylated magnesium and aluminum fluorides can improve selectivity and yield.[2] Running the reaction at a lower temperature may also help to minimize side reactions.
-
Control Stoichiometry: Carefully control the molar ratio of the reactants and the catalyst. An excess of the alkylating agent may not necessarily improve the yield and could lead to more side products.
-
Purification: Employ careful purification techniques like flash column chromatography to separate the desired product from byproducts.[3]
Logical Troubleshooting Workflow for Low Yield in Friedel-Crafts Alkylation
Caption: Troubleshooting workflow for low yield in Friedel-Crafts alkylation.
Issue 2: Formation of Geometric Isomers (cis/trans)
Question: My final product is a mixture of cis and trans isomers of the this compound derivative. How can I control the stereochemistry or separate the isomers?
Answer: The formation of geometric isomers is a known challenge, particularly when introducing the isoprenoid side chain. The trans isomer is typically the biologically active form.[4]
Control and Separation Strategies:
-
Stereoselective Synthesis: Employing stereoselective synthetic routes is the most effective way to control isomer formation from the outset. For instance, a convergent synthesis of Menaquinone-7 (MK-7) has been designed to produce the all-trans form.[5]
-
Starting Material Purity: Ensure the stereochemical purity of your starting isoprenoid alcohol or halide.
-
Chromatographic Separation: High-performance liquid chromatography (HPLC) is a powerful technique for separating cis and trans isomers.
-
Normal-Phase HPLC: Using a silica column with a mobile phase of heptane and polar modifiers can effectively separate isomers.[6]
-
Reversed-Phase HPLC: A C30 column can provide high shape selectivity for separating hydrophobic, structurally related isomers.[7][8] The separation can be temperature-dependent, with optimal resolution often achieved at sub-ambient temperatures (e.g., 15 °C).[7]
-
Argentation Chromatography: This technique, which involves HPLC with a silver-containing stationary or mobile phase, can be used for the semi-preparative separation of menaquinone-7 isomers.[9]
-
Issue 3: Difficult Purification of Final Product
Question: I am struggling to purify my final this compound derivative. It is a viscous oil and difficult to handle, and standard purification methods are not effective.
Answer: The hydrophobic nature of many this compound derivatives, especially those with long isoprenoid chains like MK-7, can make purification challenging.[1]
Purification Tips:
-
Column Chromatography: Flash column chromatography on silica gel is a common method. A non-polar eluent system, such as n-pentane/ethyl acetate, is often effective.[3]
-
Crystallization: If the product is a solid or can be induced to crystallize, this is an excellent method for achieving high purity.
-
Preparative HPLC: For difficult separations or to achieve very high purity, preparative HPLC is a viable option.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for this compound derivatives?
A1: The main synthetic strategies include:
-
Friedel-Crafts Alkylation: This is a widely used method that involves the reaction of a menadione precursor (like menadiol) with an isoprenoid side-chain precursor in the presence of a Lewis acid catalyst.[1]
-
Cross-Coupling Reactions: Metal-mediated reactions, such as those using π-allylnickel complexes or Stille coupling with organostannane reagents, have been employed.[1]
-
Grignard Reactions: Grignard reagents can be used to introduce the isoprenoid side chain.[10][11]
-
Convergent Synthesis: This approach involves the synthesis of two key fragments (the naphthoquinone head and the isoprenoid tail) which are then coupled together. This has been successfully used for the stereoselective synthesis of all-trans MK-7.[5]
Q2: What are some common impurities I might encounter in my synthetic vitamin K1?
A2: Besides the cis isomer, other potential impurities include:
-
2,3-Epoxide Vitamin K1
-
Dihydro Vitamin K1
-
Unreacted starting materials like isophytol.[]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction progress by observing the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information.
Q4: Are there any safety precautions I should take when working with the reagents for this compound synthesis?
A4: Yes, many of the reagents used are hazardous.
-
Lewis Acids (e.g., BF₃·OEt₂): These are corrosive and moisture-sensitive. Handle them in a fume hood and under an inert atmosphere.
-
Organic Solvents: Many of the solvents used are flammable and volatile. Work in a well-ventilated area and away from ignition sources.
-
Menadione (Vitamin K3): Can be irritating to the skin and respiratory tract. Handle with appropriate personal protective equipment (PPE).
Experimental Protocols
Protocol 1: Synthesis of Menaquinone-7 (MK-7) via Convergent Strategy
This protocol is based on a convergent "1 + 6" strategy.[5]
-
Synthesis of Fragment "1" (Menadione Monoprenyl Derivative): Synthesize a monoprenyl derivative of menadione.
-
Synthesis of Fragment "6" (Hexaprenyl Bromide): Prepare all-trans hexaprenyl bromide by coupling two triprenyl units derived from trans,trans-farnesol. This is a challenging step requiring careful control of stereochemistry.
-
Condensation: Condense the menadione monoprenyl derivative (Fragment "1") with hexaprenyl bromide (Fragment "6").
-
Desulfonation: Perform a palladium-catalyzed desulfonation, for example using LiEt₃BH.
-
Oxidation: Oxidize the resulting hydroquinone moiety using an oxidizing agent like ammonium cerium(IV) nitrate to yield all-trans MK-7.
-
Purification: Purify the final product, likely through chromatography, to achieve high purity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Partially and Fully Saturated Menaquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. lcms.cz [lcms.cz]
- 9. Separation of menaquinone-7 geometric isomers by semipreparative high-performance liquid chromatography with silver complexation and identification by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
"minimizing interference in vitamin K-dependent protein assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference in vitamin K-dependent (VKD) protein assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in VKD protein assays?
A1: Interference in VKD protein assays can be broadly categorized into three groups:
-
Pre-analytical Issues: These occur before the sample is analyzed and include hemolysis (rupture of red blood cells), improper sample collection (e.g., contamination with heparin from a catheter), and incorrect sample processing or storage.[1][2] Hemolysis can release intracellular components that interfere with the assay's optical or chemical reactions.[3][4]
-
Chemical Interferences: This is primarily due to the presence of anticoagulants in the patient's sample. Direct Oral Anticoagulants (DOACs) like Dabigatran (direct thrombin inhibitor) and Rivaroxaban (Factor Xa inhibitor), as well as this compound antagonists (VKAs) like warfarin, can significantly impact assay results.[1][5][6] Unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH) are also common interferents.[5][7]
-
Biological Interferences: These are patient-specific factors. For example, high levels of C-reactive protein can prolong the activated partial thromboplastin time (aPTT).[8] The presence of lupus anticoagulants can also interfere with phospholipid-dependent coagulation tests.[8][9]
Q2: My patient is on a DOAC. Which VKD protein assays will be affected?
A2: DOACs can interfere with many clot-based assays.[5][6]
-
Dabigatran (a direct thrombin inhibitor) can falsely prolong the thrombin time (TT) and aPTT.[1][5]
-
Rivaroxaban and Apixaban (Factor Xa inhibitors) can prolong the prothrombin time (PT) and aPTT, and interfere with clot-based protein C and protein S assays.[1][5] Chromogenic assays for protein C are generally unaffected by DOACs.[5] For antithrombin, methods based on anti-FIIa inhibition are affected by dabigatran, while those based on anti-FXa inhibition will be affected by rivaroxaban and apixaban.[5]
Q3: Can I still get a reliable Protein S activity result for a patient taking Rivaroxaban?
A3: It is challenging. Rivaroxaban can falsely elevate functional protein S activity. This is because the assay is often aPTT-based, and rivaroxaban prolongs the aPTT, leading to an overestimation of protein S activity. In such cases, measuring free protein S antigen is the preferred method to screen for a deficiency.[10] If a functional defect (Type II deficiency) is suspected, the assay should be performed after the drug has been cleared.
Q4: How does hemolysis affect my results?
A4: Hemolysis, the rupture of red blood cells, releases hemoglobin and other intracellular components into the plasma.[3] This can interfere with assays in several ways:
-
Optical Interference: The red color of hemoglobin can interfere with photometric readings in many analyzers.[2]
-
Release of Intracellular Contents: Red blood cells contain high concentrations of certain substances that can alter the results of coagulation assays.[3][4] For instance, the release of adenylate kinase can interfere with creatine kinase assays.
-
Biological Interference: Components released from red blood cells can participate in the coagulation reactions, leading to inaccurate results.[2]
Q5: What is PIVKA-II and why is it measured?
A5: PIVKA-II (Protein Induced by this compound Absence or Antagonist-II) is an abnormal, under-carboxylated form of prothrombin.[11][12] In healthy individuals with sufficient this compound, prothrombin undergoes gamma-carboxylation, which is essential for its blood-clotting function.[11] When this compound is deficient or its action is blocked by antagonists like warfarin, this carboxylation is incomplete, leading to the accumulation of PIVKA-II.[12][13] PIVKA-II is a sensitive marker for this compound deficiency and is also used as a biomarker for hepatocellular carcinoma (HCC).[14][15]
Troubleshooting Guides
Issue 1: Unexpectedly prolonged clotting times in a patient not on this compound Antagonists.
| Possible Cause | Troubleshooting Steps |
| Heparin Contamination | 1. Review sample collection procedure to ensure it was not drawn from a heparinized line. 2. Perform a heparin neutralization assay using heparinase. A correction in the clotting time post-treatment indicates heparin presence.[8][9] |
| Presence of a DOAC | 1. Check patient's medication history for DOACs. 2. Use a specific DOAC removal product (e.g., activated charcoal-based) to treat the plasma before re-assaying.[2][13] 3. If possible, schedule blood draw just before the next DOAC dose when drug levels are lowest.[5] |
| Lupus Anticoagulant | 1. Perform mixing studies with normal plasma. Failure to correct the prolonged clotting time suggests an inhibitor like a lupus anticoagulant. 2. Use a lupus anticoagulant-insensitive aPTT reagent.[8] |
| Factor Deficiency | 1. If mixing studies correct the clotting time, it suggests a factor deficiency. 2. Proceed with specific factor assays to identify the deficient protein(s).[9] |
Issue 2: Discrepancy between Protein S activity and antigen levels.
| Possible Cause | Troubleshooting Steps |
| Interference from Factor V Leiden | A falsely low protein S functional assay value can be seen in patients with Factor V Leiden.[10] Some modern commercial assays can measure protein S activity accurately in these patients after plasma dilution.[10] |
| DOAC Interference | Rivaroxaban can falsely elevate protein S activity. Measure free protein S antigen for a more reliable assessment.[10] |
| Acute Thrombosis or Pregnancy | Protein S levels can decrease during acute thrombosis and pregnancy.[10][16] Correlate with the patient's clinical status. |
| Type II Protein S Deficiency (rare) | If free and total protein S antigen levels are normal but functional activity is consistently low (in the absence of known interferences), it may indicate a rare qualitative defect in the protein.[17] |
Quantitative Data on Interference
The following tables summarize the impact of common interferents on various assays.
Table 1: Interference from Direct Oral Anticoagulants (DOACs)
| Assay | Dabigatran (Anti-IIa) | Rivaroxaban (Anti-Xa) | Apixaban (Anti-Xa) | Edoxaban (Anti-Xa) |
| Prothrombin Time (PT) | Mildly Prolonged | Significantly Prolonged | Mildly Prolonged | Significantly Prolonged |
| Activated Partial Thromboplastin Time (aPTT) | Significantly Prolonged | Mildly to Moderately Prolonged | Mildly Prolonged | Moderately Prolonged |
| Thrombin Time (TT) | Very Sensitive, Markedly Prolonged | Not Affected | Not Affected | Not Affected |
| Clot-based Protein C Assay | May be affected | May be affected | May be affected | May be affected |
| Chromogenic Protein C Assay | Unaffected | Unaffected | Unaffected | Unaffected |
| Clot-based Protein S Assay | May be affected | Falsely elevated | May be affected | May be affected |
| Anti-Xa Assay | Not Affected | Measures drug level | Measures drug level | Measures drug level |
Data synthesized from multiple sources.[1][5]
Table 2: Hemolysis Interference Thresholds for Common Analytes
| Analyte | Interference Direction | Hemoglobin Concentration for Clinically Significant Interference |
| Aspartate Aminotransferase (AST) | Increase | < 0.5 g/L |
| Lactate Dehydrogenase (LDH) | Increase | < 0.5 g/L |
| Potassium | Increase | ~0.6 g/L |
| Total Bilirubin | Decrease | > 1 g/L |
Note: Thresholds can vary depending on the specific analyzer and reagents used.[4][11][17] Laboratories should establish their own interference indices.
Experimental Protocols
Protocol 1: Heparin Neutralization using Heparinase
This protocol is used to confirm heparin contamination as the cause of a prolonged clotting time.
Principle: Heparinase is an enzyme that specifically degrades heparin, thus neutralizing its anticoagulant effect.[8][9]
Materials:
-
Patient platelet-poor plasma (PPP)
-
Heparinase (commercially available, e.g., Hepzyme)
-
Control plasma (normal and high heparin levels)
-
Coagulation analyzer
-
aPTT reagent
Procedure:
-
Sample Preparation: Prepare platelet-poor plasma by centrifuging the citrated blood sample according to standard laboratory procedures.[9]
-
Baseline Measurement: Perform a baseline aPTT measurement on an untreated aliquot of the patient's PPP.
-
Heparinase Treatment: a. Add heparinase to another aliquot of the patient's PPP according to the manufacturer's instructions. Typically, this involves adding a specified volume of heparinase reagent to the plasma.[9] b. Incubate the mixture at room temperature for the time specified by the manufacturer (e.g., 15 minutes).[9]
-
Post-Treatment Measurement: Perform an aPTT measurement on the heparinase-treated plasma.
-
Interpretation:
-
Correction: If the aPTT of the treated sample is significantly shorter than the baseline aPTT and falls within or near the normal reference range, it confirms the presence of heparin interference.[8]
-
No Correction: If the aPTT remains prolonged after treatment, the prolongation is likely due to other causes, such as a factor deficiency or a different type of inhibitor.[8]
-
Protocol 2: Removal of DOACs using Activated Charcoal
This protocol describes a method to remove DOACs from plasma to allow for accurate measurement of underlying coagulation parameters.
Principle: Activated charcoal can adsorb DOACs from plasma, thereby removing their interfering effect.[2][13]
Materials:
-
Patient platelet-poor plasma (PPP)
-
Activated charcoal-based DOAC removal agent (e.g., DOAC-Stop™)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Coagulation analyzer and relevant reagents
Procedure:
-
Sample Preparation: Prepare platelet-poor plasma from the patient's citrated blood sample.
-
DOAC Adsorption: a. Add the specified amount of the DOAC removal agent to a known volume of patient plasma in a microcentrifuge tube (e.g., one tablet per 1 mL of plasma).[2] b. Mix or vortex the tube for the duration recommended by the manufacturer (e.g., 5-10 minutes) to ensure thorough mixing of the charcoal with the plasma.[2]
-
Separation: a. Centrifuge the tube at high speed (e.g., 2000 x g for 5 minutes) to pellet the activated charcoal.[2] b. Carefully aspirate the supernatant (the DOAC-cleared plasma) without disturbing the charcoal pellet.
-
Analysis: Perform the desired coagulation assays on the treated plasma.
-
Considerations:
-
This method is effective for removing rivaroxaban, apixaban, and dabigatran.[18]
-
It's crucial to avoid transferring any charcoal particles into the analyzer, as this could interfere with optical detection systems. However, some studies suggest that for mechanical clot detection systems, the centrifugation step might be omissible.[13]
-
Visualizations
Caption: The this compound cycle is crucial for activating VKD proteins.
Caption: Workflow of a typical PIVKA-II electrochemiluminescence immunoassay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. The methods for removal of direct oral anticoagulants and heparins to improve the monitoring of hemostasis: a narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 7. researchgate.net [researchgate.net]
- 8. Heparin Neutralization | HE [hematology.mlsascp.com]
- 9. Test Details [utmb.edu]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Clinical utility of PIVKA-II in the diagnosis of hepatocellular carcinoma | Synnovis [synnovis.co.uk]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 14. Protamine Sulphate Neutralisation Test [practical-haemostasis.com]
- 15. Determination of hemolysis index thresholds for biochemical tests on Siemens Advia 2400 chemistry analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein S Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protein S Assays [practical-haemostasis.com]
- 18. Novel Ex Vivo DOAC Removal Methods Reduce Interference in Lupus Anticoagulant Testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Menaquinone (Vitamin K2) Production via Microbial Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on improving the efficiency of microbial fermentation for menaquinone (MK-7) production.
Troubleshooting Guides
This section addresses common issues encountered during MK-7 fermentation experiments.
Issue 1: Low Menaquinone-7 (MK-7) Yield
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Strain Performance | - Screen different Bacillus subtilis strains, as production capabilities can vary significantly.[1][2]- Consider mutation breeding or genetic engineering to enhance the MK-7 biosynthetic pathway. Overexpression of key genes like menA and menD can be effective.[3][4][5] | Identification of a high-producing strain or development of a genetically optimized strain, leading to increased MK-7 titers. |
| Non-Optimized Fermentation Medium | - Test different carbon sources; glycerol is often reported as effective.[3][6][7]- Optimize the concentrations of nitrogen sources such as soy peptone and yeast extract.[7]- Evaluate the impact of mineral salts like K₂HPO₄ and CaCl₂.[8][9] | A well-balanced medium that supports robust cell growth and directs metabolic flux towards MK-7 synthesis. |
| Inefficient Fermentation Process | - Implement a fed-batch strategy with a carbon source like glycerol to maintain cell metabolism.[3][6]- Optimize physical parameters such as temperature (typically 30-40°C), pH, aeration, and agitation.[9][10]- For large-scale production, consider using biofilm reactors to overcome issues related to static fermentation.[2][11][12][13] | Improved volumetric productivity and higher final MK-7 concentrations. |
| Incomplete Extraction of MK-7 | - Since MK-7 is membrane-bound, efficient cell disruption is crucial.[11] Methods include ultrasonication, freeze-thawing, or enzymatic lysis.- Use a two-phase solvent system like 2-propanol and n-hexane for extraction.[14][15][16] | Enhanced recovery of MK-7 from the fermentation broth and biomass. |
Issue 2: High Ratio of inactive cis-Isomers of MK-7
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Isomerization During Fermentation or Downstream Processing | - Protect the fermentation and extraction process from direct light, as it can induce the conversion of the bioactive all-trans isomer to inactive cis isomers.[16]- While MK-7 is moderately heat-stable, avoid excessive heat during downstream processing.[16] | Preservation of the bioactive all-trans form of MK-7, ensuring the therapeutic value of the final product.[8][10] |
| Storage Conditions | - Store extracted MK-7 at low temperatures (e.g., 4°C) with minimal oxygen exposure and in the absence of light to maintain the stability of the all-trans isomer.[16] | Minimal degradation or isomerization of MK-7 during storage. |
Issue 3: Poor Reproducibility of Fermentation Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Inoculum Quality | - Standardize the inoculum preparation protocol, including the age of the culture and the cell density. | Consistent starting conditions for each fermentation run, leading to more reproducible outcomes. |
| Variability in Media Components | - Use high-quality, consistent sources for all media components, especially complex ones like peptones and yeast extracts. | Reduced batch-to-batch variability in fermentation performance. |
| Fluctuations in Fermentation Parameters | - Ensure precise control and monitoring of pH, temperature, and dissolved oxygen throughout the fermentation process. | Stable and reproducible fermentation environment, leading to consistent product yields. |
Frequently Asked Questions (FAQs)
Strain Selection and Development
-
Q1: Which microbial species is most commonly used for industrial MK-7 production? A1: Bacillus subtilis, particularly Bacillus subtilis natto, is the most widely used and preferred host for MK-7 production due to its GRAS (Generally Recognized As Safe) status and high yield potential.[7][17]
-
Q2: What are the key genetic targets for improving MK-7 production in Bacillus subtilis? A2: Key genetic engineering strategies involve overexpressing genes in the menaquinone biosynthetic pathway, such as menA (1,4-dihydroxy-2-naphthoate octaprenyltransferase) and menD (2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase), to increase the metabolic flux towards MK-7.[4][18] Redirecting carbon flux from competing pathways, like acetate synthesis, by knocking out genes such as ackA (acetate kinase) has also proven effective.[7]
Fermentation Media and Conditions
-
Q3: What is a typical composition for a high-yield MK-7 fermentation medium? A3: A common high-yield medium for Bacillus subtilis includes a carbon source like glycerol, nitrogen sources such as soy peptone and yeast extract, and a phosphate source like K₂HPO₄. The exact concentrations are often optimized for specific strains and fermentation conditions.
Table 1: Example Media Compositions for MK-7 Production
| Component | Concentration Range (g/L) | Reference |
| Glycerol | 20 - 63 | [7][9] |
| Soy Peptone | 30 - 189 | [9][19] |
| Yeast Extract | 4 - 51 | [7][9] |
| K₂HPO₄ | 0.6 - 3 | [6][7] |
| MgSO₄·7H₂O | 0.1 - 0.5 | [7] |
| CaCl₂ | 1 - 4 | [8][20] |
-
Q4: What are the optimal temperature and pH ranges for MK-7 fermentation with Bacillus subtilis? A4: The optimal temperature for MK-7 production by Bacillus subtilis is generally between 30°C and 40°C.[9] The initial pH of the medium is typically set around 7.0.[7]
Extraction and Analysis
-
Q5: How can I efficiently extract MK-7 from the fermentation broth? A5: A common and effective method involves a two-step solvent extraction. First, treat the biomass with a polar solvent like 2-propanol or ethanol to disrupt the cell membranes, followed by extraction with a non-polar solvent such as n-hexane to dissolve the lipid-soluble MK-7.[11][14][15]
-
Q6: What is the standard method for quantifying MK-7 and its isomers? A6: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method. A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of solvents like 2-propanol and n-hexane. Detection is often performed at a wavelength of 248 nm.[14][15][21] This method can also be adapted to separate and quantify the all-trans and cis isomers.
Experimental Protocols
Protocol 1: Seed Culture Preparation
-
Prepare a seed medium containing (per liter): 10 g tryptone, 5 g yeast extract, and 10 g NaCl. Adjust the pH to 7.0.[7]
-
Inoculate the medium with a single colony of Bacillus subtilis from an agar plate.
-
Incubate at 37°C with shaking at 200 rpm for 12-16 hours, or until the culture reaches the mid-logarithmic growth phase.
Protocol 2: Batch Fermentation for MK-7 Production
-
Prepare the fermentation medium. An example medium contains (per liter): 47.3 g soy peptone, 20.7 g glycerol, 4 g yeast extract, and 1.9 g KH₂PO₄.[7]
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Inoculate the sterile fermentation medium with the seed culture at a 2% (v/v) ratio.
-
Incubate the culture at 37°C for 96-120 hours. Maintain agitation and aeration if using a bioreactor.[9]
Protocol 3: MK-7 Extraction and Quantification
-
Harvest the fermentation broth by centrifugation to separate the biomass.
-
Resuspend the cell pellet in a known volume of buffer.
-
Add 2-propanol and n-hexane (in a 1:2 v/v ratio relative to the resuspension volume) to the cell suspension.[16]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.
-
Centrifuge to separate the phases. The upper n-hexane layer will contain the MK-7.
-
Carefully collect the n-hexane layer.
-
Filter the extract through a 0.45 µm syringe filter.
-
Analyze the filtrate by HPLC using a C18 column and a mobile phase of 2-propanol:n-hexane (2:1, v/v) at a flow rate of 0.5 mL/min. Detect MK-7 at 248 nm.[14][15]
Visualizations
Caption: Simplified biosynthetic pathway of Menaquinone-7 (MK-7) in Bacillus subtilis.
Caption: General experimental workflow for MK-7 production via microbial fermentation.
Caption: Logical workflow for troubleshooting low MK-7 yield.
References
- 1. Strain and Plastic Composite Support (PCS) Selection for Vitamin K (Menaquinone-7) Production in Biofilm Reactors [elibrary.asabe.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Engineering Lactococcus lactis for Increased Vitamin K2 Production [frontiersin.org]
- 6. thescipub.com [thescipub.com]
- 7. Enhancement of Menaquinone-7 production in Bacillus subtilis by optimizing the medium components through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimisation of the fermentation media to enhance the production of the bioactive isomer of vitamin menaquinone-7 | Semantic Scholar [semanticscholar.org]
- 9. rmm.mazums.ac.ir [rmm.mazums.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis [frontiersin.org]
- 12. Enhanced this compound (Menaquinone-7) Production by Bacillus subtilis natto in Biofilm Reactors by Optimization of Glucose-based Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. VITAMIN K2 (MENAQUINONE-7) PRODUCTION BY BACILLUS SUBTILIS NATTO IN A BIOFILM REACTOR - Blacklight [etda.libraries.psu.edu]
- 14. Determination of Menaquinone-7 by a Simplified Reversed Phase- HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Unveiling the Latest Breakthroughs in Menaquinone-7 Research through Fermentation-Based Production [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Production of this compound by Wild-Type and Engineered Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of menaquinone-7 enriched nutraceutical: inside into medium engineering and process modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. walshmedicalmedia.com [walshmedicalmedia.com]
Validation & Comparative
"cross-validation of different methods for vitamin K measurement"
A Comparative Guide to Vitamin K Measurement Methodologies
For Researchers, Scientists, and Drug Development Professionals
This compound, a group of fat-soluble vitamins, plays a crucial role in blood coagulation, bone metabolism, and the regulation of vascular calcification.[1][2] Accurate quantification of its various forms, primarily phylloquinone (vitamin K1) and menaquinones (vitamin K2, abbreviated as MK-n), in biological matrices is essential for clinical diagnostics, nutritional assessment, and pharmacokinetic studies. This guide provides a comprehensive comparison of the most prevalent analytical methods used for this compound measurement, supported by experimental data to aid researchers in selecting the most appropriate technique for their specific needs.
Overview of this compound Forms
This compound exists in two primary natural forms:
-
Vitamin K1 (Phylloquinone): The major dietary form of this compound, found in green leafy vegetables and vegetable oils.[3]
-
Vitamin K2 (Menaquinones): A series of vitamers with side chains of varying lengths (MK-n), primarily synthesized by intestinal bacteria and found in fermented foods, meat, and dairy products.[1][3]
-
Vitamin K3 (Menadione): A synthetic form of this compound.[3]
The accurate measurement of these forms is challenging due to their low concentrations in circulation and the presence of interfering substances in biological samples.[1][2]
Comparison of Analytical Methods
The determination of this compound levels is predominantly achieved through chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation by HPLC with detection based on the ultraviolet absorbance of the naphthoquinone ring. | Relatively simple and cost-effective. | Lower sensitivity compared to other methods, requiring larger sample volumes.[3] |
| HPLC-FD | HPLC separation followed by post-column reduction of this compound to its fluorescent hydroquinone form, enabling fluorescence detection. | High sensitivity and specificity. Considered a gold standard for this compound analysis in food.[4] | Requires a post-column reduction step, which can add complexity to the setup.[3] |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry for highly selective and sensitive detection based on mass-to-charge ratio. | Considered the most sensitive and specific method, requiring smaller sample volumes and simpler pretreatment.[1][3][5] | Higher equipment cost and complexity. |
Quantitative Performance Data
The following table summarizes the performance characteristics of different this compound measurement methods as reported in various studies.
| Method | Analyte(s) | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| HPLC-UV | VK1, VK2, MD | Human and Bovine Serum | LOD: 0.33 ng/mL (VK1), 0.01 ng/mL (VK2, MD) | Not Specified | ~76% | [3][6] |
| HPLC-FD | VK1, MK-4, MK-7 | Human Serum | LOQ: 0.03 ng/mL (VK1, MK-7), 0.04 ng/mL (MK-4) | Not Specified | 98-110% | [2] |
| HPLC-FD | VK1, MK-4, MK-7 | Human Plasma | LOD: 0.1 ng/mL (VK1, MK-4), 0.17 ng/mL (MK-7) | Not Specified | Not Specified | [3] |
| LC-MS/MS | VK1 | Human Plasma | LOQ: 14 ng/L | Up to 5400 ng/L | >98% | [3][6] |
| LC-MS/MS | VK1, VK1O, MK-4 | Not Specified | LOD: 0.052 µg/L (VK1), 0.065 µg/L (VK1O), 0.124 µg/L (MK-4) | Not Specified | Not Specified | [3] |
| LC-MS/MS | VK1, MK-4, MK-7 | Human Serum | LOQ: 0.14 nmol/L (VK1, MK-4), 4.40 nmol/L (MK-7) | Up to 15 nmol/L | >92% | [7] |
| LC-MS/MS | VK1, MK-4, MK-7 | Serum, CSF | Linearity: 50–10,000 pg/mL | 50–10,000 pg/mL | 82.3-117.8% | [8][9] |
| TLC-Densitometry | K1, K2 (MK-4, MK-7, MK-9), D3 | Pharmaceuticals | Not Specified | Correlation coefficient >0.99 | 95.78-104.96% | [10] |
Experimental Protocols
The general workflow for this compound measurement involves sample preparation, chromatographic separation, and detection. The specific protocols vary depending on the chosen method and the biological matrix.
Sample Preparation
Due to the lipophilic nature of this compound, extraction from the sample matrix is a critical step. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This is a widely used method where this compound is extracted from the aqueous sample (e.g., plasma, serum) into an immiscible organic solvent like hexane, isooctane, or chloroform.[3] LLE provides good selectivity, but multiple steps may be needed to minimize matrix effects.[3]
-
Solid-Phase Extraction (SPE): SPE is often used for sample clean-up after an initial extraction. The extract is passed through a solid-phase cartridge that retains interfering substances, allowing for the elution of a cleaner this compound fraction.
-
Protein Precipitation: For plasma or serum samples, proteins are often precipitated using a solvent like ethanol or acetonitrile. The supernatant containing the analytes is then further processed.[11]
Example Protocol for LC-MS/MS in Serum:
-
To 500 µL of serum, add an internal standard.
-
Add 1.5 mL of ethanol to precipitate proteins and vortex for 1 minute.
-
Add 4 mL of hexane and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge the sample to separate the layers.
-
The upper hexane layer is transferred and evaporated to dryness.
-
The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[11]
Chromatographic Conditions
-
Column: Reversed-phase columns, such as C18, are typically used for the separation of this compound vitamers.[4]
-
Mobile Phase: A non-aqueous mobile phase, often a mixture of methanol, ethanol, or isopropanol, is commonly employed.[5]
-
Detection:
-
UV: Detection is typically performed at a wavelength of around 248 nm.[6]
-
Fluorescence: For HPLC-FD, detection is carried out after post-column reduction with zinc, with an excitation wavelength of approximately 246 nm and an emission wavelength of 430 nm.[2]
-
MS/MS: Detection is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[7]
-
Visualizations
General Workflow for this compound Measurement
The following diagram illustrates the typical experimental workflow for the quantification of this compound in biological samples.
Caption: A generalized workflow for the measurement of this compound.
This compound Cycle and Carboxylation
The biological function of this compound is centered around the this compound cycle, which is essential for the post-translational modification of certain proteins.
Caption: The this compound cycle is crucial for protein carboxylation.
Conclusion
The choice of method for this compound measurement depends on the specific research question, the required sensitivity, the available instrumentation, and the sample matrix. While HPLC-FD offers a robust and sensitive approach, LC-MS/MS has emerged as the preferred method for clinical and research applications due to its superior sensitivity, specificity, and lower sample volume requirements.[1] This guide provides a foundational understanding of the available techniques and their comparative performance to assist researchers in making an informed decision for their analytical needs.
References
- 1. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A concise review of quantification methods for determination of this compound in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a Rapid Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantitation of this compound Metabolites in Different Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of the Bioactivity of Vitamin K1 and Menaquinone-7
A deep dive into the comparative bioactivity of Vitamin K1 (phylloquinone) and Menaquinone-7 (MK-7) reveals significant differences in their pharmacokinetic profiles and biological efficacy, particularly in extrahepatic tissues. While both vitamers are essential for activating vitamin K-dependent proteins (VKDPs), their distinct absorption rates, circulatory half-lives, and tissue distribution patterns result in MK-7 exhibiting superior bioactivity for bone and cardiovascular health.
This compound, a fat-soluble vitamin, is crucial for the post-translational modification of several proteins, a process known as gamma-carboxylation. This activation is vital for blood coagulation, bone metabolism, and the inhibition of vascular calcification. The two primary forms of this compound available through diet and supplementation are vitamin K1, found predominantly in leafy green vegetables, and vitamin K2, a family of menaquinones, of which MK-7 is a prominent long-chain member found in fermented foods like natto.
Pharmacokinetic Profile: A Tale of Two Half-Lives
A key differentiator between vitamin K1 and MK-7 lies in their pharmacokinetic properties. Following oral ingestion, both are absorbed in the small intestine via a mechanism that relies on the presence of dietary fat. However, their subsequent fate in the circulatory system diverges significantly.
Vitamin K1 is primarily transported by triglyceride-rich chylomicrons and is rapidly cleared by the liver to activate clotting factors. Its half-life in the circulation is relatively short, estimated to be around 1-2 hours.[1] This rapid clearance limits its availability to extrahepatic tissues.
In contrast, MK-7 is incorporated into both triglycerides and low-density lipoproteins (LDL) for transport. This association with LDL results in a much longer circulatory half-life, estimated to be around 3 days.[1][2] This extended presence in the bloodstream leads to more stable serum concentrations and a 7- to 8-fold greater accumulation upon sustained intake compared to vitamin K1.[3] This prolonged bioavailability allows for more effective delivery to and utilization by tissues outside the liver, such as bone and the vasculature.
Comparative Bioactivity Data
The superior pharmacokinetic profile of MK-7 translates into enhanced biological activity, particularly in the carboxylation of extrahepatic VKDPs like osteocalcin and matrix Gla protein (MGP).
| Parameter | Vitamin K1 (Phylloquinone) | Menaquinone-7 (MK-7) | References |
| Primary Dietary Sources | Green leafy vegetables (spinach, kale, broccoli) | Fermented foods (especially natto), cheese, curd | [4] |
| Absorption | Absorbed in the presence of fat | Absorbed in the presence of fat; more efficient absorption | |
| Peak Serum Concentration | Reached at approximately 4 hours post-ingestion | Reached at approximately 4-6 hours post-ingestion | [5] |
| Circulatory Half-Life | ~1-2 hours | ~3 days | [1][2][6] |
| Serum Accumulation | Minimal accumulation with prolonged intake | 7- to 8-fold higher accumulation with prolonged intake | [3][5] |
| Tissue Distribution | Primarily taken up by the liver | More widely distributed to extrahepatic tissues (bone, vasculature) | [4] |
| Efficacy in Osteocalcin Carboxylation | Requires higher doses for significant effect | More effective at lower doses; induces more complete carboxylation | [5][7] |
| Effect on Bone Mineral Density | Mixed results, some studies show modest or no effect | Studies suggest a positive effect on improving bone mineral density and strength | [7][8] |
Signaling Pathway: The this compound Cycle and Carboxylation
The primary mechanism of action for both vitamin K1 and MK-7 is their role as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the conversion of glutamate (Glu) residues on VKDPs to gamma-carboxyglutamate (Gla) residues. This carboxylation step is essential for the proteins' biological function, enabling them to bind calcium and interact with other molecules.
The this compound cycle is a cellular pathway that regenerates the active, reduced form of this compound (hydroquinone) necessary for the carboxylation reaction.
Caption: The this compound Cycle and Protein Carboxylation.
Experimental Workflows
The comparative bioactivity of vitamin K1 and MK-7 is typically assessed through human clinical trials involving supplementation and subsequent analysis of blood markers.
Caption: High-Level Experimental Workflow for this compound Bioactivity.
Detailed Experimental Protocols
Determination of Serum Vitamin K1 and MK-7 by High-Performance Liquid Chromatography (HPLC)
Principle: This method involves the extraction of this compound from serum followed by separation and quantification using reversed-phase HPLC with fluorescence detection. Post-column reduction of this compound to its fluorescent hydroquinone form enhances sensitivity.
Methodology:
-
Sample Preparation: A known volume of serum (e.g., 0.5 mL) is deproteinized with ethanol.[6]
-
Liquid-Liquid Extraction: this compound is extracted from the deproteinized serum using a non-polar solvent such as hexane.[6] An internal standard (e.g., a synthetic this compound analog) is added prior to extraction for accurate quantification.
-
Solid-Phase Extraction (SPE): The hexane extract is further purified using an SPE cartridge to remove interfering lipids.[7]
-
HPLC Analysis: The purified extract is injected into a reversed-phase HPLC system. A C18 column is typically used for separation. The mobile phase often consists of a gradient of methanol and water.[9]
-
Post-Column Reduction: After separation on the column, the eluent passes through a zinc reactor column, which reduces the this compound quinones to their fluorescent hydroquinone forms.[7]
-
Fluorescence Detection: The fluorescent hydroquinones are detected using a fluorescence detector with an excitation wavelength of approximately 246 nm and an emission wavelength of around 430 nm.[6][7]
-
Quantification: The concentration of vitamin K1 and MK-7 is determined by comparing their peak areas to that of the internal standard and a standard curve generated from known concentrations of vitamin K1 and MK-7.[6]
Measurement of Carboxylated and Undercarboxylated Osteocalcin by Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: This method utilizes specific antibodies to differentiate and quantify the total, carboxylated (cOC), and undercarboxylated (ucOC) forms of osteocalcin in serum. A sandwich ELISA format is commonly employed.
Methodology:
-
Plate Coating: A microtiter plate is coated with a capture antibody specific to a region of the osteocalcin molecule that is independent of its carboxylation state for total osteocalcin, or an antibody specific to the carboxylated or undercarboxylated form.[5][10]
-
Sample Incubation: Serum samples and standards of known osteocalcin concentrations are added to the wells and incubated. The osteocalcin in the sample binds to the capture antibody.[10]
-
Washing: The plate is washed to remove any unbound components.
-
Detection Antibody: A second, biotinylated antibody that recognizes a different epitope on the osteocalcin molecule is added and incubated.[10]
-
Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.[10]
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added. The enzyme catalyzes a color change, the intensity of which is proportional to the amount of osteocalcin present.[10]
-
Reaction Termination and Measurement: The reaction is stopped with an acid, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.[10]
-
Quantification: The concentrations of total, carboxylated, and undercarboxylated osteocalcin in the samples are calculated by comparing their absorbance values to a standard curve. The ratio of cOC to ucOC can then be determined as a marker of this compound status.[5]
Conclusion
The available evidence strongly indicates that Menaquinone-7 possesses superior bioactivity compared to Vitamin K1, particularly for functions beyond hepatic coagulation. Its longer half-life and greater accumulation in the bloodstream ensure a more sustained and effective supply of this compound to extrahepatic tissues. This enhanced bioavailability translates to more efficient carboxylation of proteins crucial for bone and cardiovascular health, such as osteocalcin and MGP. For researchers and drug development professionals, these findings underscore the potential of MK-7 as a more potent form of this compound for interventions targeting osteoporosis and vascular calcification. Further research should continue to explore the full spectrum of MK-7's health benefits and optimize its therapeutic applications.
References
- 1. bevital.no [bevital.no]
- 2. This compound-dependent carboxylation of the carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Background [frontiersin.org]
- 5. AN ELISA-BASED METHOD TO QUANTIFY OSTEOCALCIN CARBOXYLATION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of vitamins K1 , MK-4, and MK-7 in human serum of postmenopausal women by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional study of the this compound cycle in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bevital.no [bevital.no]
- 10. file.elabscience.com [file.elabscience.com]
A Comparative Guide to Biomarkers for Subclinical Vitamin K Deficiency
For Researchers, Scientists, and Drug Development Professionals
Subclinical vitamin K deficiency is an increasingly recognized risk factor for various chronic conditions, including osteoporosis and cardiovascular disease. Unlike overt deficiency, which is characterized by bleeding disorders, subclinical deficiency is asymptomatic and necessitates sensitive biomarkers for detection.[1] This guide provides a comprehensive comparison of the leading biomarkers used to assess subclinical this compound status: Proteins Induced by this compound Absence or Antagonism-II (PIVKA-II), undercarboxylated osteocalcin (ucOC), and dephosphorylated-uncarboxylated Matrix Gla-Protein (dp-ucMGP).
Biomarker Performance Comparison
The validation of biomarkers for subclinical this compound deficiency is crucial for both clinical diagnostics and therapeutic development. The following tables summarize the performance characteristics and quantitative data for PIVKA-II, ucOC, and dp-ucMGP based on available experimental data.
| Biomarker | Principle | Primary Tissue of Relevance | Measurement Method | Key Advantages | Key Limitations |
| PIVKA-II | Measures the undercarboxylated form of prothrombin, a liver-synthesized clotting factor.[2] | Liver | ELISA | High sensitivity for hepatic this compound status; may be superior in certain populations like those with end-stage kidney disease.[2][3] | Commercial kits can have low sensitivity for detecting variations in the general population.[4] |
| ucOC | Measures the undercarboxylated form of osteocalcin, a bone-specific protein.[5] | Bone | ELISA, Electrochemiluminescence Immunoassay | Considered a more sensitive indicator of this compound status in the community than PIVKA-II.[4][6] | Can be influenced by bone turnover rates, independent of this compound status.[1] |
| dp-ucMGP | Measures the inactive, dephosphorylated and undercarboxylated form of Matrix Gla-Protein. | Vasculature | ELISA (Chemiluminescent) | A promising marker for vascular this compound status and is associated with vascular calcification. | Newer biomarker with less extensive validation compared to PIVKA-II and ucOC. |
Quantitative Comparison of Biomarkers in a High-Risk Population
A study in 44 hemodialysis patients, a population at high risk for subclinical this compound deficiency, provides a quantitative comparison of the prevalence of deficiency as identified by different biomarkers.[2][3]
| Biomarker | Deficiency Threshold | Prevalence of Deficiency (%) |
| PIVKA-II | > 2.0 nmol/L | 90.9% |
| %ucOC | > 20% | 51.0% |
| Phylloquinone | < 0.4 nmol/L | 13.6% |
These findings suggest that PIVKA-II may be a more sensitive marker of subclinical this compound deficiency in patients with end-stage kidney disease.[2][3]
Correlation with Clinical Outcomes
Elevated levels of these biomarkers have been correlated with various adverse health outcomes, highlighting their potential clinical utility.
| Biomarker | Associated Clinical Outcome | Study Finding |
| PIVKA-II | Aortic Calcification | Positively associated with aortic Agatston score in chronic kidney disease patients. |
| ucOC | Poor Bone Status | Negatively correlated with quantitative ultrasound parameters of bone health in women.[6] |
| dp-ucMGP | Cardiovascular Risk | Positively associated with obesity, blood pressure, and a history of cardiovascular disease. |
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is essential for their validation and clinical application. Detailed methodologies for the most common assays are provided below.
PIVKA-II Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a typical sandwich ELISA procedure for the quantitative measurement of human PIVKA-II in serum, plasma, or cell culture supernatants.
Materials:
-
PIVKA-II ELISA Kit (containing pre-coated microplate, standards, detection antibody, HRP conjugate, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and disposable tips
-
Wash buffer
-
Sample diluent
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare working solutions of standards, detection antibody, and HRP conjugate according to the kit instructions.
-
Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubation 1: Cover the plate and incubate for 90 minutes at 37°C.
-
Washing 1: Aspirate the liquid from each well and wash three times with 300 µL of wash buffer per well.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody working solution to each well.
-
Incubation 2: Cover the plate and incubate for 1 hour at 37°C.
-
Washing 2: Aspirate and wash each well three times as described in step 4.
-
HRP Conjugate Addition: Add 100 µL of HRP conjugate working solution to each well.
-
Incubation 3: Cover the plate and incubate for 30 minutes at 37°C.
-
Washing 3: Aspirate and wash each well five times.
-
Substrate Addition: Add 90 µL of substrate reagent to each well.
-
Incubation 4: Incubate for 15 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Immediately read the optical density at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of PIVKA-II in the samples by plotting a standard curve of the known concentrations versus their corresponding optical densities.
Measurement of this compound-Dependent Proteins by High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of this compound and its dependent proteins. The following is a general protocol for the analysis of phylloquinone (vitamin K1) in serum.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
Reversed-phase C18 column
-
Zinc reduction column (for post-column derivatization)
-
Hexane, ethanol, and other HPLC-grade solvents
-
Internal standard (e.g., a this compound analog)
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Sample Preparation:
-
To 500 µL of serum, add an internal standard.
-
Precipitate proteins by adding ethanol and vortexing.
-
Extract the this compound-containing fraction with hexane.
-
Centrifuge to separate the phases and collect the hexane layer.
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the C18 column.
-
Use an isocratic mobile phase (e.g., a mixture of methanol, acetonitrile, zinc acetate, and acetic acid in water) to separate the this compound vitamers.
-
-
Post-Column Reduction and Detection:
-
Pass the eluent from the analytical column through a zinc reduction column to convert the quinone forms of this compound to their fluorescent hydroquinone forms.
-
Detect the fluorescent signal using an excitation wavelength of approximately 246 nm and an emission wavelength of approximately 430 nm.
-
-
Quantification:
-
Identify and quantify the phylloquinone peak based on its retention time and peak area relative to the internal standard.
-
Generate a calibration curve using known concentrations of phylloquinone standards to determine the concentration in the samples.
-
Signaling Pathways and Experimental Workflows
Understanding the underlying biochemical pathways is essential for interpreting biomarker data. The following diagrams, generated using Graphviz, illustrate the this compound cycle and the experimental workflow for biomarker validation.
Caption: The this compound Cycle and Carboxylation of Gla-Proteins.
Caption: Experimental Workflow for Biomarker Validation.
References
- 1. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]
- 2. Assessment of potential biomarkers of subclinical this compound deficiency in patients with end-stage kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of potential biomarkers of subclinical this compound deficiency in patients with end-stage kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human biomarkers for measuring this compound intake and status | OpeN-Global | King’s College London [kcl.ac.uk]
- 5. Hepatic and Vascular this compound Status in Patients with High Cardiovascular Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIVKA-II but not dp-ucMGP is associated with aortic calcification in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Menaquinone Efficacy: Unraveling the Impact of Chain Length
A deep dive into the comparative efficacy of different menaquinone (Vitamin K2) chain lengths reveals significant variations in their pharmacokinetic and pharmacodynamic profiles. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of menaquinone-4 (MK-4), menaquinone-7 (MK-7), and longer-chain menaquinones like menaquinone-9 (MK-9), focusing on bioavailability, serum half-life, and their role in the carboxylation of Vitamin K-dependent proteins.
The length of the isoprenoid side chain in menaquinones is a critical determinant of their biological activity. While all forms of Vitamin K2 share a common 2-methyl-1,4-naphthoquinone ring, the number of isoprenoid units dictates their absorption, distribution, metabolism, and excretion, ultimately influencing their efficacy in supporting bone and cardiovascular health.[1] This guide will dissect the available evidence to offer a comprehensive overview for scientific and professional audiences.
Bioavailability and Serum Half-Life: A Tale of Two Menaquinones
Experimental evidence consistently demonstrates a marked difference in the bioavailability and serum half-life of short-chain versus long-chain menaquinones.
Menaquinone-4 (MK-4) , the most common short-chain menaquinone, is characterized by its rapid absorption and clearance from the bloodstream.[2][3] Studies have shown that even at nutritional doses, MK-4 is often undetectable in the serum.[4][5][6] For instance, a single 420 μg dose of MK-4 did not lead to a detectable increase in serum MK-4 levels.[4][5][6] Furthermore, consecutive daily administration of 60 μg of MK-4 for seven days also failed to elevate serum concentrations.[4][5][7] This poor bioavailability is attributed to its short half-life, which is estimated to be around 6-8 hours.[3]
In stark contrast, Menaquinone-7 (MK-7) , a long-chain menaquinone, exhibits significantly higher bioavailability and a much longer serum half-life.[2][8] Following a single 420 μg dose, MK-7 is well absorbed, reaching maximal serum levels at approximately 6 hours and remaining detectable for up to 48 hours.[4][5][6] Consecutive daily intake of 60 μg of MK-7 leads to a significant increase in serum MK-7 levels.[4][5][7] The extended half-life of MK-7, estimated to be around 3 days, allows for the accumulation of a "savings account" in the body, ensuring a more consistent supply for various tissues.[3][9]
Longer-chain menaquinones, such as Menaquinone-9 (MK-9) , also display a long serum half-life, even longer than that of Vitamin K1 or MK-4.[4][7] However, some research suggests that the absorption of MK-9 may be poorer compared to MK-7.[8]
The following table summarizes the key pharmacokinetic parameters of different menaquinone chain lengths based on available experimental data.
| Menaquinone | Chain Length | Bioavailability | Serum Half-Life | Key Findings from Studies |
| MK-4 | Short | Poor | Short (approx. 6-8 hours)[3] | Undetectable in serum after single or consecutive nutritional doses.[4][5][6][7] |
| MK-7 | Long | High | Long (approx. 3 days)[9] | Well absorbed, reaches maximal serum levels at 6 hours, and is detectable up to 48 hours post-intake. Consecutive intake significantly increases serum levels.[4][5][6][7] |
| MK-9 | Long | Moderate | Very Long | Displays a long serum half-life but may be absorbed less efficiently than MK-7.[4][7][8] |
Efficacy in this compound-Dependent Protein Carboxylation
The primary function of this compound is to act as a cofactor for the enzyme γ-glutamyl carboxylase, which is essential for the activation of this compound-dependent proteins (VKDPs).[10][11] These proteins, including osteocalcin in bones and matrix Gla protein (MGP) in blood vessels, play crucial roles in calcium metabolism.[11][12]
The differing pharmacokinetic profiles of menaquinones directly impact their efficacy in promoting the carboxylation of these vital proteins.
Due to its poor bioavailability and short half-life, higher doses of MK-4 are required to achieve a significant effect on osteocalcin carboxylation. One study found that a daily supplement of 500 μg of MK-4 for two months had no effect on osteocalcin carboxylation, whereas a dose of 1500 μ g/day was needed to see an improvement.[4][7]
In contrast, the superior bioavailability and sustained serum levels of MK-7 make it more effective at lower doses for activating VKDPs.[3] Nutritional doses of MK-7 (45-90 μ g/day ) have been shown to be effective in carboxylating osteocalcin.[7] The longer presence of MK-7 in the circulation allows it to reach extrahepatic tissues like bone and blood vessels more effectively, supporting their proper function.[2][5][6] Interestingly, some research suggests that MK-7 can be converted to MK-4 in certain tissues, acting as a better in vivo supplier of MK-4 than MK-4 itself.[7]
The following table compares the efficacy of different menaquinone chain lengths in promoting the carboxylation of this compound-dependent proteins.
| Menaquinone | Efficacy in Carboxylation | Required Dosage for Effect | Key Findings from Studies |
| MK-4 | Lower | High (e.g., 1500 μ g/day for osteocalcin carboxylation) | Nutritional doses often insufficient to improve carboxylation status.[4][7] |
| MK-7 | Higher | Low (e.g., 45-90 μ g/day for osteocalcin carboxylation) | Effectively carboxylates extrahepatic VKDPs due to superior bioavailability and long half-life.[3][7] May serve as a precursor to MK-4 in tissues.[7] |
| MK-9 | Under Investigation | Not well established | While having a long half-life, its efficacy in carboxylation compared to MK-7 requires further research. |
Experimental Protocols for Evaluating Menaquinone Efficacy
The evaluation of menaquinone efficacy typically involves human intervention studies with specific protocols to measure bioavailability and impact on carboxylation.
Bioavailability Studies:
-
Single-Dose Administration: Healthy volunteers are given a single, standardized dose of a specific menaquinone (e.g., 420 μg) along with a standardized breakfast.[4][5] Blood samples are then collected at multiple time points (e.g., 0, 2, 4, 6, 8, 24, 48, and 72 hours) to measure the serum concentration of the menaquinone using methods like High-Performance Liquid Chromatography (HPLC).[4][6] The area under the curve (AUC) is calculated to determine the extent of absorption.
-
Consecutive Administration: To assess the accumulation and steady-state levels, subjects receive a lower daily dose of the menaquinone (e.g., 60 μg) for a defined period, such as 7 days.[4][5][7] Serum levels are measured at baseline and after the supplementation period to determine the change in concentration.
Carboxylation Efficacy Studies:
-
Dose-Finding Studies: Different doses of a menaquinone are administered to groups of subjects over a longer period (e.g., 2 months).[4][7] The primary outcome measured is the change in the carboxylation status of specific VKDPs, such as osteocalcin. This is often assessed by measuring the ratio of undercarboxylated osteocalcin (ucOC) to carboxylated osteocalcin (cOC) in the blood.
-
Comparative Efficacy Trials: These studies directly compare the effects of different menaquinones (e.g., MK-4 vs. MK-7) or against a placebo on the carboxylation of VKDPs like osteocalcin and matrix Gla protein.[12]
Visualizing Key Pathways and Workflows
To further elucidate the processes involved in menaquinone efficacy, the following diagrams, generated using Graphviz, illustrate the this compound cycle and a typical experimental workflow for comparing menaquinone bioavailability.
Caption: The this compound cycle, illustrating the enzymatic conversion of this compound required for the carboxylation of proteins.
Caption: A typical experimental workflow for comparing the bioavailability of different menaquinone forms.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. codeage.com [codeage.com]
- 3. blog.algaecal.com [blog.algaecal.com]
- 4. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drkumardiscovery.com [drkumardiscovery.com]
- 7. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women | springermedizin.de [springermedizin.de]
- 8. MK4 vs MK7 Vitamin K2 - Which One is Better | MediQ7 [mediq7.com]
- 9. MK4 or MK7, Which is Better for Bones? - NBI [nbihealth.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris [frontiersin.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative In Vivo Analysis of Synthetic vs. Natural Vitamin K Supplements
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of natural and synthetic forms of vitamin K, focusing on key performance indicators such as bioavailability, efficacy, and safety. The information is compiled from peer-reviewed studies to support research and development in therapeutics and nutritional science.
Introduction to this compound Forms
This compound is a group of fat-soluble vitamins essential for the post-translational modification of proteins involved in blood coagulation, bone metabolism, and the inhibition of vascular calcification.[1][2] The primary forms are naturally occurring phylloquinone (vitamin K1) and menaquinones (vitamin K2), and the synthetic form, menadione (vitamin K3).
-
Natural Vitamin K1 (Phylloquinone): The most common dietary form of this compound, phylloquinone is synthesized by plants and found in high concentrations in green leafy vegetables.[3] Commercially available K1 supplements are typically synthetic.[1]
-
Natural Vitamin K2 (Menaquinones): This group includes several subtypes (MK-n), with the number 'n' indicating the length of the isoprenoid side chain. Menaquinones are primarily of bacterial origin and are found in fermented foods and animal products.[4] The most studied forms are menaquinone-4 (MK-4) and the long-chain menaquinone-7 (MK-7), which is notably abundant in the Japanese fermented soybean dish, natto.[1][4]
-
Synthetic Vitamin K3 (Menadione): Menadione is a synthetic, water-soluble form of this compound that lacks the side chain of K1 and K2.[5][6][7] It can be converted in the body to MK-4.[7] However, due to its potential for toxicity, including hemolytic anemia and liver damage, menadione is not used for human supplementation in most developed countries but is used in animal feed.[7][8]
Signaling Pathway: The this compound Cycle
This compound's primary role is as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the carboxylation of specific glutamate (Glu) residues on this compound-dependent proteins (VKDPs) to form γ-carboxyglutamate (Gla).[9] This modification is crucial for the biological activity of VKDPs, enabling them to bind calcium and participate in processes like blood clotting and bone mineralization.[9] The this compound cycle regenerates the active form of this compound, allowing it to be reused multiple times.
Caption: The this compound cycle, illustrating the conversion to its active form for protein carboxylation.
Comparative In Vivo Performance
In vivo studies, primarily in humans and rats, have revealed significant differences in the pharmacokinetic profiles of vitamin K1 and K2, particularly the long-chain MK-7. These differences have profound implications for their biological activity.
Bioavailability and Half-Life
The most striking difference between supplemental K1 and MK-7 lies in their absorption and circulating half-life. While both are absorbed well, especially with dietary fat, MK-7 remains in the bloodstream for a significantly longer duration.[1]
| Parameter | Synthetic Vitamin K1 | Natural Menaquinone-7 (MK-7) | Key Findings & Citations |
| Peak Serum Concentration (Tmax) | ~4 hours | ~4-6 hours | Both forms are well-absorbed, reaching peak levels a few hours after intake.[1][10] |
| Serum Half-Life | ~1-2 hours | ~68-72 hours (approx. 3 days) | MK-7 has a dramatically longer half-life, leading to more stable serum concentrations.[3][9][11] |
| Serum Accumulation (Prolonged Intake) | Minimal accumulation | 7- to 8-fold increase | Due to its long half-life, daily intake of MK-7 leads to significant accumulation in the blood compared to K1.[1] |
| Bioavailability | Good | Excellent | Studies suggest MK-7 has superior bioavailability compared to K1, which is rapidly cleared by the liver.[3][9] |
Efficacy in Protein Carboxylation
The superior bioavailability and longer half-life of MK-7 translate to greater efficacy in carboxylating this compound-dependent proteins outside of the liver, such as osteocalcin in bone.
| Parameter | Synthetic Vitamin K1 | Natural Menaquinone-7 (MK-7) | Key Findings & Citations |
| Osteocalcin Carboxylation | Effective, but requires higher/more frequent doses. | More complete carboxylation at lower doses. | The stable serum levels of MK-7 allow for more efficient carboxylation of extra-hepatic proteins like osteocalcin.[1] |
| Hepatic Coagulation Factors | Highly effective; rapidly taken up by the liver. | Effective; may interfere with oral anticoagulants at doses ≥50 µ g/day . | K1 is preferentially used by the liver for coagulation factor synthesis. MK-7's prolonged presence also makes it effective.[1][2] |
| Bone Mineral Density (Rats) | Significantly increased femur BMD after 3 months. | Did not significantly increase femur BMD but improved bone strength parameters. | In a long-term rat study, K1 had a more pronounced effect on BMD, while MK-4 (a form of K2) improved bone strength.[12] |
Synthetic vs. Natural Menaquinone-7 (MK-7)
A key question for drug development and supplementation is whether the source of MK-7 (natural fermentation vs. chemical synthesis) affects its performance. A randomized, single-blinded, two-way cross-over study in healthy adults directly addressed this.
| Parameter | Fermentation-Derived MK-7 | Synthetic MK-7 | Key Findings & Citations |
| Bioequivalence (AUC) | Normalized to 100% | 90% Confidence Interval: 83–111% | The study concluded that synthetic and fermentation-derived MK-7 are bioequivalent based on the area under the curve (AUC) of serum concentrations.[4] |
| Peak Concentration (Cmax) | Normalized to 100% | 90% Confidence Interval: 83–131% | Peak serum concentrations were also found to be equivalent between the two forms.[4] |
| Biological Activity | Increased carboxylated osteocalcin. | Increased carboxylated osteocalcin. | Both forms demonstrated similar, effective this compound activity by increasing the carboxylation of osteocalcin.[4] |
Safety and Toxicity of Synthetic Vitamin K3 (Menadione)
While used in animal feed, menadione (K3) is not approved for human use due to a documented toxicity profile at high doses.
| Parameter | Finding | Citation |
| Acute Toxicity (LD50) | Oral (mouse): 500 mg/kg; Intraperitoneal (rat): 75 mg/kg | [13] |
| Adverse Effects in Humans | Linked to hemolytic anemia, hyperbilirubinemia, and liver damage, particularly in infants. | [8] |
| Mechanism of Toxicity | Can induce the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cellular damage. | [7] |
| Regulatory Status | Not sold as a dietary supplement for humans; considered harmful. | [8] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating in vivo findings. Below are synthesized protocols based on key human and animal studies comparing this compound supplements.
Human Bioavailability and Efficacy Study (Synthesized Protocol)
This protocol is based on the design of studies comparing K1 and MK-7 in healthy volunteers.[1]
Caption: A typical crossover design for a human bioavailability study of this compound supplements.
Methodology Details:
-
Subject Recruitment: Healthy adult volunteers are recruited after providing informed consent. Exclusion criteria include the use of anticoagulant medications or this compound supplements.
-
Study Design: A randomized, crossover design is employed. Participants are randomly assigned to receive either vitamin K1 or MK-7 first.
-
Supplement Administration: A single oral dose of the this compound supplement is administered with a standardized meal containing a moderate amount of fat to ensure optimal absorption.
-
Blood Sampling: Blood samples are collected at baseline (pre-dose) and at multiple time points post-administration (e.g., 2, 4, 8, 24, 48, 72, and 96 hours) to measure serum concentrations.
-
Washout Period: Following the first phase, a washout period of at least two weeks is implemented to ensure the supplement is cleared from the system before the crossover.
-
Crossover: Participants then receive the alternate this compound supplement, and the blood sampling procedure is repeated.
-
Biochemical Analysis: Serum is analyzed using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of phylloquinone and MK-7. Enzyme-Linked Immunosorbent Assays (ELISAs) are used to measure levels of carboxylated and undercarboxylated osteocalcin, serving as a biomarker for this compound efficacy.
Rodent Bone Health Study (Synthesized Protocol)
This protocol is based on the design of studies evaluating the long-term effects of this compound supplementation on bone parameters in rats.[12]
Methodology Details:
-
Animal Model: Weanling female or male rats (e.g., Sprague-Dawley or Wistar strains, 6 weeks old) are used.
-
Acclimatization and Diet: Animals are acclimatized for one week and fed a basic control diet. They are then randomly divided into three groups: a control group receiving the basic diet, a group receiving the diet supplemented with phylloquinone (PK/K1), and a group receiving the diet supplemented with menaquinone-4 (MK-4). A typical supplemental dose is 600 mg/kg of diet.
-
Study Duration: The experimental diet is provided for a period of 3 to 9 months to assess long-term effects.
-
Sample and Data Collection:
-
Body Composition: Body weight is monitored regularly. At the end of the study, total fat accumulation can be measured.
-
Serum Analysis: Blood is collected at the end of the study to measure serum parameters, including calcium, triglycerides, and markers of bone turnover like undercarboxylated osteocalcin.
-
Bone Analysis: After euthanasia, femurs and tibiae are excised. Bone Mineral Density (BMD) and bone strength (e.g., minimum cross-sectional moment of inertia) are measured using techniques like peripheral quantitative computed tomography (pQCT).
-
Conclusion
The in vivo evidence strongly indicates that while synthetic vitamin K1 and natural vitamin K2 (MK-7) are both effective forms of this compound, they possess distinct pharmacokinetic profiles that influence their biological roles.
-
Natural MK-7 demonstrates superior bioavailability and a significantly longer half-life compared to vitamin K1. This leads to more stable serum levels and greater efficacy in carboxylating extra-hepatic proteins, which is particularly relevant for bone and cardiovascular health.[1][9]
-
Synthetic MK-7 is bioequivalent to natural, fermentation-derived MK-7 , suggesting that the method of production does not alter its in vivo performance.[4]
-
Synthetic Vitamin K1 is rapidly cleared and preferentially utilized by the liver for the synthesis of coagulation factors.
-
Synthetic Vitamin K3 (Menadione) is toxic in humans and should not be used for supplementation. Its use is restricted to animal feed at regulated doses.[7][8]
For professionals in research and drug development, these findings suggest that long-chain menaquinones like MK-7 may be more potent candidates for therapies targeting bone and vascular health, whereas vitamin K1 remains the standard for applications related to coagulation. The choice of supplement should be guided by the specific therapeutic target and desired pharmacokinetic profile.
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound: the effect on health beyond coagulation – an overview [foodandnutritionresearch.net]
- 3. This compound – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. article.imrpress.com [article.imrpress.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Menadione - Wikipedia [en.wikipedia.org]
- 8. This compound-containing dietary supplements: comparison of synthetic vitamin K1 and natto-derived menaquinone-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wearefeel.com [wearefeel.com]
- 12. Effects of long-term this compound(1) (phylloquinone) or this compound(2) (menaquinone-4) supplementation on body composition and serum parameters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in investigating the pathophysiology of vitamin K-related diseases and evaluating potential therapeutic interventions. This guide provides an objective comparison of commonly used animal models, supported by experimental data, detailed protocols, and visualizations of key biological pathways.
This compound is a crucial cofactor for the γ-carboxylation of specific glutamate residues in various proteins, rendering them biologically active. These this compound-dependent proteins (VKDPs) are involved in critical physiological processes, including blood coagulation, bone metabolism, and the inhibition of vascular calcification. Consequently, this compound deficiency or antagonism can lead to a range of pathologies, from bleeding disorders to osteoporosis and cardiovascular disease. Animal models are indispensable tools for dissecting the mechanisms underlying these conditions and for testing novel treatments.
This guide compares three main categories of animal models: dietary-induced this compound deficiency, pharmacologically-induced deficiency using this compound antagonists like warfarin, and genetic models that target key proteins in this compound metabolism.
Comparison of Key Animal Models
The choice of an animal model depends on the specific research question. Dietary models are useful for studying the direct effects of this compound insufficiency, while warfarin models are relevant for investigating the consequences of anticoagulant therapy. Genetic models provide insights into the function of specific VKDPs.
| Model Type | Species | Method of Induction | Key Pathologies Observed | Advantages | Limitations |
| Dietary Deficiency | Mice, Rats | This compound deficient diet | Coagulopathy, reduced bone mineral density, potential for vascular calcification | Mimics nutritional deficiency, allows for studying graded levels of deficiency | Time-consuming to induce severe deficiency, coprophagy can confound results |
| Dietary Deficiency + Antibiotic | Rats | This compound deficient diet + Gentamicin | Severe coagulopathy, decreased this compound-dependent coagulation factors | More rapid and severe deficiency induction than diet alone | Antibiotic may have off-target effects |
| Warfarin-Induced | Rats, Mice, Lambs | Administration of warfarin (often with supplemental vitamin K1 to prevent bleeding) | Vascular calcification, osteopenia, coagulopathy (dose-dependent) | Clinically relevant for studying side effects of anticoagulant therapy, rapid induction of extrahepatic this compound deficiency | Does not perfectly mimic nutritional deficiency, requires careful dose titration to avoid hemorrhage |
| Genetic Knockout | Mice | Gene targeting (e.g., MGP-/-) | Severe and spontaneous vascular calcification, premature death | Allows for the study of the specific function of a single protein | May not fully recapitulate the complexity of multifactorial human diseases, potential for compensatory mechanisms |
Quantitative Data Comparison
The following tables summarize key quantitative data from representative studies using these animal models. These values can help researchers select a model that exhibits the desired phenotype for their specific investigation.
Table 1: Coagulation Parameters in this compound Deficient Models
| Animal Model | Duration | Prothrombin Time (PT) | Activated Partial Thromboplastin Time (aPTT) | Reference |
| Control Rats | - | 9.7 ± 0.1 s | 19.4 ± 0.8 s | [1] |
| VKD Diet + Gentamicin (Rats) | 14 days | - | Prolonged vs. control | [1][2] |
| VKD Diet + Gentamicin (Rats) | 21 days | Prolonged vs. control | Prolonged vs. control | [1][2] |
| VKD Diet + Gentamicin (Rats) | 28 days | 14.5 ± 1.4 s | 28.7 ± 2.0 s | [1] |
| Germ-free VKD Mice | 8 days | Prolonged vs. control | Prolonged vs. control | [3] |
Table 2: Bone Metabolism in Warfarin-Treated Models
| Animal Model | Duration | Key Findings | Reference |
| Warfarin-treated Lambs | 3 months | Decreased cancellous bone area (12.2 ± 5.2% vs. 18.6 ± 4.7% in controls), Decreased bone formation rate (0.315 ± 0.064 vs. 0.561 ± 0.23 µm³/µm²/day in controls) | [4] |
| Warfarin-treated Rats | 6 months | Markedly decreased osteocalcin content in humeral cortical bones (14.8 ± 3.2% of vehicle-administered rats) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of animal studies. Below are representative protocols for inducing and validating common animal models of this compound-related diseases.
Protocol 1: Induction of this compound Deficiency in Rats using a Deficient Diet and Gentamicin
-
Animals: Male Sprague-Dawley rats.
-
Housing: Individual housing in wire-bottomed cages to minimize coprophagy.
-
Diet: Provide a this compound-deficient diet ad libitum. The diet should be based on a purified composition, such as the AIN-93G formulation, with this compound omitted.
-
Gentamicin Administration: Administer gentamicin sulfate (e.g., 30 mg/kg) via intragastric gavage daily.[1]
-
Duration: The duration of the protocol can be varied to achieve different degrees of deficiency. A 14-day period can induce a mild deficiency, while a 28-day period can lead to severe deficiency with significant coagulopathy.[1][2]
-
Validation:
-
Coagulation Assays: Measure PT and aPTT from plasma samples.
-
This compound Levels: Quantify vitamin K1 and menaquinone-4 (MK-4) levels in liver and other tissues using HPLC.[1]
-
PIVKA-II: Measure plasma levels of "protein induced by this compound absence or antagonist-II" (an undercarboxylated form of prothrombin) by ELISA.[1]
-
Protocol 2: Induction of Vascular Calcification and Osteopenia with Warfarin in Rats
-
Animals: Young, growing male rats (e.g., Sprague-Dawley or Wistar).
-
Warfarin Administration: Administer warfarin daily. The dose needs to be carefully titrated, but a common starting point is 3 mg/g of food.[6]
-
Vitamin K1 Supplementation: To prevent fatal hemorrhage, provide supplemental vitamin K1. A typical dose is 1.5 mg/g of food.[6] This creates a state of extrahepatic this compound deficiency, as the liver has a higher priority for this compound utilization for coagulation factor synthesis.
-
Duration: A period of 4 to 6 weeks is often sufficient to induce significant vascular calcification.[6][7]
-
Validation:
-
Vascular Calcification:
-
Histology: Dissect the aorta and other arteries, and stain with Alizarin Red S or von Kossa to visualize calcium deposits.
-
Calcium Content: Measure the calcium content of the arterial tissue using a colorimetric assay (e.g., o-cresolphthalein complexone method).
-
-
Bone Health:
-
Bone Mineral Density (BMD): Measure BMD using dual-energy X-ray absorptiometry (DXA).
-
Histomorphometry: Analyze bone sections from the tibia or femur to assess parameters like trabecular bone volume, osteoblast and osteoclast surfaces, and bone formation rate.
-
Biomechanical Testing: Perform three-point bending tests on long bones to assess bone strength.
-
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound metabolism and the experimental designs to study them can aid in understanding and planning research.
This compound Cycle
The this compound cycle is a critical pathway for the activation of VKDPs. Warfarin inhibits the enzyme this compound epoxide reductase (VKOR), thus blocking the recycling of this compound and leading to an accumulation of undercarboxylated VKDPs.
References
- 1. Frontiers | Models and Techniques to Study Aortic Valve Calcification in Vitro, ex Vivo and in Vivo. An Overview [frontiersin.org]
- 2. X-ray Micro-Computed Tomography: An Emerging Technology to Analyze Vascular Calcification in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Tissue Concentrations of this compound and Expression of Key Enzymes of this compound Metabolism Are Influenced by Sex and Diet but Not Housing in C57Bl6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple Dietary this compound Forms Are Converted to Tissue Menaquinone-4 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
Comparative Proteomics of Vitamin K Sufficiency vs. Deficiency: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the molecular landscape shaped by vitamin K is crucial for advancements in thrombosis, bone metabolism, and vascular health. This guide provides an objective comparison of the plasma proteome in this compound sufficient versus deficient states, supported by experimental data from a key study in the field.
This comparison guide delves into the findings of a significant plasma nutriproteomics study that quantified protein abundance in children with subclinical this compound deficiency. The data presented herein highlights the key proteins and biological processes affected by this compound status, offering valuable insights for target identification and biomarker discovery.
Quantitative Proteomic Data: this compound Sufficient vs. Deficient Plasma
The following table summarizes the differentially abundant proteins identified in the plasma of this compound deficient children compared to their sufficient counterparts. The data is derived from a study by Lee et al. (2016), which utilized iTRAQ-based quantitative mass spectrometry to analyze plasma samples from 500 Nepalese children. This compound deficiency was defined by a plasma concentration of protein induced by this compound absence-II (PIVKA-II) greater than 2 µg/L.[1]
| Protein Name | Gene Symbol | UniProt ID | Percent Difference in Abundance (Deficient vs. Sufficient) | p-value | q-value |
| Coagulation Factor II (Prothrombin) | F2 | P00734 | +3.6% | 0.003 | 0.055 |
| Cadherin-5 | CDH5 | P33151 | -6.0% | 0.001 | 0.055 |
| Alpha-1B-glycoprotein | A1BG | P04217 | +3.8% | 0.004 | 0.055 |
| Inhibin beta E chain | INHBE | P58166 | +29.6% | <0.001 | 0.055 |
| Heparin Cofactor II | SERPIND1 | P05546 | +4.1% | 0.004 | 0.055 |
| Endoplasmic reticulum resident protein 44 | ERP44 | Q9BS26 | +4.0% | 0.002 | 0.055 |
| Zinc finger protein 645 | ZNF645 | Q8N335 | +10.1% | 0.001 | 0.055 |
Experimental Protocols
The following sections detail the methodologies employed in the key cited study to achieve the quantitative proteomic comparison.
Plasma Sample Preparation and Immunoaffinity Depletion
-
Sample Collection: Blood samples were collected from 500 Nepalese children aged 6-8 years. Plasma was separated and stored at -80°C until analysis.[1]
-
Immunoaffinity Depletion: To enhance the detection of lower abundance proteins, plasma samples were depleted of the six most abundant proteins (albumin, IgG, antitrypsin, IgA, transferrin, and haptoglobin) using a Multiple Affinity Removal System (MARS) column.[1]
iTRAQ 8-plex Isobaric Labeling
-
Protein Digestion: The depleted plasma proteins were denatured, reduced with tris-(2-carboxyethyl)phosphine (TCEP), and alkylated with methyl methanethiosulfonate (MMTS). The proteins were then digested overnight with trypsin.[2]
-
iTRAQ Labeling: The resulting peptides from each sample were labeled with one of the 8-plex iTRAQ (isobaric tags for relative and absolute quantitation) reagents according to the manufacturer's protocol. This allows for the simultaneous identification and quantification of proteins from up to eight samples in a single mass spectrometry run.[2]
-
Sample Pooling: After labeling, the eight peptide samples were pooled into a single mixture.[2]
Mass Spectrometry Analysis
-
Liquid Chromatography (LC) Separation: The pooled, labeled peptide mixture was fractionated using strong cation exchange chromatography. Each fraction was then separated by nano-liquid chromatography.
-
Mass Spectrometry (MS): The eluted peptides were analyzed on an LTQ Orbitrap Velos mass spectrometer.[1]
-
Full MS Scans: Acquired in the Orbitrap at a high resolution to accurately determine the mass-to-charge ratio of the intact peptides.
-
MS/MS Scans: The most intense precursor ions were selected for fragmentation using higher-energy collisional dissociation (HCD). The resulting fragment ions, including the iTRAQ reporter ions, were detected in the Orbitrap.
-
Data Analysis
-
Database Searching: The acquired MS/MS spectra were searched against the RefSeq protein database using the Mascot search algorithm within the Proteome Discoverer 1.3 software.[1]
-
Protein Identification and Quantification: Peptides were identified based on their fragmentation patterns. The relative abundance of a peptide in each sample was determined by the intensity of its corresponding iTRAQ reporter ion. Protein-level quantification was then inferred from the peptide-level data.
-
Statistical Analysis: Statistical tests were performed to identify proteins that were differentially abundant between the this compound sufficient and deficient groups. A false discovery rate (FDR) of 10% (q < 0.10) was used to correct for multiple comparisons.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biological pathways affected by this compound status and the experimental workflow used for the comparative proteomic analysis.
Caption: this compound is a vital cofactor for the γ-carboxylation of coagulation factors, including Factor II (Prothrombin).
Caption: Experimental workflow for the comparative plasma proteomics of this compound status.
Conclusion
The comparative proteomic analysis of this compound sufficient and deficient states reveals subtle yet significant alterations in the plasma proteome. Beyond the expected impact on coagulation factor II, this compound deficiency also affects proteins involved in vascular biology (Cadherin-5), immune response (Alpha-1B-glycoprotein), and cellular regulation (Inhibin beta E chain, Zinc finger protein 645). These findings underscore the systemic role of this compound and provide a foundation for further investigation into the non-canonical functions of this essential nutrient. The detailed methodologies presented in this guide offer a framework for researchers aiming to replicate or build upon these findings in the pursuit of novel diagnostics and therapeutics.
References
A Comparative Analysis of Vitamin K1 and K2: Absorption and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the absorption and bioavailability of vitamin K1 (phylloquinone) and vitamin K2 (menaquinones), supported by experimental data. The structural differences between these two forms of vitamin K lead to distinct absorption rates, circulating half-lives, and ultimately, different impacts on health.
Key Differences in Bioavailability
Vitamin K2, particularly the long-chain menaquinones like MK-7, generally exhibits superior bioavailability compared to vitamin K1. This is attributed to several factors, including its association with fats in food sources, which enhances absorption, and its longer side chain, which allows it to circulate in the bloodstream for a more extended period.[1]
Studies have shown that while both K1 and K2 are absorbed relatively quickly, post-ingestion serum concentrations of K2 can be significantly higher than those of K1. For instance, one comparative study noted that postprandial serum concentrations of MK-7 were tenfold higher than K1. Furthermore, some forms of K2, like MK-7, can remain in the blood for days, whereas K1 is typically cleared within hours.[1][2] This prolonged circulation time of K2 may allow for more effective utilization by tissues throughout the body, beyond its primary role in the liver.[1][3]
In contrast, the absorption of vitamin K1 from plant sources is known to be relatively poor, with estimates suggesting that less than 10% of the K1 from vegetables is absorbed.[1] The bioavailability of K1 can be improved when consumed with dietary fat or taken as a supplement.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from studies comparing the absorption and bioavailability of vitamin K1 and various forms of vitamin K2.
Table 1: Serum Concentration and Half-life Comparison
| Vitamin Form | Peak Serum Concentration Time | Serum Half-life | Observations |
| Vitamin K1 (Phylloquinone) | ~4 hours[5] | ~1-2 hours[4] | Rapidly cleared from circulation.[5] |
| Vitamin K2 (MK-4) | ~4 hours | Short, similar to K1 | Does not significantly increase serum concentration after administration. |
| Vitamin K2 (MK-7) | ~6-8 hours | ~3 days[4] | Achieves significantly higher and more stable serum concentrations than K1.[5] |
| Vitamin K2 (MK-9) | Slower than MK-7 | ~60 hours[4] | Demonstrates a long half-life in circulation. |
Table 2: Bioavailability from Different Sources
| Vitamin Form | Source | Estimated Bioavailability | Notes |
| Vitamin K1 | Leafy Green Vegetables (e.g., spinach) | 4% to 17% of a tablet[6] | Tightly bound to chloroplasts, reducing absorption.[3] |
| Vitamin K1 | Oil or Supplements | ~80%[3][6] | More readily absorbed than from plant matrices. |
| Vitamin K2 (MK-7) | Fermented Foods (e.g., natto) | High | Often consumed with fats, aiding absorption.[1] |
Experimental Protocols
Comparative Bioavailability Study in Human Volunteers
This protocol outlines a typical design for a clinical trial to assess the relative bioavailability of vitamin K1 and K2.
a. Study Design: A randomized, double-blind, crossover study is often employed.
b. Participants: Healthy adult volunteers (e.g., n=10-20 per group) with no known malabsorption issues or who are not on anticoagulant medication.
c. Intervention:
-
Washout Period: Participants follow a this compound-restricted diet for a specified period (e.g., 1 week) before each intervention phase.
-
Supplementation: Participants receive a single oral dose of either vitamin K1 (e.g., 500 µg phylloquinone) or a form of vitamin K2 (e.g., 500 µg MK-7) with a standardized meal containing a moderate amount of fat to aid absorption.
-
Crossover: After a washout period, participants receive the alternate supplement.
d. Blood Sampling:
-
A baseline blood sample is collected before supplementation.
-
Serial blood samples are collected at specific time points post-supplementation (e.g., 2, 4, 6, 8, 24, 48, 72, and 96 hours) to measure serum concentrations of the respective this compound forms.
e. Analysis: Serum levels of phylloquinone and the specific menaquinone are quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
f. Outcome Measures:
-
Primary: Area under the curve (AUC) of the serum concentration-time profile, maximum serum concentration (Cmax), and time to maximum concentration (Tmax).
-
Secondary: Elimination half-life (t1/2).
Analytical Method for Serum this compound Quantification (HPLC with Fluorescence Detection)
a. Sample Preparation:
-
To 500 µL of serum, an internal standard (e.g., a this compound analog) and 2 mL of ethanol are added.
-
The mixture is extracted with 4 mL of hexane.
-
The hexane layer is separated and subjected to solid-phase extraction (SPE) for cleanup.
-
The eluate from the SPE cartridge is evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.
b. HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of organic solvents (e.g., methanol, isopropanol) and water.
-
Post-column Reduction: The column effluent is passed through a zinc reactor to reduce the this compound quinones to their fluorescent hydroquinone forms.
-
Detection: A fluorescence detector is used with an excitation wavelength of approximately 246 nm and an emission wavelength of around 430 nm.
c. Quantification: A calibration curve is generated using standards of known concentrations of K1 and the specific K2 form being analyzed.
Signaling Pathways and Experimental Workflows
This compound-Dependent γ-Carboxylation Cycle
The primary function of this compound is to act as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational carboxylation of specific glutamate (Glu) residues into gamma-carboxyglutamate (Gla) residues in this compound-dependent proteins (VKDPs). This carboxylation is essential for the biological activity of these proteins, which are involved in blood coagulation, bone metabolism, and the inhibition of vascular calcification.
Caption: The this compound cycle illustrating the γ-carboxylation of proteins.
Experimental Workflow for Bioavailability Assessment
The following diagram illustrates the general workflow for a human clinical trial comparing the bioavailability of vitamin K1 and K2.
Caption: Workflow of a crossover clinical trial for this compound bioavailability.
References
- 1. This compound absorption and kinetics in human subjects after consumption of 13C-labelled phylloquinone from kale | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. cambridge.org [cambridge.org]
- 3. This compound absorption and kinetics in human subjects after consumption of 13C-labelled phylloquinone from kale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Vitamin K Analysis: Benchmarking New Analytical Techniques Against Established Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the quantification of vitamin K in biological matrices. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate assay for their specific needs, from high-throughput clinical screening to detailed metabolic studies. We will explore both established and novel methods, presenting their performance characteristics with supporting experimental data.
Introduction to this compound Analysis
This compound is a group of fat-soluble vitamins essential for the post-translational modification of several proteins involved in blood coagulation, bone metabolism, and the prevention of vascular calcification. The primary forms are phylloquinone (vitamin K1) and a series of menaquinones (vitamin K2). Accurate measurement of this compound levels is crucial for assessing nutritional status, diagnosing deficiencies, and in the development of therapies targeting this compound-dependent pathways.
Historically, this compound status was indirectly assessed using functional assays like prothrombin time (PT), which measures the time it takes for blood to clot. While useful for identifying severe deficiencies that impair coagulation, these methods lack the sensitivity and specificity to detect subclinical deficiencies or to differentiate between this compound vitamers. Modern analytical techniques, primarily based on chromatography, offer direct and precise quantification of different forms of this compound.
Comparison of Analytical Techniques
The two most prominent analytical techniques for this compound quantification are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following tables summarize their key performance characteristics based on published experimental data.
Table 1: Performance Comparison of this compound Assays
| Parameter | HPLC with Fluorescence Detection | LC-MS/MS |
| Principle | Separation by HPLC followed by post-column reduction of this compound to its fluorescent hydroquinone form for detection. | Separation by LC coupled with mass spectrometry for highly selective and sensitive detection based on mass-to-charge ratio. |
| Limit of Detection (LOD) | 2 - 4 pg[1] | 0.05 - 50 pg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.04 ng/mL for K1, MK-4, and MK-7[2] | 0.1 - 2.5 ng/mL for various forms[3] |
| Linearity (r²) | > 0.999[2] | > 0.98[3] |
| Recovery (%) | 92 - 110%[1][2] | > 90% in some methods |
| Specificity | Good, but can be susceptible to interference from other fluorescent compounds. | Excellent, due to the high selectivity of mass detection. |
| Throughput | Moderate, with run times typically around 20-40 minutes per sample.[2] | High, with run times as short as 4 minutes per sample.[4] |
| Cost | Lower initial instrument cost. | Higher initial instrument cost. |
| Expertise Required | Moderate. | High, requires specialized training for operation and data analysis. |
Table 2: Quantitative Performance Data from Selected Studies
| Method | Analyte(s) | Matrix | LOD | LOQ | Recovery (%) | Reference |
| HPLC-Fluorescence | K1, MK-4, MK-7 | Human Serum | - | 0.03-0.04 ng/mL | 98-110 | [2] |
| HPLC-Fluorescence | K1, MK-4, MK-7 | Plasma | 2-4 pg | - | >92 | [1] |
| LC-MS/MS | K1, K1-epoxide, MK-4, MK-7, MK-4-epoxide, K3 | Serum | 0.1-100 pg/mL | 0.25-Inter. | - | |
| UPLC-MS/MS | K1 | Serum | - | 0.05 ng/mL | - |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are outlines of the key steps for the two major analytical techniques.
HPLC with Fluorescence Detection
This method relies on the chemical reduction of this compound quinones to their fluorescent hydroquinone derivatives after chromatographic separation.
a. Sample Preparation (Human Serum/Plasma):
-
Internal Standard Addition: To a 500 µL serum sample, add an internal standard (e.g., a synthetic this compound analog) to correct for extraction losses.[2]
-
Deproteinization: Add 2 mL of ethanol and vortex to precipitate proteins.[2]
-
Liquid-Liquid Extraction (LLE): Add 4 mL of hexane, shake for 5 minutes, and centrifuge to separate the organic layer containing lipids, including this compound.[2]
-
Solid-Phase Extraction (SPE) Cleanup: The hexane extract is passed through a silica SPE cartridge to remove interfering lipids. The this compound fraction is eluted with a hexane/ether mixture.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for injection.
b. HPLC-Fluorescence Analysis:
-
Chromatographic Separation: An isocratic or gradient reverse-phase separation is performed on a C18 column.[1][5]
-
Post-Column Reduction: After eluting from the column, the mobile phase passes through a reactor containing a reducing agent (e.g., zinc particles) to convert this compound to its hydroquinone form.[2]
-
Fluorescence Detection: The fluorescent hydroquinones are detected with an excitation wavelength of approximately 246 nm and an emission wavelength of 430 nm.[2]
LC-MS/MS
This technique offers higher sensitivity and specificity, making it a powerful tool for this compound analysis, especially for low-concentration samples and for differentiating between various menaquinones.
a. Sample Preparation (Human Plasma):
-
Internal Standard Spiking: Add a stable isotope-labeled internal standard (e.g., K1-d7) to the plasma sample.[4]
-
Protein Precipitation: Precipitate proteins by adding acetonitrile.[4]
-
Phospholipid Removal: The supernatant is passed through a phospholipid removal plate or cartridge.[4]
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in an appropriate solvent mixture for injection.[4]
b. LC-MS/MS Analysis:
-
Chromatographic Separation: A rapid separation is achieved using a suitable column, such as a Raptor Biphenyl column, with a gradient elution.[4]
-
Ionization: The column eluent is introduced into the mass spectrometer, typically using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
Mass Spectrometric Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each this compound analog and internal standard are monitored for highly selective quantification.
Visualizing Key Processes
To better understand the biological context and the analytical workflow, the following diagrams are provided.
This compound Dependent Carboxylation Pathway
Caption: The this compound cycle and its role in the γ-carboxylation of this compound-dependent proteins.
Experimental Workflow for this compound Analysis by LC-MS/MS
Caption: A typical experimental workflow for the analysis of this compound in plasma using LC-MS/MS.
Conclusion
The choice of an analytical method for this compound determination depends on the specific research question, required sensitivity, sample throughput, and available resources.
-
Established HPLC with fluorescence detection remains a robust and reliable method, particularly for routine analysis where high sensitivity for a limited number of vitamers is sufficient. Its lower cost and simpler operation make it accessible to a wider range of laboratories.
-
Newer LC-MS/MS techniques represent the gold standard for this compound analysis, offering unparalleled sensitivity, specificity, and the ability to simultaneously measure a wide range of this compound forms and their metabolites.[6] This makes it the method of choice for pharmacokinetic studies, clinical research involving low sample volumes, and comprehensive nutritional assessments.
As research into the diverse roles of this compound continues to expand, the demand for accurate and sensitive analytical methods will undoubtedly increase. The techniques outlined in this guide provide the foundation for advancing our understanding of this essential nutrient and its impact on human health.
References
- 1. Determination of plasma this compound by high-performance liquid chromatography with fluorescence detection using this compound analogs as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. A concise review of quantification methods for determination of this compound in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Vitamin K in a Laboratory Setting: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Navigating the proper disposal of chemical and pharmaceutical substances is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Vitamin K in its various laboratory forms, ensuring the protection of personnel and the environment. As this compound is generally not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is considered a non-RCRA pharmaceutical waste.[1][2][3] However, this does not exempt it from proper disposal protocols. The best practice for non-RCRA pharmaceutical waste is incineration to prevent its entry into landfills and water systems.
Disposal Procedures for Different Formulations of this compound
The appropriate disposal method for this compound depends on its physical form. Below are detailed protocols for aqueous solutions, solid powder, and sharps contaminated with this compound.
Aqueous this compound Solutions
Unused or expired aqueous solutions of this compound should be managed as non-hazardous chemical waste. While some institutions may permit drain disposal for small quantities of non-hazardous, water-soluble substances, it is crucial to adhere to local regulations and institutional policies, which often prohibit the drain disposal of any chemical waste to protect waterways.[4] Therefore, the recommended procedure is chemical waste collection.
Step-by-Step Protocol for Aqueous Solution Disposal:
-
Segregation: Collect the aqueous this compound solution in a dedicated, leak-proof waste container. Do not mix it with other chemical wastes to avoid unintended reactions.
-
Container Selection: Use a chemically compatible container, clearly labeled as "Non-Hazardous Aqueous Waste: this compound." The container should be in good condition with a secure, tight-fitting lid.[5]
-
Labeling: Affix a hazardous waste tag to the container, filling it out completely with the contents ("Aqueous this compound Solution" and its concentration) and the accumulation start date.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup Request: Once the container is full or has been in accumulation for the maximum allowable time per your institution's policy, submit a waste pickup request to your facility's Environmental Health and Safety (EHS) department.
Solid this compound Powder
Expired or surplus solid this compound powder must be disposed of as non-hazardous solid chemical waste. Under no circumstances should chemical powders be disposed of in the regular trash, as this can pose risks to custodial staff and the environment.
Step-by-Step Protocol for Solid Powder Disposal:
-
Packaging: Place the this compound powder in a securely sealed, puncture-resistant container. The original container is often the best option if it is in good condition. If not, use a new, clean container made of a compatible material.
-
Labeling: Clearly label the container "Non-Hazardous Solid Waste: this compound." If not in its original container, ensure the full chemical name is written out.
-
Containment: For added safety, especially with fine powders, place the primary container inside a secondary, larger container or a sealed, heavy-duty plastic bag.
-
Storage: Store the packaged waste in a designated satellite accumulation area.
-
Pickup Request: Arrange for disposal through your institution's EHS department by submitting a chemical waste pickup request.
Sharps Contaminated with this compound
All sharps, whether contaminated with hazardous or non-hazardous materials, must be disposed of in a designated sharps container to prevent injuries.
Step-by-Step Protocol for Contaminated Sharps Disposal:
-
Immediate Disposal: Immediately after use, place any sharp object (needles, syringes, scalpels, glass slides) contaminated with this compound into an approved sharps container.
-
Container Requirements: The sharps container must be puncture-resistant, leak-proof on the sides and bottom, and properly labeled. Do not use red sharps containers or those with biohazard symbols for purely chemical waste to avoid confusion.[6]
-
Do Not Overfill: Never fill a sharps container more than three-quarters full.
-
Secure Closure: Once the fill line is reached, securely and permanently close the lid.
-
Disposal: Dispose of the full sharps container through your institution's EHS-approved waste stream. This is typically done via a scheduled pickup service.
Quantitative Disposal Guidelines
While this compound itself is not typically regulated as hazardous waste, disposal practices for non-hazardous chemical waste in a laboratory setting are still subject to institutional and local guidelines. The following table provides typical quantitative limits and container specifications for the disposal of non-hazardous laboratory waste.
| Waste Type | Parameter | Guideline |
| Aqueous Non-Hazardous Waste | Drain Disposal Limit | Prohibited by many institutions. If permitted, typically limited to concentrations of approximately 1% or less and total volumes of less than 4 liters per day.[7] Always verify with your institution's EHS. |
| Container Volume | Typically collected in 1-gallon (approx. 4-liter) or 5-gallon (approx. 19-liter) carboys. Containers should only be filled to about 90% capacity to allow for expansion and prevent spills.[5] | |
| Solid Non-Hazardous Waste | Container Type | Original containers, or new, clean, and compatible containers made of glass or plastic. For bulk collection of contaminated lab debris (e.g., gloves, paper towels), cardboard boxes lined with two plastic bags are often used.[5][6] |
| Typical Container Sizes | Small volumes can be collected in original product bottles. Larger volumes or contaminated debris are often collected in 5-gallon pails or specially designated cardboard boxes. | |
| Contaminated Sharps | Container Fill Limit | Do not fill beyond the indicated "fill line," which is typically about three-quarters of the container's capacity. |
| Container Sizes | Sharps containers are available in a range of sizes, from small benchtop containers (e.g., 1-quart) to larger containers for high-volume areas (e.g., 8-gallon). |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. spsti.org [spsti.org]
- 3. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. Chemical waste containers labeled and properly stored | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 6. Chemical Waste Containers | Environment, Health & Safety [ehs.ucla.edu]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Essential Safety and Operational Guide for Handling Vitamin K
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Vitamin K. It offers step-by-step procedures for safe handling, personal protective equipment (PPE) selection, and disposal, ensuring a secure laboratory environment.
Personal Protective Equipment (PPE) for this compound
When handling this compound, particularly in its pure form or as a concentrated solution, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Specifications and Standards |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles | Must conform to EN 166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][2] |
| Skin Protection | Chemically impervious gloves | Suggested materials include Neoprene, Nitrile/butadiene rubber, Polyethylene, Ethyl vinyl alcohol laminate, PVC, or vinyl.[3] Gloves should be classified under Standard EN 374 or ASTM F1296.[3] |
| Protective clothing | Wear long sleeves, fire/flame-resistant and impervious clothing, or coveralls to minimize skin exposure.[1][3] | |
| Respiratory Protection | NIOSH-approved respirator | Required when exposure limits are exceeded, if irritation occurs, or when dust/aerosols are generated.[1][3] For dusts, a particle filter with medium efficiency (e.g., EN 143 or 149, Type P2 or FFP2) is recommended.[4] |
Procedural Guidance for Safe Handling and Disposal
Adherence to standardized protocols is critical for safely managing this compound in a laboratory setting. The following sections provide detailed methodologies for handling, emergency procedures, and disposal.
Standard Handling Protocol
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid Contact : Prevent direct contact with skin, eyes, and clothing.[1][2]
-
Dust and Aerosol Prevention : Avoid the formation of dust and aerosols.[1][5] For powdered forms, use appropriate-sized scoops and gentle handling techniques.
-
Ignition Sources : Keep away from open flames, sparks, and other sources of ignition as combustible dust may form.[5][6]
-
Hygiene : Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3]
Emergency and First-Aid Measures
-
Eye Contact : Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][2]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area immediately with soap and plenty of water. If skin irritation or a rash occurs, get medical advice.[1][5]
-
Inhalation : Move the individual to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[2]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1]
Accidental Release and Spill Cleanup Protocol
-
Evacuate : Clear the area of all personnel and move upwind of the spill.[6]
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Cleanup :
-
Disposal : Place the collected material in a suitable, closed, and labeled container for disposal according to regulations.[1][5]
Disposal Plan for this compound Waste
Proper disposal of this compound waste is crucial to prevent environmental contamination.
-
Take-Back Programs : The preferred method of disposal is through community or pharmacy take-back programs that collect expired or unused chemicals.[7][8][9]
-
Trash Disposal (if no other options are available) :
-
Remove the this compound waste from its original container.[7]
-
Mix the waste with an unappetizing substance such as coffee grounds, dirt, or cat litter.[7][10] This prevents accidental ingestion by children or animals.
-
Place the mixture in a sealed, leak-proof container (e.g., a plastic bag or an empty, sealable container).[8]
-
Dispose of the sealed container in the household trash.[8]
-
-
Prohibited Disposal Method : Do not flush this compound down the toilet or drain, as this can contaminate waterways.[7]
This compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. cvear.com [cvear.com]
- 4. download.basf.com [download.basf.com]
- 5. download.basf.com [download.basf.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. How Do You Dispose of Old Vitamins? | Medical Waste Pros [medicalwastepros.com]
- 8. How to Dispose of Expired Vitamins - MedWaste Management [medwastemngmt.com]
- 9. fullscript.com [fullscript.com]
- 10. 'Expired' Vitamins? Why That Date on Your Bottle Might Not Actually Matter - CNET [cnet.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
